molecular formula C12H10ClN7 B15541164 Epiblastin A

Epiblastin A

货号: B15541164
分子量: 287.71 g/mol
InChI 键: ZWNKKZSRANLVEW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Epiblastin A is a useful research compound. Its molecular formula is C12H10ClN7 and its molecular weight is 287.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-(3-chlorophenyl)pteridine-2,4,7-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN7/c13-6-3-1-2-5(4-6)7-9(14)18-11-8(17-7)10(15)19-12(16)20-11/h1-4H,(H6,14,15,16,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNKKZSRANLVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(N=C(N=C3N=C2N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery of Epiblastin A: A Technical Guide to a Novel Reprogramming Agent

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

The transition of pluripotent stem cells from a "primed" state, represented by epiblast stem cells (EpiSCs), to a "naive" state, akin to embryonic stem cells (ESCs), is a critical process in developmental biology and regenerative medicine. This transition is often inefficient, necessitating the discovery of novel molecular tools to facilitate this conversion. This technical guide details the discovery of Epiblastin A, a small molecule identified through a high-throughput phenotypic screen that potently induces the reprogramming of EpiSCs into ESC-like cells. We provide an in-depth overview of the screening cascade, hit-to-lead optimization, target identification, and the underlying mechanism of action, focusing on the inhibition of Casein Kinase 1 (CK1). This document serves as a comprehensive resource for researchers in stem cell biology and drug discovery, providing detailed experimental protocols, quantitative data, and pathway visualizations.

Introduction: The Challenge of Reprogramming

Pluripotent stem cells exist in distinct states. Naive ESCs, derived from the pre-implantation epiblast, exhibit unrestricted developmental potential. In contrast, primed EpiSCs, isolated from the post-implantation epiblast, show a more limited differentiation capacity and different signaling requirements. The conversion from the primed to the naive state is a sought-after goal for therapeutic applications. Chemical reprogramming, using small molecules to manipulate cell fate, offers a powerful method to achieve this, often revealing novel insights into the molecular pathways governing pluripotency.[1][2] The discovery of this compound is a prime example of this approach, originating from a campaign to find small molecules that could efficiently drive the EpiSC-to-ESC transition.[1]

High-Throughput Library Screening

The journey to discover this compound began with a phenotypic screen designed to identify compounds that could reactivate the key pluripotency marker, Oct4.[1]

Screening Assay Design and Workflow

A high-content screening platform was developed using E3 GOF18-EpiSCs, which carry an Oct4-GFP reporter.[1] The reactivation of GFP expression served as a direct readout for the conversion of EpiSCs to a naive ESC-like state. The screen utilized the Library of Pharmacologically Active Compounds (LOPAC), a collection of 1,280 known bioactive compounds, facilitating rapid hypothesis generation for the targets of any identified hits.[1][3] The quality of the assay was validated with a Z' factor of 0.57, indicating a robust screening window.[1]

G cluster_workflow Library Screening Workflow for EpiSC Reprogramming A Day 0: Seed EpiSCs (Single cells on FCS-coated 96-well plates) B Day 2: Compound Addition (LOPAC Library @ 10 µM in FGF-free medium) A->B D Day 8: Dissociate & Analyze (Trypsinize colonies to single cells) B->D C Controls (Positive: 2i/LIF ESC Medium Negative: EpiSC Medium) C->B E Quantification (High-content reader quantifies Oct4-GFP positive cells) D->E F Hit Identification (Significant increase in Oct4-GFP+ cells) E->F

Caption: High-throughput screening workflow for identifying reprogramming agents.

Hit Identification and Optimization

The LOPAC screen yielded a single initial hit: Triamterene (TR).[1][2] While effective, TR's potency was modest. This prompted a medicinal chemistry effort to improve its activity. A collection of TR-derived compounds was synthesized and evaluated in the same reprogramming assay.[1] This structure-activity relationship (SAR) investigation led to the development of a significantly more potent compound, named This compound .[1]

Target Identification and Validation

A critical step following the discovery of a phenotypic hit is the identification of its molecular target.

Casein Kinase 1 as the Target of this compound

Through subsequent investigation, the cellular targets of the triamterene-derived compounds were identified as the Casein Kinase 1 (CK1) family of serine/threonine kinases.[1][2] this compound was confirmed to be an ATP-competitive inhibitor of CK1 isoforms α, δ, and ε.[4] Target engagement studies using lysates from the HCT116 human colorectal carcinoma cell line confirmed that this compound binds to CK1α, CK1δ, and CK1ε isoforms within a complex cellular environment.[1] Further validation came from genetic studies; RNA interference (RNAi) to knock down CK1α, and to a lesser extent CK1ε, successfully reproduced the reprogramming phenotype, confirming that inhibition of this kinase family is central to the observed effect.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against key CK1 isoforms has been quantified by in vitro enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate potent, low-micromolar inhibition.

CompoundTargetIC₅₀ (µM)Source
This compound CK1α8.9MedchemExpress[4][5]
CK1δ0.5MedchemExpress[4][5]
CK1ε4.7MedchemExpress[4][5]
This compound CK1α3.8R&D Systems[6]
CK1δ0.8R&D Systems[6]
CK1ε3.7R&D Systems[6]

Note: Minor variations in IC₅₀ values between sources are common and can result from different assay conditions.

Cellular Activity in Cancer Cell Lines

In addition to its role in stem cell biology, CK1α is aberrantly expressed in colorectal cancer (CRC) cells. Pharmacological inhibition with this compound was shown to significantly suppress the viability of various CRC cell lines while having no apparent cytotoxic effect on normal fetal human colonic mucosa (FHC) cells.[7]

Cell LineDescriptionEffect of this compound (0.5-25 µM)
FHC Normal Colonic MucosaNo apparent effect on viability[7]
HT29 Colorectal AdenocarcinomaSignificant suppression of viability[7]
HCT116 Colorectal CarcinomaSignificant suppression of viability[7]
DLD1 Colorectal AdenocarcinomaSignificant suppression of viability[7]

Mechanism of Action: CK1 Inhibition and Wnt Pathway Activation

CK1α is a critical negative regulator of the canonical Wnt/β-catenin signaling pathway.[6] In the absence of a Wnt ligand, a "destruction complex" containing CK1α, GSK-3β, APC, and Axin sequentially phosphorylates the key signaling molecule β-catenin. CK1α initiates this process by phosphorylating β-catenin at Serine 45.[6] This priming phosphorylation allows for subsequent phosphorylation by GSK-3β, marking β-catenin for ubiquitination and proteasomal degradation.

This compound, by inhibiting CK1, prevents this initial phosphorylation step. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. The stabilized β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes, including key pluripotency factors. This activation of the Wnt pathway is crucial for driving the transition from a primed EpiSC state to a naive ESC-like state.[8][9]

G cluster_pathway This compound Mechanism of Action via Wnt Pathway cluster_off Wnt OFF (Normal Primed State) cluster_on Wnt ON (this compound Treatment) CK1a CK1α Bcat_cyto_off β-catenin CK1a->Bcat_cyto_off pS45 GSK3b GSK-3β Bcat_p P-β-catenin GSK3b->Bcat_p p APC_Axin APC/Axin Complex APC_Axin->Bcat_p Proteasome Proteasome Bcat_p->Proteasome Ubiquitination & Degradation EpiblastinA This compound CK1a_on CK1α EpiblastinA->CK1a_on Inhibition Bcat_cyto_on β-catenin (stabilized) Bcat_nuc_on β-catenin Bcat_cyto_on->Bcat_nuc_on Nuclear Translocation TCF_LEF TCF/LEF Bcat_nuc_on->TCF_LEF Pluripotency_Genes Activation of Pluripotency Genes TCF_LEF->Pluripotency_Genes

Caption: this compound inhibits CK1α, preventing β-catenin degradation and activating Wnt signaling.

Conclusion

This compound stands as a testament to the power of phenotypic screening in uncovering novel biological regulators. Its discovery, stemming from an unbiased screen of a known compound library, not only provided a valuable chemical tool for stem cell research but also reinforced the central role of the CK1-Wnt signaling axis in controlling pluripotency. This guide provides the core technical details of its discovery and characterization, offering a foundational resource for scientists aiming to leverage this molecule or employ similar discovery strategies.

Appendix: Experimental Protocols

A.1 High-Content Screening for EpiSC Reprogramming

This protocol is adapted from the methodology described by Ursu et al., 2016.[1][2]

  • Cell Seeding: E3 GOF18-EpiSCs (Oct4-GFP reporter line) are harvested and seeded as single cells onto Fibronectin-coated 96-well plates at an appropriate density in EpiSC culture medium (Conditioned Medium + FGF).

  • Compound Addition (Day 2): Two days post-seeding, the medium is replaced with fresh EpiSC medium lacking FGF. Compounds from the LOPAC library are added to a final concentration of 10 µM.

    • Negative Control: Wells treated with EpiSC medium containing DMSO vehicle.

    • Positive Control: Wells treated with naive ESC medium containing 2i (MEK and GSK3 inhibitors) and LIF.

  • Incubation: Plates are incubated for a total of 8 days, with medium changes as required.

  • Cell Dissociation (Day 8): On the final day, colonies are washed with PBS and dissociated into single cells using a gentle enzymatic solution (e.g., TrypLE).

  • Quantification: The cell suspension is analyzed on a high-content imaging system (e.g., ArrayScan VTI). The instrument is programmed to count the total number of cells and the number of GFP-positive cells per well.

  • Hit Analysis: Hits are defined as compounds that produce a statistically significant increase in the percentage of Oct4-GFP positive cells compared to the negative control wells.

A.2 In Vitro Kinase Inhibition Assay (General Protocol)

This is a generalized protocol for determining IC₅₀ values for a kinase inhibitor.

  • Reaction Setup: In a suitable microplate (e.g., 384-well), prepare a reaction mixture containing recombinant human CK1 (α, δ, or ε), a suitable kinase buffer, a specific peptide substrate, and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Inhibitor Addition: Add this compound in a range of concentrations (typically using a serial dilution series) to the reaction wells. Include DMSO-only wells as a no-inhibition control.

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

  • Signal Detection: Wash the membrane to remove unincorporated [γ-³³P]ATP. Quantify the amount of incorporated radiolabel on the membrane using a scintillation counter. The signal is directly proportional to kinase activity.

  • Data Analysis: Plot the remaining kinase activity as a function of the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the kinase's activity.[10][11]

References

From Serendipity to Potency: A Technical Guide to the Synthesis of Epiblastin A, a Triamterene-Inspired Reprogramming Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of Epiblastin A, a potent inhibitor of Casein Kinase 1 (CK1) that induces the reprogramming of epiblast stem cells into embryonic stem-like cells. The discovery of this compound originated from a phenotypic screen that identified the diuretic drug triamterene (B1681372) as a hit. Subsequent chemical optimization led to the development of this compound, a structurally related but significantly more active compound. This document provides a comprehensive overview of the synthetic methodology, associated quantitative data, and the underlying biological pathways.

Quantitative Data Summary

The development of this compound from the initial hit, triamterene, involved the synthesis and evaluation of a series of analogs. The following tables summarize the key quantitative data from this process, including inhibitory activity against CK1 isoforms and cellular reprogramming efficiency.

Table 1: In Vitro Inhibitory Activity of Triamterene and this compound against Casein Kinase 1 Isoforms

CompoundCK1α IC₅₀ (µM)CK1δ IC₅₀ (µM)CK1ε IC₅₀ (µM)
Triamterene>10>10>10
This compound 3.8 0.8 3.7

Table 2: Reprogramming Efficiency of Epiblast Stem Cells (EpiSCs) to Embryonic Stem Cell-like Cells (cESCs)

CompoundConcentration (µM)Reprogramming Efficiency (%)
DMSO (control)-< 0.1
Triamterene10~1
This compound 2 > 10

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular Weight287.71 g/mol
FormulaC₁₂H₁₀ClN₇
CAS Number16470-02-3
Purity≥98%
SolubilitySoluble to 20 mM in DMSO

Experimental Protocols

The synthesis of this compound is achieved through a multi-step process starting from commercially available reagents. The following protocol is based on the procedures described by Ursu et al. in Cell Chemical Biology (2016).[1][2]

General Procedure for the Synthesis of this compound and its Derivatives

The synthesis of this compound involves the condensation of 5-nitroso-2,4,6-triaminopyrimidine (B18466) with a substituted phenylacetonitrile.

Step 1: Formation of the Pteridine Core

  • To a solution of anhydrous 2-ethoxyethanol (B86334) (8 mL), add sodium hydride (NaH, 60% dispersion in oil, 0.75 mmol, 1.1 eq) at room temperature with vigorous stirring.

  • Continue stirring until the evolution of hydrogen gas ceases and a clear solution is obtained.

  • Add (3-chlorophenyl)acetonitrile (0.75 mmol, 1.1 eq) to the solution.

  • Following the addition of the nitrile, add 5-nitroso-2,4,6-triaminopyrimidine (1.0 eq).

  • The reaction mixture is then heated and stirred under conditions optimized for the specific derivative being synthesized (for this compound, specific temperature and time would be detailed in the original publication).

  • Upon completion of the reaction, the mixture is cooled, and the product is isolated, typically by filtration.

  • The crude product is then purified, for example, by recrystallization or chromatography, to yield the final compound.

Note: This is a generalized procedure. For a specific and detailed protocol for this compound (entry 15 in the original publication's series), including reaction times, temperatures, and purification methods, it is imperative to consult the supplemental experimental procedures of Ursu et al., 2016.[1]

Visualizations

Signaling Pathway

The biological activity of this compound is attributed to its inhibition of Casein Kinase 1 (CK1). This inhibition is crucial for the reprogramming of epiblast stem cells. The following diagram illustrates the proposed signaling pathway.

EpiblastinA_Signaling_Pathway cluster_cell Epiblast Stem Cell EpiblastinA This compound CK1 Casein Kinase 1 (CK1α/δ/ε) EpiblastinA->CK1 Inhibition DownstreamEffectors Downstream Effectors CK1->DownstreamEffectors Phosphorylation (Inhibited) PluripotencyNetwork Activation of Pluripotency Network DownstreamEffectors->PluripotencyNetwork Reprogramming Reprogramming to ESC-like State PluripotencyNetwork->Reprogramming

Caption: Signaling pathway of this compound in stem cell reprogramming.

Experimental Workflow

The synthesis of this compound follows a structured experimental workflow, from starting materials to the final purified product.

Synthesis_Workflow Start Starting Materials: - (3-chlorophenyl)acetonitrile - 5-nitroso-2,4,6-triaminopyrimidine - Sodium Hydride - 2-Ethoxyethanol Reaction Condensation Reaction Start->Reaction Isolation Isolation of Crude Product (e.g., Filtration) Reaction->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification FinalProduct This compound (Pure) Purification->FinalProduct

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationship: From Triamterene to this compound

The development of this compound was a logical progression from the initial discovery of triamterene's reprogramming activity. This diagram illustrates the structure-activity relationship (SAR) journey.

SAR_Progression Triamterene Initial Hit: Triamterene SAR Structure-Activity Relationship (SAR) Studies Triamterene->SAR Library Synthesis of Triamterene-derived Compound Library SAR->Library Screening Phenotypic Screening (Reprogramming Assay) Library->Screening EpiblastinA Optimized Lead: This compound Screening->EpiblastinA

Caption: Logical progression from Triamterene to this compound.

References

Epiblastin A: A Technical Guide to its Mechanism of Action in Stem Cell Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epiblastin A is a small molecule that has emerged as a potent inducer of pluripotency, capable of reprogramming epiblast stem cells (EpiSCs) into a state resembling embryonic stem cells (ESCs). This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its role as a Casein Kinase 1 (CK1) inhibitor and its subsequent effects on key signaling pathways that govern stem cell fate. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to serve as a comprehensive resource for researchers in stem cell biology and drug discovery.

Core Mechanism of Action: Inhibition of Casein Kinase 1

This compound's primary mechanism of action is the inhibition of Casein Kinase 1 (CK1) isoforms.[1][2] Developed from the initial screening hit triamterene, this compound demonstrates inhibitory activity against CK1α, CK1δ, and CK1ε.[1][2] This inhibition is central to its ability to induce the conversion of EpiSCs, which represent a primed state of pluripotency, to a more naive ESC-like state.[1][3] The reprogramming process initiated by this compound occurs even in the presence of signaling molecules that typically maintain the EpiSC phenotype, such as basic fibroblast growth factor (bFGF) and Activin A.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound against different CK1 isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized below. It is important to note the slight variations in reported values across different studies, which may be attributable to differences in experimental conditions.

Target IsoformIC50 Value (Source 1)IC50 Value (Source 2)
CK1α 3.8 µM[3][4]8.9 µM[1][2][5]
CK1δ 0.8 µM[3][4]0.5 µM[1][2][5]
CK1ε 3.7 µM[3][4]4.7 µM[1][2][5]

Table 1: IC50 values of this compound for Casein Kinase 1 isoforms.

Furthermore, a concentration of 2 µM this compound has been shown to be effective in promoting the self-renewal of embryonic stem cells.[3]

Modulation of Key Signaling Pathways

The inhibition of CK1 by this compound instigates a cascade of downstream effects on critical signaling pathways that regulate pluripotency and differentiation. The two primary pathways affected are the Wnt/β-catenin and the TGF-β/SMAD signaling pathways.

Activation of the Wnt/β-catenin Signaling Pathway

CK1α is a key component of the β-catenin destruction complex. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting CK1α, this compound prevents this phosphorylation event, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, turning on the expression of genes associated with the naive pluripotent state.

Wnt_Signaling_Activation cluster_outside Extracellular cluster_inside Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP6 LRP6 Co-receptor EpiblastinA This compound CK1a CK1α EpiblastinA->CK1a DestructionComplex β-catenin Destruction Complex CK1a->DestructionComplex beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylation & Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Proteasome Proteasome beta_catenin_cyto->Proteasome TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Expression (Naive Pluripotency) TCF_LEF->TargetGenes

This compound activates Wnt signaling by inhibiting CK1α.
Inhibition of the TGF-β/SMAD2 Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway, which promotes the primed pluripotent state of EpiSCs, is inhibited by this compound treatment. This inhibition is characterized by a reduction in the phosphorylation of SMAD2/3 proteins, which are key downstream effectors of the TGF-β pathway. The precise mechanism by which CK1 inhibition leads to reduced SMAD2/3 phosphorylation in this context is an area of ongoing investigation.

TGFb_Signaling_Inhibition cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand (e.g., Activin A) TGFbR TGF-β Receptor Complex TGFb->TGFbR SMAD23_cyto SMAD2/3 TGFbR->SMAD23_cyto Phosphorylation EpiblastinA This compound CK1 CK1 EpiblastinA->CK1 CK1->TGFbR Modulation? pSMAD23 p-SMAD2/3 SMAD4 SMAD4 pSMAD23->SMAD4 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4->SMAD_complex TargetGenes Target Gene Expression (Primed State Maintenance) SMAD_complex->TargetGenes

This compound inhibits TGF-β signaling, reducing SMAD2/3 phosphorylation.

Experimental Protocols

EpiSC to ESC Reprogramming Assay

This protocol describes the general workflow for inducing the reprogramming of mouse EpiSCs to a naive ESC-like state using this compound, monitored by the reactivation of an Oct4-GFP reporter.

Materials:

  • E3 GOF18-EpiSCs (expressing GFP under the control of the Oct4 promoter)

  • EpiSC culture medium (containing bFGF and Activin A)

  • ESC culture medium (containing 2i/LIF)

  • This compound (dissolved in DMSO)

  • 96-well plates, coated with fetal calf serum (FCS)

  • Trypsin

  • High-content imaging system or flow cytometer

Procedure:

  • Cell Seeding: Seed E3 GOF18-EpiSCs as single cells onto FCS-coated 96-well plates in EpiSC culture medium.

  • Compound Treatment: After 48 hours, replace the medium with fresh EpiSC medium (without additional bFGF) containing this compound at the desired concentration (e.g., 10 µM for initial screening). Include negative controls (DMSO vehicle in EpiSC medium) and positive controls (ESC medium with 2i/LIF).

  • Incubation: Culture the cells for 6 days, replacing the medium with fresh compound-containing medium every 2 days.

  • Analysis: On day 8, dissociate the colonies into single cells using trypsin.

  • Quantification: Quantify the percentage of GFP-positive cells using a high-content imaging system or flow cytometry. The threshold for GFP positivity should be set based on the fluorescence intensity of ESCs.

Reprogramming_Workflow Day0 Day 0: Seed single EpiSCs on FCS-coated plates Day2 Day 2: Add this compound (or controls) Day0->Day2 Day8 Day 8: Dissociate colonies Day2->Day8 6 days incubation Analysis Analyze Oct4-GFP expression (Flow Cytometry or High-Content Imaging) Day8->Analysis

Workflow for the EpiSC to ESC reprogramming assay.
In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the IC50 values of this compound against CK1 isoforms using a radiometric assay.

Materials:

  • Recombinant human CK1α, CK1δ, and CK1ε

  • Kinase buffer

  • [γ-³²P]ATP

  • Substrate peptide (e.g., casein)

  • This compound at various concentrations

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase buffer, the specific CK1 isoform, the substrate peptide, and varying concentrations of this compound.

  • Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated ³²P in the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound is a valuable chemical tool for studying the mechanisms of pluripotency and for developing novel strategies for cellular reprogramming. Its targeted inhibition of CK1 and the subsequent dual modulation of the Wnt and TGF-β signaling pathways provide a powerful means to convert primed EpiSCs to a naive pluripotent state.

Future research in this area may focus on:

  • Elucidating the precise molecular links between CK1 inhibition and the downstream effects on the TGF-β pathway.

  • Identifying the full spectrum of CK1 substrates in EpiSCs that are relevant to the reprogramming process.

  • Exploring the potential of this compound in reprogramming other cell types and in different species.

  • Optimizing the use of this compound in combination with other small molecules to further enhance the efficiency and fidelity of cellular reprogramming for applications in regenerative medicine.

This technical guide provides a solid foundation for understanding the mechanism of action of this compound. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development in the exciting field of stem cell biology.

References

Epiblastin A: A Technical Guide to a Novel Casein Kinase 1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiblastin A is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases crucial in a myriad of cellular processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory activity against various CK1 isoforms, and its role in modulating key signaling pathways. Detailed experimental protocols and visual representations of relevant biological and experimental workflows are included to facilitate further research and drug development efforts.

Chemical Properties

This compound, with the formal name 6-(3-chlorophenyl)-2,4,7-pteridinetriamine, is a pteridine (B1203161) derivative. Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 16470-02-3[1]
Molecular Formula C₁₂H₁₀ClN₇[1]
Molecular Weight 287.71 g/mol [1]
Purity ≥98%
Solubility Soluble to 20 mM in DMSO
Storage Store at +4°C

Mechanism of Action and In Vitro Activity

This compound functions as an ATP-competitive inhibitor of Casein Kinase 1 isoforms. Its inhibitory activity has been quantified against several CK1 isoforms, with the most potent inhibition observed against CK1δ. The half-maximal inhibitory concentrations (IC50) from various sources are presented below. It is important to note the slight variations in reported IC50 values, which can arise from different experimental conditions.

CK1 IsoformIC50 (µM) - Source 1IC50 (µM) - Source 2
CK1α 8.93.8
CK1δ 0.50.8
CK1ε 4.73.7

Signaling Pathways

Casein Kinase 1 isoforms are integral components of numerous signaling pathways, most notably the Wnt/β-catenin pathway. The differential roles of the CK1 isoforms within this pathway highlight the complexity of its regulation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental for embryonic development, tissue homeostasis, and stem cell regulation. CK1 isoforms play both positive and negative regulatory roles in this cascade.

  • CK1α acts as a negative regulator. In the absence of a Wnt signal, CK1α phosphorylates β-catenin at Serine 45, which primes it for subsequent phosphorylation by GSK3β. This series of phosphorylations marks β-catenin for ubiquitination and proteasomal degradation.

  • CK1δ and CK1ε are positive regulators of the Wnt pathway. They are involved in the phosphorylation of Dishevelled (Dvl) and the Wnt co-receptor LRP6, which are crucial steps for the stabilization and nuclear translocation of β-catenin upon Wnt stimulation. CK1δ/ε can also enhance β-catenin-mediated transcription by promoting its acetylation.

The inhibitory action of this compound on these CK1 isoforms can therefore modulate Wnt/β-catenin signaling, a key mechanism underlying its biological effects, such as the reprogramming of stem cells.

Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dvl Dishevelled Frizzled->Dvl Recruits LRP6 LRP6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) LRP6->Destruction_Complex Inhibits Wnt Wnt Wnt->Frizzled Binds Dvl->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates CK1a CK1α CK1a->Beta_Catenin Phosphorylates (S45) CK1de CK1δ/ε CK1de->LRP6 Phosphorylates CK1de->Dvl Phosphorylates EpiblastinA This compound EpiblastinA->CK1a Inhibits EpiblastinA->CK1de Inhibits Target_Genes Target Gene Expression TCF_LEF->Target_Genes Promotes

Wnt/β-catenin signaling pathway and points of inhibition by this compound.

Experimental Protocols

In Vitro Radiometric Kinase Assay for CK1 Inhibition

This protocol is adapted from standard radiometric kinase assays and is suitable for determining the IC50 of this compound against CK1 isoforms.

Materials:

  • Recombinant human CK1α, CK1δ, or CK1ε

  • Casein (dephosphorylated) as a substrate

  • This compound stock solution (in DMSO)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Phosphocellulose paper (P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control.

  • In a microcentrifuge tube, combine the kinase, substrate (e.g., 10 µM casein), and the diluted this compound or DMSO control.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration at or below the Km for the specific kinase, e.g., 10-100 µM).

  • Incubate the reaction for a predetermined time (e.g., 20-30 minutes) at 30°C, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

  • Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the viability of a cancer cell line, such as HCT116.

Materials:

  • HCT116 cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HCT116 cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a DMSO-only vehicle control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Experimental Workflow: High-Content Screening for Reprogramming Inducers

This compound was identified through a high-content screening campaign designed to find small molecules that could induce the reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cell (ESC)-like cells. The workflow for such a screen is outlined below.

HCS_Workflow start Start: EpiSCs with Oct4-GFP reporter plate_cells Plate single EpiSCs in 96-well plates start->plate_cells add_compounds Add small molecule library compounds plate_cells->add_compounds incubate Incubate for several days add_compounds->incubate image_acquisition Automated high-content imaging incubate->image_acquisition image_analysis Image analysis: - Nuclei count (DAPI) - GFP-positive cell count image_acquisition->image_analysis hit_identification Identify 'hits': Compounds increasing Oct4-GFP expression image_analysis->hit_identification validation Hit validation and secondary assays hit_identification->validation Positive hits epiblastin_a Identification of this compound validation->epiblastin_a

High-content screening workflow for identifying stem cell reprogramming inducers.

Conclusion

This compound is a valuable research tool for studying the roles of Casein Kinase 1 in various biological processes. Its ability to inhibit CK1 isoforms with micromolar efficacy provides a means to dissect the intricate signaling networks they govern, particularly the Wnt/β-catenin pathway. The detailed protocols and conceptual frameworks provided in this guide are intended to support the scientific community in leveraging this compound for future discoveries in stem cell biology, cancer research, and drug development.

References

Epiblastin A Target Protein Identification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiblastin A is a small molecule that has been identified as a potent inducer of reprogramming epiblast stem cells (EpiSCs) into embryonic stem cell (ESC)-like cells. This technical guide provides an in-depth overview of the identification of the protein targets of this compound. The primary targets have been identified as isoforms of the serine/threonine kinase Casein Kinase 1 (CK1). This guide details the experimental methodologies employed for this discovery, presents the quantitative data for its inhibitory activity, and illustrates the key signaling pathways involved.

Target Identification of this compound

The identification of the cellular target of this compound was achieved through a multi-step process commencing with a phenotypic screen to identify small molecules capable of inducing the reprogramming of mouse EpiSCs into a pluripotent state. This was followed by chemical synthesis of analogs to establish a structure-activity relationship, and finally, target identification and validation using affinity-based chemical proteomics and in vitro kinase assays.

Phenotypic Screening and Hit Identification

The initial search for a small molecule inducer of EpiSC reprogramming utilized a high-content screening assay with mouse EpiSCs engineered to express Green Fluorescent Protein (GFP) under the control of the Oct4 promoter, a key pluripotency marker.[1] The Library of Pharmacologically Active Compounds (LOPAC) was screened, which led to the identification of triamterene (B1681372) as an initial hit compound that induced Oct4-GFP expression.[1]

Structure-Activity Relationship and Development of this compound

Following the identification of triamterene, a series of pteridine-based analogs were synthesized to improve the reprogramming efficiency. This structure-activity relationship (SAR) study led to the development of this compound, which demonstrated significantly enhanced activity in inducing the EpiSC to ESC-like transition.[1]

Affinity-Capture Mass Spectrometry for Target Identification

To identify the direct binding partners of the pteridine (B1203161) scaffold, a chemical proteomics approach was employed. An analog of this compound was immobilized on a solid support and used as bait to capture interacting proteins from cell lysates. The captured proteins were then identified using mass spectrometry. This unbiased approach identified Casein Kinase 1 (CK1) isoforms α (alpha), δ (delta), and ε (epsilon) as the primary protein targets.[1]

Quantitative Data: In Vitro Kinase Inhibition

The inhibitory activity of this compound against the identified CK1 isoforms was quantified using in vitro radiometric kinase assays. These assays measure the ability of the compound to inhibit the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate by the kinase. The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below.

Target KinaseIC50 (µM)
CK1α3.8
CK1δ0.8
CK1ε3.7

Table 1: Inhibitory potency (IC50) of this compound against CK1 isoforms. Data from Ursu et al., 2016.[1]

Experimental Protocols

EpiSC Reprogramming Assay (Oct4-GFP Reporter)

This protocol describes the phenotypic screening assay used to identify compounds that induce the reprogramming of epiblast stem cells.

  • Cell Seeding: Mouse epiblast stem cells carrying an Oct4-GFP reporter transgene (E3 GOF18-EpiSCs) were seeded as single cells onto fetal calf serum (FCS)-coated 96-well plates in EpiSC culture medium.

  • Compound Addition: Two days after seeding, the screening compounds were added to the wells at a final concentration of 10 µM in EpiSC medium without basic fibroblast growth factor (bFGF).

  • Controls: EpiSC medium without any compound was used as a negative control, and ESC medium containing 2i/LIF was used as a positive control for pluripotency.

  • Incubation: The cells were incubated for a total of 8 days to allow for reprogramming.

  • Quantification: On day 8, the cell colonies were dissociated into single cells using trypsin. The percentage of GFP-positive cells was quantified using a high-content imaging reader (Arrayscan).

Affinity-Capture Mass Spectrometry

This protocol outlines the general steps for identifying protein targets of small molecules using an affinity-based pulldown approach coupled with mass spectrometry.

  • Probe Immobilization: An analog of this compound containing a linker for immobilization is covalently attached to a solid support, such as sepharose beads.

  • Cell Lysate Preparation: Human colorectal carcinoma HCT116 cells were used to prepare a whole-cell lysate.

  • Affinity Pulldown: The cell lysate is incubated with the immobilized this compound analog to allow for the binding of target proteins.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: The specifically bound proteins are eluted from the beads.

  • Proteomic Analysis: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and subjected to in-gel digestion with trypsin. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

In Vitro Radiometric Kinase Assay

This protocol details the method used to determine the inhibitory potency of this compound against CK1 isoforms.

  • Reaction Setup: The kinase reactions were performed in a buffer containing recombinant CK1α, CK1δ, or CK1ε, a suitable substrate (e.g., α-casein), and [γ-³²P]ATP.

  • Inhibitor Addition: this compound was added to the reactions at various concentrations.

  • Incubation: The reactions were incubated at 30°C to allow for phosphorylation of the substrate.

  • Reaction Termination: The reactions were stopped, and the reaction mixtures were spotted onto phosphocellulose paper.

  • Washing: The phosphocellulose paper was washed to remove unincorporated [γ-³²P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate was quantified using a phosphorimager.

  • IC50 Determination: The concentration of this compound required to inhibit 50% of the kinase activity (IC50) was calculated from dose-response curves.

Signaling Pathways and Visualizations

Experimental Workflow for this compound Target Identification

The following diagram illustrates the workflow used to identify the protein targets of this compound.

experimental_workflow cluster_screening Phenotypic Screening cluster_sar Chemical Optimization cluster_target_id Target Identification & Validation pheno_screen High-Content Screen (Oct4-GFP EpiSCs) hit_id Hit Identification (Triamterene) pheno_screen->hit_id lopac LOPAC Library lopac->pheno_screen sar Structure-Activity Relationship (SAR) hit_id->sar epiblastin_a This compound (Optimized Lead) sar->epiblastin_a affinity_capture Affinity-Capture Mass Spectrometry epiblastin_a->affinity_capture kinase_assay In Vitro Kinase Assay epiblastin_a->kinase_assay target Target: CK1α, δ, ε affinity_capture->target kinase_assay->target

Workflow for this compound target identification.

Wnt Signaling Pathway and the Role of CK1 in Stem Cell Self-Renewal

Casein Kinase 1 plays a crucial role in the canonical Wnt signaling pathway, which is essential for maintaining the self-renewal of embryonic stem cells and preventing their differentiation. In the "off" state of the Wnt pathway, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. CK1α is a key component of this complex. Inhibition of CK1 by this compound is proposed to disrupt the function of the destruction complex, leading to the stabilization and nuclear accumulation of β-catenin. This, in turn, activates the transcription of pluripotency-associated genes, driving the reprogramming of EpiSCs to an ESC-like state.

wnt_pathway cluster_off Wnt 'Off' State (EpiSC Maintenance) cluster_on Wnt 'On' State (Reprogramming to ESC-like state) destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_cyto β-catenin (Cytoplasm) destruction_complex->beta_catenin_cyto Phosphorylation degradation Proteasomal Degradation beta_catenin_cyto->degradation beta_catenin_stable β-catenin (Stabilized) epiblastin_a This compound ck1_inhibited CK1α (Inhibited) epiblastin_a->ck1_inhibited destruction_complex_disrupted Disrupted Destruction Complex ck1_inhibited->destruction_complex_disrupted destruction_complex_disrupted->beta_catenin_stable Inhibition of Phosphorylation beta_catenin_nucleus β-catenin (Nucleus) beta_catenin_stable->beta_catenin_nucleus pluripotency_genes Pluripotency Gene Transcription beta_catenin_nucleus->pluripotency_genes Activation

Role of CK1 inhibition by this compound in Wnt signaling.

Conclusion

The target of the small molecule this compound has been unequivocally identified as Casein Kinase 1, with inhibitory activity against isoforms α, δ, and ε. This discovery was the result of a systematic approach that combined phenotypic screening, chemical optimization, and robust target identification methodologies. The inhibition of CK1 by this compound modulates the Wnt signaling pathway, providing a mechanistic basis for its ability to induce the reprogramming of epiblast stem cells. This technical guide provides researchers and drug development professionals with the core knowledge surrounding the target identification of this compound, including detailed experimental frameworks and the biological context of its mechanism of action.

References

The Role of Epiblastin A in Pluripotency Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pluripotency, the ability of a cell to differentiate into all three primary germ layers, is a cornerstone of regenerative medicine and developmental biology. The transition between the "naive" and "primed" states of pluripotency is tightly regulated by a complex network of signaling pathways. Epiblastin A, a synthetic small molecule, has emerged as a potent chemical tool for inducing the reprogramming of primed epiblast stem cells (EpiSCs) back to a naive embryonic stem cell (ESC)-like state. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as an inhibitor of Casein Kinase 1 (CK1) and the subsequent impact on key pluripotency pathways. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling cascades to serve as a comprehensive resource for researchers in the field.

Introduction: Naive and Primed Pluripotency

Pluripotent stem cells exist on a spectrum, with two well-defined states: naive and primed.[1][2] Naive pluripotency mirrors the pre-implantation epiblast and is characterized by dome-shaped colony morphology, dependence on Leukemia Inhibitory Factor (LIF) and STAT3 signaling, and the ability to contribute to chimeras.[3] In contrast, primed pluripotency resembles the post-implantation epiblast, with flattened cell colonies, reliance on FGF2 and Activin A signaling, and a more limited differentiation potential.[4][5] The transition from a primed to a naive state, a key step in cellular reprogramming, is often inefficient.

This compound was identified from a screen of a chemical library for compounds capable of inducing the expression of the pluripotency marker Oct4 in mouse EpiSCs. It is a derivative of triamterene (B1681372) and has been shown to efficiently convert EpiSCs into a state resembling naive ESCs, referred to as chemically induced ESCs (cESCs).

Mechanism of Action: Inhibition of Casein Kinase 1

The primary molecular target of this compound is Casein Kinase 1 (CK1), a family of serine/threonine kinases with multiple isoforms. This compound exhibits inhibitory activity against CK1 isoforms α (alpha), δ (delta), and ε (epsilon). The inhibition of these kinases disrupts their normal cellular functions, leading to a cascade of events that ultimately rewire the pluripotency network.

Quantitative Data: In Vitro Kinase Inhibition

The inhibitory potency of this compound against different CK1 isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase IsoformIC50 (µM)
CK1α3.8
CK1δ0.8
CK1ε3.7

Table 1: IC50 values of this compound for Casein Kinase 1 isoforms. Data represents the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Impact on Pluripotency Signaling Pathways

The inhibition of CK1 by this compound has profound effects on several signaling pathways that are critical for maintaining the pluripotent state. The most well-characterized of these is the Wnt/β-catenin pathway.

The Wnt/β-catenin Pathway

The Wnt signaling pathway is a key regulator of pluripotency. In the absence of Wnt ligands, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. This complex includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and CK1α. CK1α initiates the phosphorylation of β-catenin at Serine 45, which primes it for subsequent phosphorylation by GSK3β.

By inhibiting CK1α, this compound is proposed to prevent this initial phosphorylation step, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator with TCF/LEF transcription factors to activate the expression of Wnt target genes, many of which are involved in promoting naive pluripotency.

CK1δ and CK1ε also play roles in the Wnt pathway, primarily through the phosphorylation of Dishevelled (Dvl), a key scaffolding protein that transduces the Wnt signal from the cell surface receptor Frizzled to the downstream components of the pathway. Inhibition of these isoforms by this compound likely further modulates Wnt signaling, contributing to the overall effect on pluripotency.

Caption: Wnt/β-catenin signaling pathway and the inhibitory role of this compound.
Crosstalk with STAT3 and PI3K/AKT Pathways

While the primary described mechanism of this compound is through the Wnt pathway, the maintenance of naive pluripotency is a result of the integration of multiple signaling inputs. The STAT3 and PI3K/AKT pathways are also crucial for embryonic stem cell self-renewal.

  • STAT3 Pathway: LIF signaling activates the JAK-STAT3 pathway, a hallmark of naive pluripotency. While a direct link between CK1 and STAT3 in the context of pluripotency is still under investigation, crosstalk between these pathways in other cellular contexts has been reported. Further research is needed to elucidate the precise role of this compound-mediated CK1 inhibition on STAT3 signaling in EpiSC reprogramming.

  • PI3K/AKT Pathway: The PI3K/AKT pathway is essential for the survival and proliferation of pluripotent stem cells. Some studies suggest a regulatory relationship between CK1δ and the PI3K/AKT pathway. Inhibition of CK1δ by this compound could therefore indirectly influence this critical survival pathway, contributing to the successful transition to the naive state.

Pluripotency_Crosstalk cluster_CK1 Casein Kinase 1 Inhibition cluster_Pathways Core Pluripotency Pathways EpiblastinA This compound CK1a CK1α EpiblastinA->CK1a CK1d CK1δ EpiblastinA->CK1d CK1e CK1ε EpiblastinA->CK1e Wnt Wnt/β-catenin Pathway CK1a->Wnt Modulates PI3K_AKT PI3K/AKT Pathway CK1d->PI3K_AKT Potential Crosstalk CK1e->Wnt Modulates Naive_Pluripotency Naive Pluripotency (Oct4, Nanog, Sox2) Wnt->Naive_Pluripotency STAT3 LIF/STAT3 Pathway STAT3->Naive_Pluripotency PI3K_AKT->Naive_Pluripotency

Caption: Crosstalk between signaling pathways influenced by this compound.

Experimental Protocols

EpiSC to cESC Reprogramming using an Oct4-GFP Reporter Assay

This protocol is adapted from the initial screening method used to identify this compound. It utilizes an EpiSC line carrying a GFP reporter under the control of the Oct4 promoter, allowing for fluorescent readout of reprogramming efficiency.

Materials:

  • E3 GOF18-EpiSCs (Oct4-GFP reporter line)

  • EpiSC culture medium: DMEM/F12, 20% KnockOut Serum Replacement, 1% Non-Essential Amino Acids, 1% Penicillin-Streptomycin, 0.1 mM 2-mercaptoethanol, 20 ng/mL Activin A, 12 ng/mL bFGF.

  • ESC culture medium: Same as EpiSC medium but with 1000 U/mL LIF and 2i inhibitors (1 µM PD0325901 and 3 µM CHIR99021) instead of Activin A and bFGF.

  • This compound (stock solution in DMSO)

  • 96-well plates, coated with fetal calf serum (FCS)

  • Trypsin-EDTA

  • Flow cytometer or high-content imaging system

Procedure:

  • Cell Seeding: Seed E3 GOF18-EpiSCs as single cells onto FCS-coated 96-well plates at a density of 5,000 cells/well in EpiSC culture medium.

  • Compound Treatment: After 48 hours (Day 2), replace the medium with fresh EpiSC medium (without bFGF) containing this compound at the desired concentration (e.g., a dose-response from 0.1 to 10 µM). Include a negative control (DMSO vehicle) and a positive control (ESC medium with 2i/LIF).

  • Culture: Culture the cells for an additional 6 days (total of 8 days), changing the medium every 2 days.

  • Analysis: On Day 8, dissociate the colonies into single cells using trypsin. Analyze the percentage of GFP-positive cells using a flow cytometer or a high-content imaging reader. Morphological changes (from flat EpiSC colonies to dome-shaped ESC-like colonies) can also be monitored throughout the experiment.

Experimental_Workflow Day0 Day 0: Seed single EpiSCs (Oct4-GFP) in 96-well plates Day2 Day 2: Add this compound (or controls) Day0->Day2 Day2_8 Days 2-8: Incubate, with medium changes Day2->Day2_8 Day8 Day 8: Dissociate colonies and analyze Day2_8->Day8 Analysis Quantify GFP+ cells via flow cytometry or high-content imaging Day8->Analysis

Caption: Workflow for the Oct4-GFP reprogramming assay.
In Vitro Radiometric Kinase Assay for CK1 Inhibition

This protocol provides a general framework for assessing the inhibitory activity of this compound on CK1 isoforms.

Materials:

  • Recombinant active CK1α, CK1δ, or CK1ε

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 0.5 mM DTT)

  • Substrate (e.g., α-casein)

  • [γ-³²P]ATP

  • Cold ATP

  • This compound (serial dilutions in DMSO)

  • Phosphocellulose paper (P81)

  • Phosphorimager

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase assay buffer, the specific CK1 isoform, and the substrate in a microcentrifuge tube.

  • Inhibitor Addition: Add serial dilutions of this compound or DMSO vehicle control to the reaction mixtures.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP.

  • Incubation: Incubate the reactions at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction and Spotting: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot a small volume of each reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Dry the P81 paper and quantify the amount of incorporated radioactivity using a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Effects on Pluripotency Marker Expression

The reprogramming of EpiSCs to a naive state by this compound is accompanied by significant changes in the expression of key pluripotency-associated genes.

GeneExpression Change in response to this compoundFunction in Pluripotency
Oct4 (Pou5f1) Upregulated (as indicated by Oct4-GFP reporter)Core pluripotency factor, essential for self-renewal.
Nanog Expected to be upregulatedCore pluripotency factor, promotes naive state.
Sox2 Expected to be upregulatedCore pluripotency factor, involved in maintaining pluripotency.
Klf4 Expected to be upregulatedKey factor in reprogramming and maintaining naive pluripotency.
Fgf5 Expected to be downregulatedMarker of primed pluripotency.

Table 2: Expected changes in the expression of key pluripotency markers following treatment of EpiSCs with this compound.

Quantitative analysis of these markers can be performed using quantitative reverse transcription PCR (qRT-PCR) on RNA extracted from EpiSCs treated with this compound at various time points.

Conclusion

This compound is a valuable chemical probe for dissecting the molecular mechanisms that govern the transition between primed and naive pluripotency. Its mode of action, through the inhibition of Casein Kinase 1 isoforms, highlights the central role of the Wnt/β-catenin pathway in this process. The ability of this compound to efficiently induce the reprogramming of EpiSCs to a naive-like state offers a powerful tool for generating pluripotent stem cells for research and potential therapeutic applications. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the multifaceted role of this compound and the broader signaling networks that control cellular identity. Further research is warranted to fully elucidate the interplay between CK1 inhibition and other key pluripotency pathways, such as STAT3 and PI3K/AKT, in this reprogramming process.

References

The Chemical Architecture of Epiblastin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epiblastin A is a small molecule that has garnered significant interest within the scientific community for its ability to influence cell fate, particularly in the context of stem cell biology. It has been identified as a potent inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases that play crucial roles in various cellular processes.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, its biological activity, and the experimental protocols utilized in its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in stem cell research, drug discovery, and chemical biology.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 6-(3-chlorophenyl)-2,4,7-pteridinetriamine, is a pteridine (B1203161) derivative.[1] Its molecular structure is characterized by a tricyclic pteridine core with a substituted chlorophenyl group. The detailed physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 6-(3-chlorophenyl)-2,4,7-pteridinetriamine[1]
Molecular Formula C₁₂H₁₀ClN₇[1]
Molecular Weight 287.71 g/mol [1]
CAS Number 16470-02-3
SMILES Nc1nc2nc(N)nc(N)c2nc1c1cccc(Cl)c1N/A
Appearance Light yellow to green yellow solidN/A
Solubility Soluble to 20 mM in DMSO
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 monthN/A

Biological Activity and Quantitative Data

This compound functions as an ATP-competitive inhibitor of Casein Kinase 1 (CK1) isoforms. Its inhibitory activity is most potent against the CK1δ isoform, with notable activity against CK1ε and CK1α as well. This inhibition of CK1 is the key mechanism through which this compound exerts its biological effects, most notably the induction of reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cell (ESC)-like cells.

In Vitro Kinase Inhibition

The inhibitory potency of this compound against various CK1 isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC₅₀) are presented in the table below.

Target KinaseIC₅₀ (µM)Reference
CK1α 3.8
CK1δ 0.8
CK1ε 3.7
Effects on Colorectal Cancer Cell Viability

Recent studies have also explored the potential of this compound as an anti-cancer agent, particularly in colorectal cancer (CRC). It has been shown to significantly suppress the viability of various CRC cell lines in a dose-dependent manner, while exhibiting minimal cytotoxicity to normal colonic cells.

Cell LineDescription48h IC₅₀ (µM)Reference
HT29 Human colorectal adenocarcinoma6.8N/A
HCT116 Human colorectal carcinoma5.0N/A
DLD1 Human colorectal adenocarcinoma3.2N/A

Signaling Pathway

This compound's primary mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway through its targeting of Casein Kinase 1. In the canonical Wnt pathway, CK1α phosphorylates β-catenin, marking it for degradation. By inhibiting CK1, this compound prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin. This modulation of a key developmental pathway is believed to be central to its ability to induce pluripotency in stem cells.

cluster_inhibition This compound Action cluster_pathway Wnt/β-catenin Pathway Epiblastin_A Epiblastin_A CK1 CK1 Epiblastin_A->CK1 inhibits Beta_Catenin β-catenin CK1->Beta_Catenin phosphorylates for degradation Wnt_Signal Wnt Signal Dishevelled Dishevelled Wnt_Signal->Dishevelled GSK3B_Axin GSK3β/Axin Complex Dishevelled->GSK3B_Axin inhibits GSK3B_Axin->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Caption: this compound inhibits CK1, preventing β-catenin degradation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, primarily based on the work of Ursu et al. (2016).

Epiblast Stem Cell (EpiSC) to Embryonic Stem Cell (ESC) Reprogramming Assay

This assay is designed to assess the ability of small molecules to induce the conversion of EpiSCs into a pluripotent state resembling ESCs.

cluster_workflow EpiSC Reprogramming Workflow cluster_details Experimental Details Day0 Day 0: Seed EpiSCs Day2 Day 2: Add this compound Day0->Day2 Day8 Day 8: Dissociate & Analyze Day2->Day8 Analysis Quantify GFP+ cells (FACS) Day8->Analysis Seeding Seed single EpiSCs on FCS-coated 96-well plates in EpiSC culture medium. Treatment Add this compound (10 µM) in EpiSC medium without FGF. Quantification Dissociate colonies into single cells using trypsin. Quantify Oct4-GFP positive cells using a high-content reader.

Caption: Workflow for EpiSC reprogramming using this compound.

Protocol:

  • Cell Seeding: Epiblast stem cells (EpiSCs) carrying an Oct4-GFP reporter are seeded as single cells onto fetal calf serum (FCS)-coated 96-well plates. The cells are cultured in standard EpiSC medium.

  • Compound Treatment: Two days after seeding, the culture medium is replaced with fresh EpiSC medium lacking FGF and supplemented with this compound at a final concentration of 10 µM.

  • Reprogramming and Analysis: The cells are cultured for an additional six days. On day 8, the cell colonies are dissociated into single cells using trypsin. The percentage of GFP-positive cells, indicating the reactivation of the pluripotency marker Oct4, is quantified using a high-content imaging system or flow cytometry.

In Vitro Radiometric Kinase Assay for CK1 Inhibition

This assay measures the ability of this compound to inhibit the enzymatic activity of purified CK1 isoforms.

Protocol:

  • Reaction Setup: The kinase reaction is performed in a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 µM ATP.

  • Enzyme and Substrate: Purified recombinant CK1α, CK1δ, or CK1ε is added to the reaction mixture along with a suitable substrate, such as α-casein.

  • Inhibitor Addition: this compound is added to the reaction at various concentrations. A DMSO control is run in parallel.

  • Initiation and Incubation: The reaction is initiated by the addition of [γ-³²P]ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

  • Termination and Detection: The reaction is stopped by spotting the mixture onto P81 phosphocellulose paper. The paper is washed extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: The amount of incorporated ³²P into the substrate is quantified using a scintillation counter. The percentage of inhibition is calculated relative to the DMSO control, and IC₅₀ values are determined by non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on the viability of colorectal cancer cell lines.

Protocol:

  • Cell Plating: Colorectal cancer cells (e.g., HT29, HCT116, DLD1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (DMSO) for 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC₅₀ values are calculated from the dose-response curves.

Conclusion

This compound stands out as a valuable chemical tool for probing the intricacies of stem cell biology and the Wnt signaling pathway. Its well-defined chemical structure and potent, selective inhibition of Casein Kinase 1 make it an ideal candidate for further investigation in regenerative medicine and oncology. This guide provides a foundational understanding of this compound, offering researchers the necessary information to incorporate this promising molecule into their studies.

References

Investigating the Off-Target Effects of Epiblastin A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiblastin A is a potent small molecule inhibitor of Casein Kinase 1 (CK1) isoforms α, δ, and ε, known to induce the reprogramming of epiblast stem cells into embryonic stem cells. As with many kinase inhibitors, understanding its off-target interaction profile is crucial for a comprehensive assessment of its biological activity and potential therapeutic applications. This technical guide provides a detailed overview of the known off-target effects of this compound, based on available kinome profiling data. It also outlines key experimental protocols for identifying and validating off-target interactions, including kinome scanning, affinity-based chemical proteomics, and the Cellular Thermal Shift Assay (CETSA). Furthermore, this guide illustrates the potential impact of off-target binding on critical signaling pathways through detailed diagrams.

Introduction

The specificity of small molecule inhibitors is a critical parameter in drug discovery and chemical biology. Off-target interactions can lead to unexpected phenotypic effects, toxicity, or opportunities for drug repositioning. This compound has been identified as a valuable tool for stem cell research due to its ability to inhibit CK1. This guide delves into the broader kinase selectivity profile of this compound to provide researchers with a comprehensive understanding of its potential cellular effects beyond its intended targets.

Data Presentation: Kinase Selectivity Profile of this compound

The primary investigation into the kinase selectivity of this compound was conducted by Ursu et al. (2016) through a kinome-wide profiling study. The following tables summarize the inhibitory activity of this compound against its primary targets and identified off-targets.

Table 1: Primary Targets of this compound

KinaseIC50 (µM)
CK1δ0.5
CK1ε4.7
CK1α8.9

Data from Ursu et al., 2016.[1]

Table 2: Off-Target Kinase Interactions of this compound

KinasePercent Inhibition @ 10 µM
EGFR>50%
EphA2>50%
FLT3>50%
Fms>50%
Kit>50%
MER>50%
Met>50%
PDGFRα>50%
PDGFRβ>50%
TrkA>50%
TrkB>50%
TrkC>50%
VEGFR2>50%
ABL125-50%
ALK25-50%
Aurora A25-50%
Aurora B25-50%
Aurora C25-50%
BMX25-50%
BTK25-50%
CSK25-50%
DDR125-50%
DDR225-50%
FGFR125-50%
FGFR225-50%
FGFR325-50%
FGFR425-50%
Flt425-50%
Fyn25-50%
Hck25-50%
Lck25-50%
Lyn25-50%
PKA25-50%
PKCα25-50%
PKCβ25-50%
PKCγ25-50%
RET25-50%
Src25-50%
Yes25-50%

Data derived from the supplementary information of Ursu et al., 2016. The study reported percentage inhibition at a concentration of 10 µM. A comprehensive list of all tested kinases can be found in the original publication's supplementary materials.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the off-target effects of small molecule inhibitors like this compound.

Kinome Profiling

Objective: To determine the selectivity of a compound against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. For screening, a final concentration of 1-10 µM is typically used.

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., KINOMEscan™, DiscoverX) that covers a broad representation of the human kinome. These assays are often based on competition binding assays where the amount of kinase captured on a solid support in the presence of the test compound is quantified.

  • Assay Principle (Competition Binding):

    • Kinases are tagged (e.g., with DNA).

    • An immobilized ligand that binds to the active site of the kinase is prepared on a solid support (e.g., beads).

    • The test compound (this compound) is incubated with the tagged kinase and the immobilized ligand.

    • If the compound binds to the kinase's active site, it will compete with the immobilized ligand, resulting in a lower amount of tagged kinase captured on the solid support.

  • Quantification: The amount of kinase bound to the solid support is quantified, often using quantitative PCR (qPCR) for the DNA tag.

  • Data Analysis: Results are typically expressed as "percent of control" (DMSO) or "percent inhibition". Lower "percent of control" values indicate stronger binding of the compound to the kinase. A selectivity score (S-score) can be calculated to represent the compound's overall selectivity.

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Compound This compound (in DMSO) Incubation Incubation: - Tagged Kinase - Immobilized Ligand - this compound Compound->Incubation Kinase_Panel Kinase Panel (e.g., 468 kinases) Kinase_Panel->Incubation Binding Competitive Binding at Active Site Incubation->Binding Separation Separation of Bound vs. Unbound Binding->Separation Quantification Quantification (e.g., qPCR) Separation->Quantification Data_Output Data Output: - % Inhibition - Selectivity Score Quantification->Data_Output

Figure 1. Experimental workflow for kinome profiling.
Affinity-Based Chemical Proteomics

Objective: To identify the direct binding targets of a compound in a complex biological sample (e.g., cell lysate).

Methodology:

  • Probe Synthesis: Synthesize an affinity-tagged version of this compound. This typically involves attaching a linker with a capture tag (e.g., biotin) to a position on the molecule that does not interfere with its primary binding interactions.

  • Cell Culture and Lysis: Culture relevant cells (e.g., HCT116) to a high density. Harvest and lyse the cells under non-denaturing conditions to maintain protein integrity and interactions.

  • Affinity Purification:

    • Incubate the cell lysate with the biotinylated this compound probe.

    • Capture the probe and its interacting proteins using streptavidin-coated beads.

    • Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads. This can be done by competition with an excess of non-biotinylated this compound, or by using denaturing conditions.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands and perform in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the MS/MS data using a protein database search algorithm. Proteins that are specifically enriched in the probe-treated sample compared to a control (e.g., beads only or a structurally similar but inactive compound) are considered potential targets.

G Probe_Synthesis 1. Synthesize Biotinylated this compound Incubation 3. Incubate Lysate with Biotin-Probe Probe_Synthesis->Incubation Cell_Lysis 2. Prepare Cell Lysate Cell_Lysis->Incubation Capture 4. Capture on Streptavidin Beads Incubation->Capture Wash 5. Wash to Remove Non-specific Binders Capture->Wash Elution 6. Elute Bound Proteins Wash->Elution SDS_PAGE 7. SDS-PAGE Separation Elution->SDS_PAGE Digestion 8. In-gel Tryptic Digestion SDS_PAGE->Digestion LC_MS 9. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 10. Protein Identification & Quantification LC_MS->Data_Analysis

Figure 2. Workflow for affinity-based chemical proteomics.
Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of a compound to its target protein within intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations. A vehicle control (DMSO) is run in parallel.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes). The principle is that ligand-bound proteins are thermally stabilized and will not denature and aggregate at temperatures where the unbound protein would.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Analysis of Soluble Fraction:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods (e.g., ELISA, mass spectrometry).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G Cell_Treatment 1. Treat Cells with This compound or DMSO Heat_Challenge 2. Heat to a Range of Temperatures Cell_Treatment->Heat_Challenge Lysis 3. Cell Lysis Heat_Challenge->Lysis Centrifugation 4. Centrifuge to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Supernatant_Collection 5. Collect Supernatant (Soluble Fraction) Centrifugation->Supernatant_Collection Western_Blot 6. Analyze Target Protein by Western Blot Supernatant_Collection->Western_Blot Data_Analysis 7. Plot Melting Curves and Determine Shift Western_Blot->Data_Analysis

Figure 3. Workflow for the Cellular Thermal Shift Assay (CETSA).

Impact on Signaling Pathways

The off-target kinase interactions of this compound have the potential to modulate several critical cellular signaling pathways. The following diagrams illustrate the canonical Wnt, Hedgehog, and TGF-β pathways, highlighting the kinases that could be directly or indirectly affected by this compound, leading to unintended biological consequences.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Casein Kinase 1 is a key component of the β-catenin destruction complex. Inhibition of CK1 by this compound is its primary mechanism of action. However, off-target effects on other kinases in this pathway could lead to complex outcomes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Proteasome Proteasome beta_catenin->Proteasome TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters Nucleus and Activates Nucleus Nucleus Target_Genes Target Gene Expression TCF_LEF->Target_Genes Wnt Wnt Wnt->LRP5_6

Figure 4. Canonical Wnt signaling pathway.
Hedgehog Signaling Pathway

The Hedgehog signaling pathway is essential for embryonic patterning. Casein Kinase 1 is also involved in the regulation of this pathway through the phosphorylation of Gli transcription factors. Off-target inhibition of other kinases involved in this pathway by this compound could lead to developmental abnormalities or have implications in cancers where this pathway is dysregulated.

G cluster_membrane_hh Cell Membrane cluster_cytoplasm_hh Cytoplasm cluster_nucleus_hh Nucleus Ptch1 Patched1 (Ptch1) Smo Smoothened (Smo) Ptch1->Smo Inhibits Complex Complex (Sufu, PKA, GSK3, CK1) Smo->Complex Inhibits Gli Gli Complex->Gli Phosphorylates for Cleavage Gli_R Gli-Repressor Gli->Gli_R Gli_A Gli-Activator Gli->Gli_A Enters Nucleus as Activator Proteasome_Hh Proteasome Gli_R->Proteasome_Hh Nucleus_Hh Nucleus Target_Genes_Hh Target Gene Expression Gli_A->Target_Genes_Hh G cluster_membrane_tgf Cell Membrane cluster_cytoplasm_tgf Cytoplasm cluster_nucleus_tgf Nucleus TbetaRII TGF-β Receptor II TbetaRI TGF-β Receptor I TbetaRII->TbetaRI Recruits and Phosphorylates SMAD2_3 SMAD2/3 TbetaRI->SMAD2_3 Phosphorylates SMAD4 SMAD4 SMAD2_3->SMAD4 Binds to SMAD_Complex SMAD Complex SMAD4->SMAD_Complex Target_Genes_TGF Target Gene Expression SMAD_Complex->Target_Genes_TGF Enters Nucleus and Regulates Transcription Nucleus_TGF Nucleus

References

Methodological & Application

Application Notes and Protocols for Epiblastin A-Mediated Conversion of Epiblast Stem Cells (EpiSCs) to Embryonic Stem Cells (ESCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transition between different pluripotent states is a key area of research in developmental and stem cell biology. Mouse epiblast stem cells (EpiSCs), derived from the post-implantation epiblast, represent a "primed" pluripotent state, distinct from the "naïve" state of embryonic stem cells (ESCs) derived from the inner cell mass of the blastocyst. The conversion of EpiSCs to ESCs provides a valuable in vitro system to study the mechanisms governing pluripotency. Epiblastin A is a small molecule that has been identified as a potent inducer of this conversion.[1][2] This document provides detailed protocols and data for the use of this compound in converting EpiSCs to a naïve ESC-like state.

This compound was developed through a structure-activity relationship study stemming from the initial identification of triamterene (B1681372) in a chemical screen for compounds that could induce the reactivation of an Oct4-GFP reporter in EpiSCs.[1][2] It efficiently promotes the conversion of EpiSCs into ESC-like cells, referred to as converted ESCs (cESCs).[1][2]

Mechanism of Action

This compound induces the reprogramming of EpiSCs to cESCs by inhibiting Casein Kinase 1 (CK1).[1][2] Specifically, it targets the CK1α, CK1δ, and CK1ε isoforms.[2] The inhibition of CK1 by this compound leads to the dual modulation of two critical signaling pathways that govern pluripotency: the activation of the WNT signaling pathway and the inhibition of the TGFβ/SMAD2 signaling pathway.[3] This rewiring of the cellular signaling network is crucial for the transition from the primed state of EpiSCs to the naïve state of ESCs.[3]

Signaling Pathway Diagram

EpiSC_to_ESC_Conversion EpiblastinA This compound CK1 Casein Kinase 1 (CK1α, δ, ε) EpiblastinA->CK1 Inhibits WNT WNT Pathway CK1->WNT Inhibits TGFb TGFβ/SMAD2 Pathway CK1->TGFb Activates ESC ESC-like State (Naïve Pluripotency) WNT->ESC Promotes EpiSC EpiSC State (Primed Pluripotency) TGFb->EpiSC Maintains EpiSC->ESC Conversion

Caption: this compound signaling pathway for EpiSC to ESC conversion.

Quantitative Data

The following table summarizes the inhibitory activity of Triamterene, the parent compound of this compound, against CK1 isoforms. This data provides context for the mechanism of action of this compound.

CompoundTarget IsoformIC50 (µM)
TriamtereneCK1α33.5
TriamtereneCK1δ6.9
TriamtereneCK1ε30.4
Data from Ursu et al., 2016.[1]

Experimental Protocols

This section provides a detailed protocol for the conversion of EpiSCs to ESCs using this compound. This protocol is based on the methods described by Ursu et al., 2016.[1]

Materials
  • Cell Line: E3 GOF18 EpiSCs carrying an Oct4-GFP reporter.

  • This compound: Stock solution in DMSO.

  • EpiSC Culture Medium: KnockOut DMEM (Gibco) supplemented with 20% Serum Replacement (Gibco), 2 mM L-glutamine (Gibco), 1x Non-Essential Amino Acids (Gibco), 1x Penicillin-Streptomycin (Gibco), 0.1 mM 2-mercaptoethanol (B42355) (Gibco), 10 ng/mL bFGF (PeproTech), and 20 ng/mL Activin A (PeproTech).

  • ESC Culture Medium (2i/LIF - Positive Control): N2B27 medium supplemented with 1 µM PD0325901 (MEK inhibitor), 3 µM CHIR99021 (GSK3β inhibitor), and 1000 U/mL Leukemia Inhibitory Factor (LIF).

  • Feeder Cells: Mitomycin-C inactivated mouse embryonic fibroblasts (MEFs).

  • Plates: Gelatin-coated 6-well plates and 96-well plates.

  • Reagents for Cell Dissociation: Trypsin-EDTA (0.25%).

  • Reagents for Analysis: Hoechst stain for nuclei, appropriate antibodies for immunofluorescence (e.g., anti-Nanog, anti-Sox2), and materials for flow cytometry.

Experimental Workflow Diagram

experimental_workflow start Day 0: Seed EpiSCs treatment Day 2: Add Compounds (this compound or Controls) start->treatment culture Days 2-8: Culture with Medium Changes treatment->culture analysis Day 8: Analysis (Microscopy, Flow Cytometry) culture->analysis colony_picking Day 8+: Colony Picking & Expansion of cESCs analysis->colony_picking

Caption: Experimental workflow for EpiSC to ESC conversion.

Step-by-Step Protocol
  • Cell Seeding (Day 0):

    • Culture E3 GOF18 EpiSCs on a layer of MEF feeder cells in EpiSC culture medium.

    • To initiate the conversion experiment, dissociate the EpiSCs into single cells using Trypsin-EDTA.

    • Seed the single EpiSCs onto gelatin-coated 96-well plates at a density of 5,000 cells per well in EpiSC culture medium.[1]

  • Compound Treatment (Day 2):

    • Two days after seeding, replace the medium with fresh EpiSC medium (without bFGF and Activin A) containing the following:

      • Test Condition: 10 µM this compound.

      • Positive Control: 2i/LIF medium.

      • Negative Control: EpiSC medium without any converting agents.

  • Cell Culture and Medium Change (Days 2-8):

    • Incubate the cells at 37°C in a 5% CO2 incubator.

    • Change the medium every two days with the respective fresh media containing the compounds.

    • Monitor the cells daily for morphological changes. EpiSC colonies are typically flat, while ESC colonies are more compact and dome-shaped.[1] The appearance of Oct4-GFP positive colonies indicates successful conversion.

  • Analysis of Conversion (Day 8):

    • Microscopy: On day 8, visualize the plates using a fluorescence microscope to assess the number and morphology of Oct4-GFP positive colonies. Nuclei can be counterstained with Hoechst.

    • Flow Cytometry: For a quantitative analysis, dissociate the cells into a single-cell suspension using Trypsin-EDTA. Analyze the percentage of Oct4-GFP positive cells using a flow cytometer.

  • Colony Picking and Expansion of cESCs (Day 8 onwards):

    • To establish stable cESC lines, manually pick the Oct4-GFP positive colonies with a dome-shaped morphology.

    • Transfer the picked colonies to a new plate with MEF feeder cells and culture them in 2i/LIF medium to expand the cESC lines.

Expected Results

Treatment of EpiSCs with this compound is expected to lead to a significant increase in the number of Oct4-GFP positive colonies compared to the negative control. These colonies should exhibit the characteristic dome-shaped morphology of naïve ESCs. The efficiency of conversion can be quantified by flow cytometry, with a notable population of GFP-positive cells emerging after 8 days of treatment. The established cESC lines should express markers of naïve pluripotency, such as Nanog and Sox2, and should be capable of contributing to chimeras when injected into blastocysts, confirming their naïve pluripotent state.

Troubleshooting

  • Low Conversion Efficiency:

    • Optimize the concentration of this compound (a dose-response curve may be beneficial).

    • Ensure the initial cell density is optimal for colony formation.

    • Check the quality and passage number of the EpiSCs.

  • Cell Death:

    • High concentrations of this compound or DMSO may be toxic. Titrate the concentration and ensure the final DMSO concentration is low (e.g., <0.1%).

  • Spontaneous Differentiation:

    • Ensure the quality of the starting EpiSC culture and the freshness of the media and supplements.

    • The feeder cell layer should be of high quality to support the converted cells.

Conclusion

This compound provides a robust and efficient chemical tool for the conversion of primed EpiSCs to naïve ESC-like cells. Its defined mechanism of action through the inhibition of CK1 and subsequent modulation of WNT and TGFβ signaling pathways offers a valuable system for studying the molecular underpinnings of pluripotency. The protocol outlined in this document provides a detailed guide for researchers to successfully perform and analyze this important cell state transition.

References

Application Notes and Protocols: Epiblastin A in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiblastin A is a potent small molecule inhibitor of Casein Kinase 1 (CK1).[1][2] It functions as an ATP-competitive inhibitor with selectivity for the CK1α, CK1δ, and CK1ε isoforms.[1][2] This inhibitory activity makes this compound a valuable tool for investigating the roles of CK1 in various cellular processes, most notably in the regulation of pluripotency and in cancer biology. The primary application of this compound is the induction of reprogramming of epiblast stem cells (EpiSCs) into a state resembling embryonic stem cells (ESCs).[1][2][3] Additionally, it has been shown to affect the viability of cancer cells.[4] These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on its optimal concentration and methodologies for key experiments.

Mechanism of Action

This compound exerts its biological effects through the inhibition of Casein Kinase 1. CK1 is a family of serine/threonine kinases that play crucial roles in multiple signaling pathways, including the Wnt/β-catenin pathway.[5] CK1α, a key target of this compound, acts as a negative regulator of the Wnt signaling pathway by phosphorylating β-catenin, marking it for degradation.[5] By inhibiting CK1α, this compound can lead to the activation of Wnt signaling.[6] This modulation of the Wnt pathway is a critical component of its ability to induce the reprogramming of pluripotent stem cells. Furthermore, studies have indicated that this compound treatment can also lead to the inhibition of the TGFβ/SMAD2 signaling pathway.[6]

Data Presentation

Table 1: Inhibitory Activity of this compound
TargetIC50 (µM) - Source 1[1]IC50 (µM) - Source 2
CK1α8.93.8
CK1δ0.50.8
CK1ε4.73.7
Table 2: Recommended Working Concentrations of this compound for Different Applications
ApplicationCell TypeRecommended Concentration (µM)Reference
Reprogramming of Epiblast Stem CellsMouse EpiSCs10[3]
Promotion of Embryonic Stem Cell Self-RenewalMouse ESCs2
Inhibition of Colorectal Cancer Cell ViabilityHT29, HCT116, DLD10.5 - 25[4]

Experimental Protocols

Protocol 1: Reprogramming of Epiblast Stem Cells (EpiSCs) to Embryonic Stem Cell (ESC)-like Cells

This protocol is based on the methodology for inducing reprogramming of EpiSCs using this compound.

Materials:

  • Mouse Epiblast Stem Cells (EpiSCs)

  • EpiSC culture medium (e.g., DMEM/F12, 20% KnockOut Serum Replacement, 1x Non-Essential Amino Acids, 1x Glutamax, 1x Penicillin-Streptomycin, 0.1 mM 2-mercaptoethanol, 5 ng/mL bFGF, 20 ng/mL Activin A)

  • ESC culture medium (e.g., DMEM, 15% Fetal Bovine Serum, 1x Non-Essential Amino Acids, 1x Glutamax, 1x Penicillin-Streptomycin, 0.1 mM 2-mercaptoethanol, 1000 U/mL LIF)

  • This compound (stock solution in DMSO)

  • FCS-coated 96-well plates

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: On day 0, seed EpiSCs as single cells onto FCS-coated 96-well plates in EpiSC culture medium.[3]

  • Compound Addition: On day 2, replace the medium with fresh EpiSC culture medium (without bFGF and Activin A) containing 10 µM this compound.[3] As a positive control, culture a set of wells in ESC medium containing 2i/LIF. Use EpiSC culture medium without any additives as a negative control.[3]

  • Cell Culture: Culture the cells for an additional 6 days (total of 8 days). Monitor the cells for morphological changes, where reprogrammed cells will form compact, 3D colonies characteristic of ESCs.[3]

  • Analysis: On day 8, dissociate the colonies into single cells using trypsin.[3] The extent of reprogramming can be quantified by analyzing the expression of pluripotency markers such as Oct4-GFP using flow cytometry or high-content imaging.[3]

Protocol 2: Cell Viability Assay for Cancer Cells

This protocol describes how to assess the effect of this compound on the viability of colorectal cancer cells.

Materials:

  • Colorectal cancer cell lines (e.g., HT29, HCT116, DLD1)

  • Normal colonic cell line (e.g., FHC) for cytotoxicity comparison

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells and normal cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0.5, 1, 5, 10, 25 µM) for 48 hours.[4] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Viability Assessment: After the 48-hour incubation, assess cell viability using a preferred method. For example, if using an MTT assay, incubate the cells with MTT solution, followed by solubilization of the formazan (B1609692) crystals and measurement of absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value for each cell line.

Mandatory Visualizations

EpiblastinA_Signaling_Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_TGFb TGFβ/SMAD Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Axin Axin Dishevelled->Axin GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin CK1a CK1α CK1a->beta_catenin Axin->beta_catenin APC APC APC->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes TGFb TGFβ TGFbR TGFβ Receptor TGFb->TGFbR SMAD2_3 SMAD2/3 TGFbR->SMAD2_3 SMAD4 SMAD4 SMAD2_3->SMAD4 SMAD_Target_Genes SMAD Target Genes SMAD4->SMAD_Target_Genes EpiblastinA This compound EpiblastinA->CK1a EpiblastinA->SMAD2_3

Caption: Signaling pathways affected by this compound.

Reprogramming_Workflow Day0 Day 0: Seed EpiSCs as single cells on FCS-coated 96-well plates Day2 Day 2: Add this compound (10 µM) in medium without bFGF/Activin A Day0->Day2 2 days Day2_8 Day 2-8: Culture and monitor for morphological changes Day2->Day2_8 6 days Day8 Day 8: Dissociate colonies and analyze for pluripotency markers Day2_8->Day8

Caption: Experimental workflow for EpiSC reprogramming.

References

Application Notes and Protocols for Preparing Epiblastin A Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiblastin A is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 (CK1) isoforms α, δ, and ε.[1][2][3] It plays a crucial role in stem cell research, particularly in the reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cells (ESCs).[1][4][5] Proper preparation of a stable stock solution is critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO).

Chemical Properties and Quantitative Data

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference. This data is essential for calculating the required mass for stock solution preparation and for understanding its stability.

PropertyValueSource
Molecular Weight 287.71 g/mol [2]
Molecular Formula C₁₂H₁₀ClN₇[1]
CAS Number 16470-02-3[1]
Purity ≥98%[1]
Appearance Light yellow to green-yellow solid[2][6]
Solubility in DMSO Up to 20 mM (4.55 mg/mL)[2][7]
Storage (Powder) -20°C for up to 3 years[2][7]
Storage (Stock Solution in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[2][7]

Mechanism of Action: Inhibition of Casein Kinase 1

This compound functions as an inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases involved in various cellular processes, including Wnt signaling, circadian rhythms, and cell differentiation. By inhibiting CK1, this compound can modulate these pathways. For instance, its ability to induce the reprogramming of EpiSCs to a naive pluripotent state is attributed to its inhibitory effect on CK1.[4][5]

EpiblastinA_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Dishevelled Dishevelled Frizzled_LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Epiblastin_A This compound Epiblastin_A->Destruction_Complex Inhibits CK1 component Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Inhibition of CK1 by this compound in the Wnt signaling pathway.

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the mass of this compound and the volume of DMSO as needed for different desired concentrations.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Pre-weighing Preparations:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Ensure all equipment, including spatulas and weighing paper, are clean and dry.

  • Calculating the Required Mass of this compound:

    • To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

      • For 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L x 0.001 L x 287.71 g/mol = 2.8771 mg

    • Carefully weigh out the calculated amount of this compound powder using an analytical balance.

  • Dissolving this compound in DMSO:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube or cryovial.

    • Add the desired volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

    • To aid dissolution, vortex the solution gently. If necessary, brief warming in a water bath (up to 60°C) and sonication can be applied.[2][3][7] It is crucial to use newly opened or anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[2][7]

  • Ensuring Complete Dissolution:

    • Visually inspect the solution to ensure that all the this compound powder has completely dissolved and the solution is clear.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[2]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[2][7]

    • For short-term storage (up to 1 month), aliquots can be stored at -20°C.[2][7]

  • Labeling:

    • Clearly label each aliquot with the name of the compound (this compound), the concentration (10 mM), the solvent (DMSO), the date of preparation, and the initials of the preparer.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

workflow arrow arrow start Start weigh Weigh this compound Powder start->weigh dissolve Add Anhydrous DMSO weigh->dissolve mix Vortex/Warm/Sonicate to Dissolve dissolve->mix check Visually Confirm Complete Dissolution mix->check check->mix No aliquot Aliquot into Single-Use Vials check->aliquot Yes store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

Safety Precautions

  • Handle this compound powder in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • DMSO is a powerful solvent that can facilitate the absorption of substances through the skin. Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

By following these guidelines, researchers can prepare stable and reliable stock solutions of this compound for use in a variety of experimental applications.

References

Application Notes and Protocols for Epiblastin A in Directed Differentiation of Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiblastin A is a potent small molecule inhibitor of Casein Kinase 1 (CK1) that has been demonstrated to efficiently induce the reprogramming of mouse epiblast stem cells (EpiSCs) into a naive pluripotent state, resembling embryonic stem cells (ESCs).[1][2] This process, which is otherwise inefficient with standard methods, opens new avenues for generating high-quality pluripotent stem cells for research and potential therapeutic applications. These application notes provide detailed protocols and supporting data for the use of this compound in the directed differentiation and reprogramming of stem cells.

Mechanism of Action

This compound exerts its effects through the inhibition of CK1 isoforms, primarily CK1α, CK1δ, and CK1ε.[3] In the context of EpiSC reprogramming, the inhibition of CK1α has been shown to be a critical step.[1] This inhibition leads to the dual modulation of two key signaling pathways that govern pluripotency: the activation of the canonical WNT/β-catenin signaling pathway and the inhibition of the TGFβ/SMAD2 signaling pathway. This coordinated signaling shift rewires the gene regulatory network, leading to the establishment and maintenance of the naive pluripotency program.

Quantitative Data Summary

The following table summarizes the quantitative data regarding the activity and efficacy of this compound in the context of stem cell reprogramming.

ParameterValueCell TypeReference
IC50 (CK1α) 3.8 µMIn vitro kinase assay[1]
IC50 (CK1δ) 0.8 µMIn vitro kinase assay[1]
IC50 (CK1ε) 3.7 µMIn vitro kinase assay[3]
Reprogramming Efficiency (2i/LIF) < 1%E3 GOF18-EpiSCs[1]
Reprogramming Efficiency (this compound) Significantly higher than 2i/LIFLate-stage EpiSCs[4]
Optimal Concentration for Reprogramming 2 µMLate-stage EpiSCs[3]
Treatment Duration for Reprogramming 6-8 daysLate-stage EpiSCs[4]

Experimental Protocols

Protocol 1: Reprogramming of Mouse Epiblast Stem Cells (EpiSCs) to Naive Embryonic Stem Cell-like Cells (cESCs)

This protocol describes the conversion of primed EpiSCs into naive cESCs using this compound.

Materials:

  • Mouse Epiblast Stem Cells (EpiSCs)

  • EpiSC culture medium (e.g., DMEM/F12, 20% KnockOut Serum Replacement, 1x NEAA, 1x L-Glutamine, 1x Penicillin/Streptomycin, 0.1 mM β-mercaptoethanol, 5 ng/mL bFGF, 20 ng/mL Activin A)

  • ESC culture medium (e.g., DMEM, 15% FBS, 1x NEAA, 1x L-Glutamine, 1x Penicillin/Streptomycin, 0.1 mM β-mercaptoethanol, 1000 U/mL LIF)

  • This compound (dissolved in DMSO)

  • Fetal Calf Serum (FCS) or other suitable coating substrate

  • Trypsin or other dissociation reagent

  • 96-well or other culture plates

Procedure:

  • Cell Seeding:

    • Coat culture plates with FCS.

    • Dissociate EpiSCs into single cells using trypsin.

    • Seed EpiSCs at a density of 5,000 - 10,000 cells/cm² in EpiSC culture medium.

    • Incubate at 37°C, 5% CO₂ for 48 hours.[1]

  • This compound Treatment:

    • After 48 hours, replace the EpiSC culture medium with fresh EpiSC medium (without bFGF and Activin A) containing this compound at a final concentration of 2 µM.[3]

    • As a negative control, use EpiSC medium with DMSO.

    • As a positive control for reprogramming, use ESC medium supplemented with 2i/LIF (e.g., 3 µM CHIR99021 and 1 µM PD0325901).[1]

    • Culture the cells for 6-8 days, changing the medium with fresh this compound every 2 days.[4]

  • Monitoring Reprogramming:

    • Observe the cells daily for morphological changes. Reprogrammed colonies will appear more compact and three-dimensional, similar to ESC colonies.[1]

    • If using a reporter cell line (e.g., Oct4-GFP), monitor for the activation of the reporter gene expression.

  • Isolation and Expansion of cESCs:

    • After 6-8 days of treatment, the reprogrammed colonies can be manually picked and transferred to a new plate coated with feeders or a suitable matrix in ESC culture medium with LIF for expansion.

    • Alternatively, the entire culture can be dissociated and replated under ESC culture conditions to enrich for cESCs.

Visualizations

Signaling Pathway of this compound in EpiSC Reprogramming

EpiblastinA_Signaling EpiblastinA This compound CK1a CK1α EpiblastinA->CK1a Inhibition beta_catenin β-catenin CK1a->beta_catenin Inhibition of Degradation SMAD2 SMAD2 CK1a->SMAD2 Phosphorylation (Inhibition) TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Transcription Pluripotency_Network Naive Pluripotency Network Wnt_Target_Genes->Pluripotency_Network Activation EpiSC_State EpiSC Maintenance Pluripotency_Network->EpiSC_State Reprogramming TGFb_Target_Genes TGFβ Target Genes SMAD2->TGFb_Target_Genes Transcription TGFb_Target_Genes->EpiSC_State

Caption: this compound inhibits CK1α, leading to WNT activation and TGFβ inhibition.

Experimental Workflow for EpiSC Reprogramming

experimental_workflow start Start: EpiSC Culture seed Seed single EpiSCs on FCS-coated plates start->seed incubate1 Incubate for 48h seed->incubate1 treat Treat with 2µM this compound (Day 0) incubate1->treat culture Culture for 6-8 days (Change medium every 2 days) treat->culture monitor Monitor for morphological changes and reporter expression culture->monitor isolate Isolate and expand cESC colonies monitor->isolate end End: Naive cESC Culture isolate->end

Caption: Workflow for reprogramming EpiSCs to cESCs using this compound.

References

Epiblastin A: A Potent Tool for Interrogating the Wnt Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Epiblastin A is a synthetic small molecule that has emerged as a valuable chemical probe for studying cellular signaling pathways, particularly the Wnt signaling cascade. Initially identified for its remarkable ability to induce the reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cell (ESC)-like cells, the mechanism of action of this compound centers on its potent inhibition of Casein Kinase 1 (CK1) isoforms.[1][2][3][4] This inhibitory activity provides a direct means to modulate the Wnt pathway, making this compound a powerful tool for researchers investigating the intricate roles of Wnt signaling in development, disease, and regenerative medicine.

The canonical Wnt signaling pathway is fundamental to a vast array of biological processes, including embryonic development, tissue homeostasis, and stem cell regulation.[5] Dysregulation of this pathway is a hallmark of numerous cancers, most notably colorectal cancer. At the core of the canonical Wnt pathway is the regulation of β-catenin stability. In the absence of a Wnt ligand, a destruction complex, which includes Axin, APC, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. CK1α initiates this phosphorylation cascade. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.

By inhibiting CK1, this compound disrupts the β-catenin destruction complex, thereby mimicking Wnt pathway activation. This targeted activity allows for precise temporal control over Wnt signaling, offering a distinct advantage over genetic methods. These application notes provide detailed protocols for utilizing this compound to study the Wnt signaling pathway in various cellular contexts.

Data Presentation

Table 1: Inhibitory Activity of this compound against CK1 Isoforms
IsoformIC50 (µM)Reference
CK1α8.9
CK1δ0.5
CK1ε4.7
Table 2: Effects of this compound on Colorectal Cancer Cell Viability
Cell LineTreatment Concentration (µM)Treatment Duration (hours)Effect on ViabilityReference
HT290.5 - 2548Significant suppression (13.7-62.3%)
HCT1160.5 - 2548Significant suppression (5.4-9.9%)
DLD10.5 - 2548Significant suppression (20-94.6%)
FHC (normal colonic cells)0.5 - 2548No apparent effect

Mandatory Visualization

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_p p-β-catenin Destruction_Complex->beta_catenin_p Proteasome Proteasome beta_catenin_p->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Expression OFF TCF_LEF_off->Target_Genes_off beta_catenin_off β-catenin beta_catenin_off->Destruction_Complex Phosphorylation Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt_Ligand->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex_inact Inactive Destruction Complex Dsh->Destruction_Complex_inact Inhibition beta_catenin_stable β-catenin beta_catenin_nucleus β-catenin beta_catenin_stable->beta_catenin_nucleus Nuclear Translocation TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on Target_Genes_on Target Gene Expression ON TCF_LEF_on->Target_Genes_on Activation

Caption: Canonical Wnt Signaling Pathway.

EpiblastinA_Mechanism EpiblastinA This compound CK1a Casein Kinase 1α (within Destruction Complex) EpiblastinA->CK1a Inhibition beta_catenin_p_inhibit β-catenin Phosphorylation (Inhibited) CK1a->beta_catenin_p_inhibit Blocks beta_catenin_stable β-catenin Stabilization beta_catenin_p_inhibit->beta_catenin_stable beta_catenin_nucleus Nuclear Accumulation beta_catenin_stable->beta_catenin_nucleus Wnt_Target_Genes Wnt Target Gene Expression beta_catenin_nucleus->Wnt_Target_Genes Activation

Caption: Mechanism of this compound in Wnt Pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., EpiSCs, CRC cells) EpiblastinA_Treatment 2. This compound Treatment (Vary concentration and time) Cell_Culture->EpiblastinA_Treatment Harvest 3. Harvest Cells/Lysates EpiblastinA_Treatment->Harvest Analysis 4. Downstream Analysis Harvest->Analysis Western_Blot Western Blot (β-catenin, p-β-catenin, target genes) Analysis->Western_Blot qPCR RT-qPCR (Target gene expression) Analysis->qPCR Reporter_Assay Luciferase Reporter Assay (TCF/LEF activity) Analysis->Reporter_Assay Phenotypic_Assay Phenotypic Assays (e.g., Reprogramming, Viability) Analysis->Phenotypic_Assay

Caption: Experimental Workflow using this compound.

Experimental Protocols

Protocol 1: Reprogramming of Mouse Epiblast Stem Cells (EpiSCs)

This protocol is adapted from the methodology that identified this compound as a potent reprogramming agent.

Materials:

  • Mouse EpiSCs (e.g., E3 GOF18-EpiSCs with Oct4-GFP reporter)

  • EpiSC culture medium (e.g., DMEM/F12, 20% KnockOut Serum Replacement, 1x NEAA, 1x L-glutamine, 1x β-mercaptoethanol, supplemented with bFGF and Activin A)

  • ESC medium (e.g., DMEM, 15% FBS, 1x NEAA, 1x L-glutamine, 1x β-mercaptoethanol, 1000 U/ml LIF, and 2i inhibitors - PD0325901 and CHIR99021)

  • This compound (stock solution in DMSO)

  • FCS-coated tissue culture plates

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed EpiSCs as single cells onto FCS-coated 96-well plates in EpiSC culture medium on day 0.

  • Compound Addition: On day 2, replace the medium with fresh EpiSC medium lacking bFGF and supplement with this compound at a final concentration of 10 µM. Use EpiSC medium without this compound as a negative control and ESC medium with 2i/LIF as a positive control.

  • Incubation: Culture the cells for an additional 6 days, changing the medium with fresh compound every 2 days.

  • Analysis: On day 8, dissociate the cell colonies into single cells using trypsin.

  • Quantification: Quantify the percentage of GFP-positive cells (indicative of Oct4 reactivation and reprogramming to a naive pluripotent state) using a high-content reader or flow cytometry.

Protocol 2: Analysis of Wnt Pathway Activation in Colorectal Cancer Cells

This protocol outlines a general method to assess the effect of this compound on the Wnt signaling pathway in colorectal cancer (CRC) cell lines.

Materials:

  • CRC cell lines (e.g., HCT116, HT29)

  • Appropriate cell culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT29) supplemented with FBS and antibiotics

  • This compound (stock solution in DMSO)

  • TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Luciferase assay system

  • Reagents for Western blotting and RT-qPCR

Procedure:

Part A: TCF/LEF Reporter Assay

  • Transfection: Seed CRC cells in a 24-well plate. Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.5 µM to 25 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system. Normalize the TCF/LEF reporter activity to the control reporter activity.

Part B: Western Blot Analysis for β-catenin Stabilization

  • Cell Treatment: Seed CRC cells in a 6-well plate and allow them to adhere. Treat the cells with this compound (e.g., 10 µM) or DMSO for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total β-catenin, phosphorylated β-catenin (Ser33/37/Thr41), and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands. An increase in total β-catenin and a decrease in phosphorylated β-catenin would indicate Wnt pathway activation.

Part C: RT-qPCR for Wnt Target Gene Expression

  • Cell Treatment and RNA Extraction: Treat cells with this compound as described for the Western blot analysis. Extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for Wnt target genes (e.g., AXIN2, c-MYC, CCND1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Analyze the relative gene expression using the ΔΔCt method. An upregulation of Wnt target genes will confirm pathway activation.

Concluding Remarks

This compound serves as a specific and potent inhibitor of CK1, providing a reliable method for activating the canonical Wnt/β-catenin signaling pathway. The protocols outlined here offer a framework for researchers to investigate the multifaceted roles of Wnt signaling in stem cell biology and cancer. By carefully titrating the concentration and duration of this compound treatment, investigators can dissect the dynamic cellular responses to Wnt pathway modulation. The provided diagrams and data tables serve as a quick reference for understanding the mechanism of action and experimental design considerations. As with any small molecule inhibitor, it is crucial to include appropriate controls and perform orthogonal experiments to validate the findings.

References

Application of Epiblastin A in Cancer Cell Viability Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiblastin A is a potent small molecule inhibitor of Casein Kinase 1 (CK1), with inhibitory activity against CK1α, CK1δ, and CK1ε isoforms.[1] CK1α is a critical component of the β-catenin destruction complex in the canonical Wnt signaling pathway.[2] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer (CRC), making it a key target for therapeutic intervention.[3][4] this compound has demonstrated a dose-dependent inhibition of viability in various CRC cell lines, suggesting its potential as an anti-cancer agent.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cancer cell viability assays, specifically focusing on the Sulforhodamine B (SRB) assay.

Data Presentation

The cytotoxic effects of this compound on colorectal cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) determined after 48 hours of treatment. The data highlights a significant reduction in cell viability in cancer cell lines with minimal effect on normal colonic cells.

Cell LineCancer TypeIC50 (48h)Concentration Range TestedViability Suppression Range
HT29Colorectal Carcinoma6.8 µM0.5 - 25 µM13.7 - 62.3%
HCT116Colorectal Carcinoma5.0 µM0.5 - 25 µM5.4 - 9.9%
DLD1Colorectal Adenocarcinoma3.2 µM0.5 - 25 µM20 - 94.6%
FHCNormal Fetal Human ColonNo apparent effect0.5 - 25 µMNot Applicable

Experimental Protocols

The following is a detailed protocol for assessing the effect of this compound on cancer cell viability using the Sulforhodamine B (SRB) assay. This method measures cell density by quantifying the total protein content of fixed cells.

Protocol: Sulforhodamine B (SRB) Cell Viability Assay

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines (e.g., HT29, HCT116, DLD1)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v) in water

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader (absorbance at 510-570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.

  • Cell Fixation:

    • After incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate the plate at 4°C for at least 1 hour.

  • Staining:

    • Remove the TCA solution and wash the plates five times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air-dry completely at room temperature.

    • Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

    • Allow the plates to air-dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance (optical density) at a wavelength between 510 nm and 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from wells containing only medium.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4: SRB Assay A Harvest and count cancer cells B Seed cells into 96-well plate A->B C Incubate for 24h B->C D Prepare this compound dilutions E Treat cells with this compound D->E F Incubate for 48h E->F G Fix cells with TCA H Stain with SRB G->H I Wash and solubilize H->I J Read absorbance I->J K Data Analysis (IC50) J->K

Caption: Workflow for assessing cancer cell viability with this compound.

Proposed Signaling Pathway of this compound in Colorectal Cancer

G cluster_0 Wnt Signaling Pathway cluster_1 Effect of this compound Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Axin Axin Frizzled->Axin Inhibits Destruction Complex CK1a CK1α BetaCatenin β-catenin CK1a->BetaCatenin Phosphorylates for degradation GSK3b GSK3β GSK3b->BetaCatenin Phosphorylates for degradation Axin->BetaCatenin APC APC APC->BetaCatenin Degradation Proteasomal Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocation TCF_LEF TCF/LEF TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Proliferation Cancer Cell Proliferation TargetGenes->Proliferation EpiblastinA This compound EpiblastinA->CK1a Inhibits

References

Epiblastin A: Application Notes for Long-Term Storage and Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the long-term storage and stability assessment of Epiblastin A, a potent inhibitor of Casein Kinase 1 (CK1). Adherence to these recommendations is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Introduction

This compound is a pteridine-based, ATP-competitive inhibitor of CK1 isoforms, particularly CK1α, CK1δ, and CK1ε.[1][2][3] It plays a significant role in stem cell research by inducing the reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cells (ESCs).[1][4][5] Given its potential in regenerative medicine and drug discovery, understanding its stability profile is paramount for its effective use.

Physicochemical Properties

PropertyValueReference
Chemical Name 6-(3-chlorophenyl)-2,4,7-pteridinetriamine[3]
Molecular Formula C₁₂H₁₀ClN₇[2][3]
Molecular Weight 287.71 g/mol [3]
Appearance Crystalline solid[3]
Purity ≥98%[3]
Solubility Soluble to 20 mM in DMSO

Long-Term Storage Recommendations

Proper storage is critical to prevent the degradation of this compound. The following conditions are recommended based on its physical state.

Solid Form
Storage ConditionRecommended DurationPackaging
-20°CUp to 3 yearsTightly sealed, light-protected container
+4°CShort-term (days to weeks)Tightly sealed, light-protected container
Solution (in DMSO)
Storage ConditionRecommended DurationSpecial Instructions
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles

Note: Repeated freeze-thaw cycles should be strictly avoided as they can lead to compound degradation and precipitation. It is highly recommended to prepare single-use aliquots of the stock solution.

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound using an analytical balance in a chemical fume hood. For a 10 mM stock solution, this will be approximately 2.88 mg per 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and store at the recommended temperature (-80°C for long-term storage).

Protocol for Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to identify potential degradation products. These studies expose the compound to stress conditions more severe than accelerated stability testing.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

  • Thermal Degradation: Solid compound at 70°C for 48 hours.

  • Photolytic Degradation: Expose the compound (solid and in solution) to UV light (254 nm) and visible light for a specified duration.

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent system like acetonitrile/water).

  • Expose the solutions and solid compound to the stress conditions outlined above.

  • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Analytical Method for Stability Assessment: HPLC-MS

A validated stability-indicating HPLC-MS method is crucial for separating and identifying this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF)

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL

Mass Spectrometry Conditions (Example):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100-1000
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C

Potential Degradation Pathways

Based on the pteridine (B1203161) core structure of this compound, potential degradation pathways under forced degradation conditions may include:

  • Hydrolysis: Cleavage of the amine groups or opening of the pteridine ring under strong acidic or basic conditions.

  • Oxidation: Formation of N-oxides or hydroxylation of the aromatic rings.

  • Photodegradation: Isomerization or cleavage of the molecule upon exposure to UV light.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its stability assessment.

EpiblastinA_Signaling_Pathway cluster_Wnt_Off Wnt Signaling OFF cluster_Wnt_On Wnt Signaling ON cluster_nucleus Wnt Signaling ON GSK3b GSK3β BetaCatenin_p β-catenin (p) GSK3b->BetaCatenin_p Phosphorylation CK1 CK1 CK1->BetaCatenin_p Phosphorylation Axin Axin Axin->BetaCatenin_p APC APC APC->BetaCatenin_p Proteasome Proteasome BetaCatenin_p->Proteasome Degradation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Dsh->Axin BetaCatenin β-catenin Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes BetaCatenin_n->TCF_LEF EpiblastinA This compound EpiblastinA->CK1 Inhibition

Caption: this compound inhibits CK1, a key component of the β-catenin destruction complex.

Stability_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress sampling Time-Point Sampling stress->sampling analysis HPLC-MS Analysis sampling->analysis data Data Analysis: - Purity Assessment - Degradant Identification analysis->data report Stability Report data->report end End report->end

Caption: Workflow for the forced degradation stability study of this compound.

References

Application Notes and Protocols for High-Content Screening with Epiblastin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Epiblastin A in high-content screening (HCS) assays to study and induce the reprogramming of epiblast stem cells (EpiSCs) to a naive pluripotent state.

Introduction

This compound is a potent small molecule inhibitor of Casein Kinase 1 (CK1) isoforms, specifically CK1α, CK1δ, and CK1ε.[1][2] It has been identified as an effective agent for inducing the conversion of epiblast stem cells (EpiSCs), which represent a primed state of pluripotency, into embryonic stem cell (ESC)-like cells that exhibit characteristics of the naive ground state of pluripotency.[1][3][4] This reprogramming is of significant interest for research in developmental biology, regenerative medicine, and drug discovery. High-content screening assays provide a powerful platform to investigate the effects of compounds like this compound on cellular phenotypes, including morphology and the expression of key pluripotency markers.[3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CK1.[1][2] The inhibition of CK1 by this compound has been shown to modulate key signaling pathways that govern pluripotency, including the Wnt/β-catenin and TGF-β/SMAD2 pathways.[5] While canonical Wnt/β-catenin signaling is often associated with the maintenance of naive pluripotency, the precise role of CK1 inhibition in this context is to steer EpiSCs towards a naive state.[6][7] It is suggested that this compound treatment can activate Wnt signaling while simultaneously inhibiting the TGF-β/SMAD2 pathway, a combination that promotes the transition from a primed to a naive pluripotent state.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound against CK1 Isoforms

Kinase IsoformIC50 (µM)
CK1α8.9[2] (alternatively reported as 3.8 µM)
CK1δ0.5[2] (alternatively reported as 0.8 µM)
CK1ε4.7[2] (alternatively reported as 3.7 µM)

Table 2: Recommended Concentration Ranges for HCS Assays

ApplicationConcentration RangeNotes
Initial Screening10 µMConcentration used in the primary screen that identified this compound.[3]
ESC Self-Renewal2 µMEffective concentration for promoting embryonic stem cell self-renewal.
Dose-Response Studies0.1 - 25 µMA broad range to determine optimal concentration and potential toxicity.

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by this compound in the context of epiblast stem cell reprogramming.

EpiblastinA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LRP5_6 LRP5/6 Frizzled Frizzled Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits EpiblastinA This compound CK1 CK1 (α, δ, ε) EpiblastinA->CK1 Inhibits TGFb_R TGF-β Receptor EpiblastinA->TGFb_R Inhibits (indirectly) CK1->Destruction_Complex Activates beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus and co-activates SMAD2 SMAD2 TGFb_R->SMAD2 Phosphorylates Primed_Genes Primed State Gene Expression SMAD2->Primed_Genes Activates Pluripotency_Genes Naive Pluripotency Gene Expression (e.g., Oct4, Nanog) TCF_LEF->Pluripotency_Genes Activates Wnt Wnt Wnt->Frizzled TGFb TGF-β TGFb->TGFb_R

Caption: this compound inhibits CK1, leading to stabilization of β-catenin and activation of Wnt signaling, while also inhibiting the TGF-β pathway, collectively promoting naive pluripotency.

Experimental Protocols

Protocol 1: Culture and Maintenance of Mouse Epiblast Stem Cells (EpiSCs)

This protocol is adapted from established methods for EpiSC culture.

Materials:

  • Complete EpiSC Medium:

    • DMEM/F12 (Thermo Fisher Scientific)

    • 20% KnockOut Serum Replacement (KSR) (Thermo Fisher Scientific)

    • 1% Non-Essential Amino Acids (NEAA) (Thermo Fisher Scientific)

    • 1% Penicillin-Streptomycin (Thermo Fisher Scientific)

    • 0.1 mM 2-Mercaptoethanol (Sigma-Aldrich)

    • 5 ng/mL basic Fibroblast Growth Factor (bFGF) (R&D Systems)

    • 10 ng/mL Activin A (R&D Systems)

  • 0.1% Gelatin Solution (Sigma-Aldrich)

  • DPBS (Thermo Fisher Scientific)

  • Trypsin-EDTA (0.05%) (Thermo Fisher Scientific)

  • Tissue culture-treated plates (e.g., 6-well plates)

Procedure:

  • Plate Coating: Coat tissue culture plates with 0.1% gelatin solution for at least 30 minutes at room temperature. Aspirate the gelatin solution before use.

  • Cell Thawing: Thaw cryopreserved EpiSCs rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete EpiSC medium. Centrifuge at 200 x g for 4 minutes.

  • Cell Plating: Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete EpiSC medium. Plate the cells onto the gelatin-coated plates.

  • Cell Maintenance: Culture the cells at 37°C in a 5% CO2 incubator. Change the medium daily.

  • Cell Passaging: When the EpiSC colonies become large and start to touch (typically every 2-3 days), they are ready for passaging. a. Aspirate the medium and wash the cells once with DPBS. b. Add an appropriate volume of Trypsin-EDTA (e.g., 1 mL for a 6-well plate) and incubate at 37°C for 1-2 minutes until the colony edges start to lift. c. Gently detach the colonies by pipetting up and down. Avoid creating a single-cell suspension. d. Add an equal volume of complete EpiSC medium to inactivate the trypsin. e. Centrifuge the cells at 200 x g for 4 minutes. f. Resuspend the cell pellet in fresh complete EpiSC medium and re-plate onto newly gelatin-coated plates at a split ratio of 1:4 to 1:6.

Protocol 2: High-Content Screening Assay for EpiSC Reprogramming

This protocol outlines a high-content screening assay to identify and characterize compounds that induce EpiSC reprogramming, using this compound as a positive control. The primary readouts are the expression of the pluripotency marker Oct4 (using an Oct4-GFP reporter line like GOF18) and changes in colony morphology.[3]

Materials:

  • EpiSCs carrying an Oct4-GFP reporter (e.g., E3 GOF18-EpiSCs)

  • Complete EpiSC Medium (without bFGF and Activin A for the screening phase)

  • This compound (Positive Control)

  • DMSO (Vehicle Control)

  • 96-well clear-bottom, black-walled imaging plates (e.g., Corning)

  • Hoechst 33342 (for nuclear staining)

  • High-Content Imaging System (e.g., Thermo Scientific CellInsight, Molecular Devices ImageXpress)

Experimental Workflow Diagram:

HCS_Workflow Start Start: Culture EpiSCs Prepare_Plates Coat 96-well plates with 0.1% Gelatin Start->Prepare_Plates Seed_Cells Seed EpiSCs into 96-well plates Prepare_Plates->Seed_Cells Incubate_1 Incubate for 48 hours Seed_Cells->Incubate_1 Add_Compounds Add this compound (test compound) and controls (DMSO) Incubate_1->Add_Compounds Incubate_2 Incubate for 6 days Add_Compounds->Incubate_2 Stain_Cells Stain with Hoechst 33342 Incubate_2->Stain_Cells Image_Acquisition Acquire Images on High-Content Imager (GFP & DAPI channels) Stain_Cells->Image_Acquisition Image_Analysis Analyze Images: - Quantify Oct4-GFP+ cells - Analyze colony morphology Image_Acquisition->Image_Analysis Data_Analysis Data Analysis and Hit Identification Image_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the high-content screening assay to assess this compound-induced reprogramming of epiblast stem cells.

Procedure:

  • Plate Preparation: Coat 96-well imaging plates with 0.1% gelatin for at least 30 minutes at room temperature. Aspirate the gelatin before cell seeding.

  • Cell Seeding: Dissociate EpiSCs into small clumps as described in the passaging protocol. Seed the cells at a density of 2,000-5,000 cells per well in 100 µL of complete EpiSC medium.

  • Cell Attachment: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and form small colonies.

  • Compound Addition:

    • Prepare a stock solution of this compound in DMSO.

    • On day 2, add the test compounds. For this compound, a final concentration of 10 µM is recommended for initial screening.[3] Include appropriate vehicle (DMSO) controls. The medium used for compound addition should be complete EpiSC medium lacking bFGF and Activin A.

  • Incubation: Incubate the plates for an additional 6 days. Change the medium with fresh compound every 2 days.

  • Staining:

    • On day 8, aspirate the medium.

    • Add 100 µL of DPBS containing Hoechst 33342 (e.g., 1 µg/mL) to each well.

    • Incubate for 15-30 minutes at 37°C.

    • Wash the wells twice with DPBS.

    • Add 100 µL of fresh DPBS to each well for imaging.

  • Image Acquisition:

    • Acquire images using a high-content imaging system.

    • Use at least two channels:

      • DAPI channel for Hoechst 33342 (to identify all cell nuclei).

      • GFP channel for Oct4-GFP expression.

    • Acquire images from multiple fields per well to ensure robust data.

  • Image and Data Analysis:

    • Use the imaging software's analysis tools to segment the images and identify individual cells based on the nuclear stain.

    • Quantify the number of Oct4-GFP positive cells per well. A threshold for GFP intensity should be set based on positive (e.g., ESCs) and negative (e.g., untreated EpiSCs) controls.

    • Analyze morphological changes. Reprogrammed colonies typically appear more compact and three-dimensional, similar to ESC colonies, while EpiSC colonies are flatter and more spread out.[3] This can be quantified by measuring parameters such as colony area, circularity, and texture.

    • The primary endpoint is the percentage of Oct4-GFP positive cells. A Z'-factor of >0.5 indicates a robust assay.[3]

References

Troubleshooting & Optimization

troubleshooting low efficiency of Epiblastin A reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Epiblastin A-mediated reprogramming of epiblast stem cells (EpiSCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the efficiency of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce reprogramming?

This compound is a small molecule that functions as an ATP-competitive inhibitor of Casein Kinase 1 (CK1) isoforms, particularly CK1α, CK1δ, and CK1ε.[1] By inhibiting these kinases, this compound modulates intracellular signaling pathways, including the Wnt signaling pathway, to induce the transition of primed epiblast stem cells (EpiSCs) into a naive pluripotent state, resembling embryonic stem cells (ESCs).[2][3] Chemical reprogramming of EpiSCs is generally an inefficient process, and this compound was identified as a compound that can facilitate this conversion.[4][5]

Q2: What is the recommended concentration of this compound for reprogramming experiments?

The originally reported and most commonly cited concentration for successful EpiSC reprogramming is 10 µM. However, the optimal concentration may vary depending on the specific cell line, media composition, and other experimental conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How long should the this compound treatment be?

Based on established protocols, a 6-day treatment with this compound is recommended. The treatment typically starts on day 2 after seeding the EpiSCs and continues until day 8.

Q4: What are the expected morphological changes during successful reprogramming?

Successful reprogramming is characterized by a clear morphological transition. EpiSCs typically grow in large, flat, two-dimensional colonies. Upon successful reprogramming to a naive state, the cells will form small, compact, three-dimensional colonies that are characteristic of embryonic stem cells.

Q5: How can I assess the efficiency of reprogramming?

Reprogramming efficiency can be quantified by monitoring the expression of pluripotency markers. A common method is the use of a reporter cell line, such as one expressing Green Fluorescent Protein (GFP) under the control of the Oct4 promoter (Oct4-GFP). The percentage of GFP-positive colonies can be determined by fluorescence microscopy or flow cytometry. Alkaline phosphatase staining is another method to identify pluripotent colonies.

Troubleshooting Guide

Low Reprogramming Efficiency or No Reprogrammed Colonies

This is a common issue in chemical reprogramming. Below are potential causes and solutions in a question-and-answer format.

Q: My reprogramming efficiency is very low. Could the this compound be the problem?

A: Yes, the quality and handling of this compound are critical.

  • Degradation: Small molecules can be sensitive to storage conditions and freeze-thaw cycles. Prepare single-use aliquots of your this compound stock solution in DMSO and store them at -20°C or -80°C to minimize degradation.

  • Incorrect Concentration: Double-check your calculations for the final working concentration. It's recommended to perform a dose-response curve (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to find the optimal concentration for your specific EpiSC line.

  • Purity: Ensure you are using high-purity this compound.

Q: Could my cell culture conditions be affecting the reprogramming efficiency?

A: Absolutely. The state of your EpiSCs and the culture environment are paramount.

  • Initial Cell Quality: Start with healthy, undifferentiated EpiSCs. Poor quality starting cells with high levels of spontaneous differentiation will have a very low reprogramming potential.

  • Cell Density: The seeding density of your EpiSCs is a critical parameter. If the density is too low, the cells may not receive sufficient autocrine/paracrine signals. If it's too high, it can lead to premature differentiation. Optimization of cell density is crucial for successful reprogramming.

  • Media and Supplements: Ensure all media components are fresh and of high quality. Serum-free media formulations can be sensitive to the quality of individual components.

  • Feeder Cells (if applicable): If using feeder layers, ensure they are healthy and evenly plated.

Q: I see a lot of cell death after adding this compound. What should I do?

A: This could be due to cytotoxicity from the compound or the solvent.

  • DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.

  • This compound Concentration: While 10 µM is the recommended starting point, this concentration might be toxic to your specific cell line. Try a lower concentration range in your optimization experiments.

Quantitative Data

The following table summarizes the inhibitory activity of this compound on its primary targets, the Casein Kinase 1 isoforms. This data is crucial for understanding its mechanism of action.

Target KinaseIC50 (µM)
CK1α3.8
CK1δ0.8
CK1ε3.7

Experimental Protocols & Workflows

Standard Protocol for this compound-Mediated Reprogramming of EpiSCs

This protocol is based on the original study by Ursu et al., 2016.

  • Cell Seeding (Day 0):

    • Prepare a single-cell suspension of EpiSCs.

    • Seed the cells onto the appropriate culture plates (e.g., coated with fetal calf serum).

  • Compound Addition (Day 2):

    • Two days after seeding, replace the medium with fresh EpiSC culture medium containing 10 µM this compound.

  • Incubation (Day 2 - Day 8):

    • Incubate the cells for 6 days, changing the medium with fresh this compound every 2 days.

  • Assessment of Reprogramming (Day 8):

    • Observe the cells for morphological changes (transition from flat EpiSC colonies to compact, 3D ESC-like colonies).

    • Quantify reprogramming efficiency by assessing the expression of pluripotency markers (e.g., Oct4-GFP fluorescence).

Visualizing the Workflow

G cluster_prep Preparation cluster_treatment This compound Treatment cluster_analysis Analysis start Start with healthy EpiSC culture prep_cells Prepare single-cell suspension start->prep_cells plate_cells Seed cells on coated plates prep_cells->plate_cells add_epiblastin Day 2: Add 10 µM this compound plate_cells->add_epiblastin 2 days incubation incubate Days 2-8: Incubate and refresh medium every 2 days add_epiblastin->incubate observe Day 8: Observe for morphological changes incubate->observe quantify Quantify reprogramming efficiency (e.g., Oct4-GFP) observe->quantify

Caption: Experimental workflow for this compound-mediated reprogramming of EpiSCs.

Signaling Pathways

Mechanism of Action: Inhibition of Casein Kinase 1

This compound's primary mechanism of action is the inhibition of Casein Kinase 1 (CK1). CK1 is a crucial kinase in several signaling pathways, including the Wnt/β-catenin pathway. By inhibiting CK1, this compound disrupts the normal phosphorylation cascade, leading to a cellular state permissive for reprogramming.

G EpiblastinA This compound CK1 Casein Kinase 1 (CK1α, δ, ε) EpiblastinA->CK1 Inhibits SignalingPathways Downstream Signaling Pathways (e.g., Wnt) CK1->SignalingPathways Modulates Reprogramming Cellular Reprogramming (EpiSC to Naive State) SignalingPathways->Reprogramming Promotes

Caption: Simplified signaling pathway of this compound action.

Troubleshooting Logic Flow

When encountering low reprogramming efficiency, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical flow for identifying and addressing potential issues.

G start Low Reprogramming Efficiency check_reagent Check this compound (Aliquot, Concentration, Purity) start->check_reagent check_cells Assess Starting Cell Quality (Morphology, Differentiation) check_reagent->check_cells Reagent OK optimize_reagent Optimize Concentration (Dose-Response) check_reagent->optimize_reagent Issue Found check_culture Review Culture Conditions (Density, Media) check_cells->check_culture Cells OK improve_cells Start with High-Quality Cells check_cells->improve_cells Issue Found optimize_culture Optimize Seeding Density check_culture->optimize_culture Issue Found success Improved Efficiency check_culture->success Conditions OK optimize_reagent->success improve_cells->success optimize_culture->success

Caption: Logical workflow for troubleshooting low reprogramming efficiency.

References

issues with Epiblastin A solubility and precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Epiblastin A, with a focus on addressing common issues related to its solubility and precipitation in cell culture media.

Troubleshooting Guide

Issue: Precipitate Formation Upon Addition of this compound to Cell Culture Media

Q1: I dissolved this compound in DMSO, but a precipitate formed immediately when I added it to my cell culture medium. What is happening and how can I prevent this?

This is a common issue for many small molecule inhibitors that, like this compound, are hydrophobic. The dramatic change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous cell culture medium can cause the compound to crash out of solution. Here are several strategies to prevent this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5%, to minimize cytotoxicity. However, for some poorly soluble compounds, a slightly higher, yet cell-tolerated, DMSO concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium (ideally containing serum, as proteins can help solubilize the compound) or a buffer/DMSO mixture. Then, add this intermediate dilution to the final culture volume.

  • Enhance Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. This helps to avoid localized high concentrations that are prone to precipitation.

  • Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the inhibitor can sometimes improve its solubility.

Q2: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be the cause?

Delayed precipitation can be caused by several factors related to the incubator environment and the composition of the media over time:

  • Temperature and pH Shifts: The incubator's environment (e.g., 37°C and 5% CO2) can alter the temperature and pH of the medium, which in turn can affect the solubility of this compound.

  • Interaction with Media Components: this compound may interact with salts, amino acids, or other components in the media over time, leading to the formation of insoluble complexes.

  • Media Evaporation: In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.

To mitigate these issues, ensure your incubator is properly humidified, use well-buffered media (e.g., with HEPES), and minimize the time culture vessels are outside the incubator.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

DMSO is the recommended solvent for preparing this compound stock solutions.[1]

Q2: What is the solubility of this compound in DMSO?

This compound is soluble in DMSO up to 20 mM. Another source indicates a solubility of 4.55 mg/mL in DMSO, which is approximately 15.81 mM[2].

Q3: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?

Directly dissolving this compound in aqueous solutions is not recommended due to its likely low aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO.

Q4: What is a typical working concentration for this compound in cell culture experiments?

The optimal working concentration of this compound can vary depending on the cell type and the experimental goal. A published study on the reprogramming of epiblast stem cells used this compound at a concentration of 10 µM.[3] For other applications, such as in cancer cell lines, concentrations ranging from 0.5 to 25 µM have been used.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q5: How should I store this compound stock solutions?

For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials and store them at -20°C or -80°C.[1] This will help to prevent degradation from repeated freeze-thaw cycles.

Data Presentation

Table 1: Solubility and IC50 Values of this compound

ParameterValueSource
Solubility in DMSO 20 mM
4.55 mg/mL (~15.81 mM)[2]
IC50 vs. CK1α 8.9 µM (in some reports)[1]
3.8 µM (in other reports)
IC50 vs. CK1δ 0.5 µM (in some reports)[1]
0.8 µM (in other reports)
IC50 vs. CK1ε 4.7 µM (in some reports)[1]
3.7 µM (in other reports)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure: a. Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom. b. Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. (Molecular Weight of this compound = 287.71 g/mol ). c. Add the calculated volume of DMSO to the vial of this compound. d. Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may aid dissolution. e. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. f. Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for Treating Cells with this compound
  • Materials:

    • Cultured cells at the desired confluence

    • Complete cell culture medium

    • This compound stock solution (from Protocol 1)

    • Vehicle control (DMSO)

  • Procedure: a. Pre-warm the complete cell culture medium to 37°C. b. Determine the final concentration of this compound to be used in the experiment. c. Perform a serial dilution of the this compound stock solution in pre-warmed medium to prepare the final working solution. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). d. Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated medium. e. Remove the existing medium from the cells. f. Add the medium containing the desired concentration of this compound or the vehicle control medium to the cells. g. Return the cells to the incubator for the desired treatment duration.

Visualizations

Signaling Pathway

This compound is an inhibitor of Casein Kinase 1 (CK1). CK1 is a key component of the Wnt/β-catenin signaling pathway, where it participates in the "destruction complex" that phosphorylates β-catenin, targeting it for degradation. Inhibition of CK1 can therefore lead to the stabilization and accumulation of β-catenin.

Wnt_Signaling_Pathway Simplified Wnt/β-catenin Signaling Pathway and the Role of CK1 cluster_off Wnt Signal OFF cluster_on Wnt Signal ON cluster_inhibition Inhibition by this compound DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation p_beta_catenin p-β-catenin DestructionComplex->p_beta_catenin Ubiquitination Ubiquitination & Proteasomal Degradation p_beta_catenin->Ubiquitination Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Wnt->Receptor Dsh Dishevelled (Dsh) Receptor->Dsh DestructionComplex_inhibited Destruction Complex Inhibited Dsh->DestructionComplex_inhibited Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Co-activation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription EpiblastinA This compound CK1 CK1 EpiblastinA->CK1 Inhibition

Caption: Role of CK1 in the Wnt/β-catenin pathway and its inhibition by this compound.

Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation Start Start: Precipitation Observed Check_Stock Check Stock Solution: Is it clear? Start->Check_Stock Prepare_Fresh_Stock Prepare Fresh Stock Solution in Anhydrous DMSO Check_Stock->Prepare_Fresh_Stock No Check_Dilution Review Dilution Protocol Check_Stock->Check_Dilution Yes Prepare_Fresh_Stock->Check_Dilution Direct_Dilution Direct Dilution in Media? Check_Dilution->Direct_Dilution Stepwise_Dilution Implement Stepwise Dilution Direct_Dilution->Stepwise_Dilution Yes Check_Mixing Review Mixing Technique Direct_Dilution->Check_Mixing No Stepwise_Dilution->Check_Mixing Gentle_Vortexing Add Dropwise While Gently Vortexing Check_Mixing->Gentle_Vortexing Not optimal Check_Temp Media Temperature? Check_Mixing->Check_Temp Optimal Gentle_Vortexing->Check_Temp Prewarm_Media Pre-warm Media to 37°C Check_Temp->Prewarm_Media Room Temp Persistent_Precipitation Precipitation Persists? Check_Temp->Persistent_Precipitation 37°C Prewarm_Media->Persistent_Precipitation Lower_Concentration Lower Final Concentration Persistent_Precipitation->Lower_Concentration Yes Success Success: No Precipitation Persistent_Precipitation->Success No Contact_Support Contact Technical Support Lower_Concentration->Contact_Support

Caption: A logical workflow for troubleshooting this compound precipitation issues.

References

improving the reproducibility of Epiblastin A experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Epiblastin A for the reprogramming of epiblast stem cells (EpiSCs) and other experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) isoforms, particularly CK1α, CK1δ, and CK1ɛ.[1] Its primary and most documented application is in the field of stem cell biology, where it is used to induce the reprogramming of primed epiblast stem cells (EpiSCs) into a naive pluripotent state, resembling embryonic stem cells (ESCs).[2][3]

Q2: What is the mechanism of action of this compound in EpiSC reprogramming?

This compound functions by inhibiting CK1, a key component of the β-catenin destruction complex in the canonical Wnt signaling pathway.[4][5] By inhibiting CK1, the destruction complex is destabilized, leading to the accumulation of β-catenin in the cytoplasm and preventing its translocation to the nucleus. This blockage of nuclear β-catenin signaling is a critical factor in enhancing the efficiency of reprogramming EpiSCs to a naive pluripotent state.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO. To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a desired concentration, for example, 10 mM. Gentle warming and ultrasonic treatment may be necessary to ensure complete dissolution. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Q4: What is the recommended working concentration of this compound for EpiSC reprogramming?

A commonly used and effective working concentration of this compound for the reprogramming of mouse EpiSCs is 10 µM. However, the optimal concentration may vary depending on the specific cell line and experimental conditions. It is advisable to perform a dose-response experiment to determine the ideal concentration for your system.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Reprogramming Efficiency (Few or no ESC-like colonies)1. Suboptimal concentration of this compound.2. Poor initial quality of EpiSCs.3. Inefficient inhibition of the Wnt/β-catenin pathway.4. Inadequate culture conditions.1. Perform a titration experiment to determine the optimal this compound concentration (e.g., 5-20 µM).2. Ensure EpiSCs exhibit the characteristic flat, monolayer colony morphology before starting the experiment.3. Consider co-treatment with other small molecules that inhibit the Wnt pathway or enhance pluripotency.4. Optimize culture medium, feeder cell density (if used), and passaging technique.
Cell Toxicity/Death 1. This compound concentration is too high.2. Poor quality of DMSO used for stock solution.3. Cells are overly sensitive to the treatment.1. Reduce the working concentration of this compound.2. Use fresh, high-purity, anhydrous DMSO to prepare stock solutions.3. Decrease the duration of this compound treatment.
Inconsistent Results Between Experiments 1. Variability in stock solution preparation.2. Inconsistent cell seeding density.3. Variation in the timing of treatment initiation.4. Lot-to-lot variability of this compound.1. Prepare a large batch of aliquoted stock solution to be used across multiple experiments.2. Ensure precise cell counting and even seeding in all wells/plates.3. Standardize the protocol, including the exact timing of this compound addition after cell seeding.4. If possible, use the same manufacturing lot of this compound for a series of related experiments.
Reprogrammed Colonies Lose Naive Morphology 1. Incomplete reprogramming.2. Spontaneous differentiation after reprogramming.3. Inappropriate culture conditions for naive ESCs.1. Extend the duration of this compound treatment.2. After initial reprogramming, transition to a culture medium that supports naive pluripotency (e.g., 2i/LIF medium).3. Ensure the use of appropriate feeder layers or feeder-free conditions suitable for maintaining naive ESCs.

Quantitative Data

Table 1: IC50 Values of this compound against CK1 Isoforms

CK1 IsoformIC50 (µM)
CK1α8.9
CK1δ0.5
CK1ɛ4.7
Data from MedchemExpress

Table 2: Effect of this compound on the Viability of Human Colorectal Cancer Cell Lines

Cell LineTreatment Concentration (µM)Inhibition of Viability (%)
HT292562.3
HCT116259.9
DLD12594.6
Data represents the effect after 48 hours of treatment.

Table 3: Reprogramming Efficiency by CK1 Isoform Knockdown

Target IsoformMethodReprogramming Efficiency (% GFP-positive colonies)
CK1αshRNA knockdown18
CK1γshRNA knockdown4
Data from Ursu, et al., 2016

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Calculate the required amount of this compound powder to prepare a 10 mM solution (Molecular Weight: 287.71 g/mol ). b. In a sterile environment, add the calculated amount of this compound to a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to the tube. d. To facilitate dissolution, gently warm the solution to 60°C and use an ultrasonic bath. e. Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes. f. Store the aliquots at -80°C for long-term storage.

Protocol 2: Reprogramming of Mouse Epiblast Stem Cells (EpiSCs) to Embryonic Stem Cell (ESC)-like Cells

  • Cell Seeding: a. Culture mouse EpiSCs on a suitable substrate (e.g., feeder cells or coated plates) until they reach the desired confluency and exhibit the characteristic flat colony morphology. b. Dissociate the EpiSCs into single cells using an appropriate method (e.g., trypsinization). c. Seed the single EpiSCs at a density of approximately 6,000 cells per well in a 96-well plate.

  • This compound Treatment: a. Two days after seeding, replace the culture medium with fresh medium containing 10 µM this compound. b. Culture the cells for an additional 6 days, replacing the medium with fresh this compound-containing medium every 2 days. The total treatment duration is 8 days from the initial seeding.

  • Monitoring Reprogramming: a. Monitor the cells daily for morphological changes. Successful reprogramming is indicated by the formation of compact, three-dimensional colonies characteristic of naive ESCs. b. If using a reporter cell line (e.g., Oct4-GFP), monitor for the activation of the fluorescent reporter, which signifies the acquisition of a naive pluripotent state.

  • Colony Picking and Expansion: a. Once ESC-like colonies are well-formed, they can be manually picked and expanded under culture conditions that support naive pluripotency (e.g., 2i/LIF medium).

Visualizations

EpiblastinA_Workflow cluster_start Start with Primed EpiSCs cluster_treatment This compound Treatment cluster_reprogrammed Reprogrammed Naive ESCs start_img start_text Flat, 2D Colony Morphology treatment Seed Single EpiSCs Add 10 µM this compound Culture for 8 Days start_text->treatment Dissociate & Seed end_text Compact, 3D Colony Morphology Oct4-GFP Expression treatment->end_text Reprogramming end_img

Caption: Experimental workflow for reprogramming EpiSCs using this compound.

Wnt_Signaling_Pathway cluster_without Without this compound (Canonical Wnt Signaling) cluster_with With this compound Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Axin Axin Frizzled->Axin Inhibition of Destruction Complex CK1_active CK1 BetaCatenin_cyto β-catenin CK1_active->BetaCatenin_cyto Phosphorylation GSK3B GSK3β GSK3B->BetaCatenin_cyto Phosphorylation APC APC Proteasome Proteasomal Degradation BetaCatenin_cyto->Proteasome Ubiquitination BetaCatenin_nuc β-catenin TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Activation TargetGenes Target Gene Transcription (Differentiation) TCF_LEF->TargetGenes EpiblastinA This compound CK1_inhibited CK1 EpiblastinA->CK1_inhibited Inhibition BetaCatenin_accum β-catenin (Accumulates in Cytoplasm) CK1_inhibited->BetaCatenin_accum Prevents Phosphorylation Pluripotency Reprogramming to Naive Pluripotency BetaCatenin_accum->Pluripotency

Caption: Proposed mechanism of this compound in Wnt signaling.

References

refining Epiblastin A treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine Epiblastin A treatment duration for optimal experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting treatment duration for this compound?

A1: The optimal treatment duration for this compound is highly dependent on the cell type and the desired biological outcome. Published studies provide a starting point:

  • For reprogramming epiblast stem cells (EpiSCs) to embryonic stem cells (ESCs): A treatment duration of approximately 6 days has been used successfully. In a typical protocol, EpiSCs are seeded on day 0, this compound is added on day 2, and the cells are analyzed on day 8.[1]

  • For assessing effects on cancer cell viability: A 48-hour treatment duration has been documented in studies with colorectal cancer cell lines.[2]

It is critical to empirically determine the optimal duration for your specific experimental system by performing a time-course experiment.

Q2: How does this compound exert its effects?

A2: this compound is an ATP-competitive inhibitor of Casein Kinase 1 (CK1) isoforms, with IC50 values of 8.9 µM for CK1α, 0.5 µM for CK1δ, and 4.7 µM for CK1ɛ.[3][4] CK1 is a crucial regulator of various cellular processes, most notably the Wnt/β-catenin signaling pathway. By inhibiting CK1, this compound can modulate the stability of β-catenin, influencing the transcription of Wnt target genes involved in pluripotency and differentiation.[5]

Q3: What is the stability of this compound in cell culture medium?

Q4: Can prolonged exposure to this compound cause cytotoxicity?

A4: Yes, prolonged exposure to any small molecule inhibitor can potentially lead to off-target effects and cytotoxicity. The toxicity is often dose- and time-dependent. It is essential to perform a viability assay (e.g., using resazurin (B115843) or trypan blue) in parallel with your time-course experiment to identify a treatment window that maximizes the desired effect while minimizing cell death. In studies on colorectal cancer cells, this compound showed significant effects on viability at concentrations between 0.5-25 µM after 48 hours, while having no apparent effect on normal colonic cells at the same concentrations.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or no observable effect after treatment. 1. Treatment duration is too short: The compound may not have had enough time to induce the desired phenotypic or molecular changes. 2. Compound degradation: For longer experiments, the effective concentration of this compound may have decreased below its active threshold. 3. Suboptimal concentration: The concentration used may be too low for the specific cell line or density.1. Perform a time-course experiment (see protocol below) to assess the effect at multiple time points (e.g., 24, 48, 72, 96 hours, and longer for reprogramming studies). 2. For experiments longer than 48 hours, consider replacing the medium with fresh this compound every 1-2 days. 3. Conduct a dose-response experiment to determine the optimal concentration for your cell type.
High levels of cell death or morphological changes indicating stress. 1. Treatment duration is too long: Prolonged exposure may lead to cumulative toxicity. 2. Compound concentration is too high: The concentration may be well above the therapeutic window for the specific cell line. 3. Solvent toxicity: If using a high concentration of a stock solution, the final solvent (e.g., DMSO) concentration in the culture medium may be toxic.1. Reduce the treatment duration. Analyze earlier time points in your time-course experiment to see if the desired effect is achieved before the onset of toxicity. 2. Perform a dose-response curve to identify the optimal non-toxic concentration. 3. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.
Variability between replicate experiments. 1. Inconsistent timing: Small variations in the duration of treatment can lead to different outcomes, especially if the cellular response is dynamic. 2. Compound stability issues: Inconsistent degradation of this compound between experiments. 3. Cell passage number and confluency: Cells at different passage numbers or densities can respond differently.1. Ensure precise and consistent timing for the addition of this compound and for harvesting the cells. 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 3. Use cells within a consistent range of passage numbers and seed them to reach a consistent confluency at the start of treatment.

Data Presentation

Table 1: this compound IC50 Values

Kinase TargetIC50 (µM)
CK1α8.9
CK1δ0.5
CK1ɛ4.7
Data sourced from MedchemExpress and Immunomart.

Table 2: Example Time-Course Experiment Data Template

Use this table to record and compare results from your time-course optimization experiment.

Treatment Duration (hours)Concentration (µM)Viability (%)Marker 1 Expression (e.g., Fold Change)Marker 2 Expression (e.g., % Positive Cells)
0 (Control)01001.0
24X
48X
72X
96X
144 (6 days)X

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal this compound Duration

This protocol outlines a general method to determine the optimal treatment duration of this compound for a specific cell line and experimental endpoint.

  • Cell Seeding: a. Culture your cells of interest to a healthy, sub-confluent state. b. Seed the cells in multiple identical plates (e.g., 24-well plates) at a density that will not lead to over-confluence by the final time point.

  • Preparation of this compound: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10-20 mM). b. On the day of the experiment, dilute the stock solution in your complete cell culture medium to the desired final working concentration. Prepare enough for all plates.

  • Treatment: a. After allowing the cells to adhere (typically 12-24 hours), replace the medium with the medium containing this compound. b. Include a vehicle control group treated with the same final concentration of the solvent. c. Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: a. At each designated time point (e.g., 24, 48, 72, 96 hours), harvest one plate. b. For each time point, collect samples for your desired analyses:

    • Viability Assay: Perform a cell viability assay (e.g., trypan blue exclusion, resazurin assay) to assess cytotoxicity.
    • Molecular Analysis: Lyse cells for protein (Western Blot), RNA (RT-qPCR), or other molecular analyses.
    • Phenotypic Analysis: Fix cells for immunofluorescence or perform flow cytometry to analyze phenotypic changes.

  • Data Analysis: a. Quantify the results for each time point. b. Plot your endpoint of interest (e.g., protein level, gene expression, percentage of positive cells) against the treatment duration. c. Plot cell viability against treatment duration. d. The optimal duration is the time point that provides the maximal desired effect with minimal cytotoxicity.

Visualizations

EpiblastinA_Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled (Fzd) Receptor Wnt->Fzd Binds Dvl Dishevelled (Dvl) Fzd->Dvl LRP LRP5/6 Co-receptor Axin Axin Dvl->Axin Inhibits GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates (degradation) GSK3b->BetaCatenin APC APC APC->BetaCatenin Axin->BetaCatenin CK1 Casein Kinase 1 (CK1) CK1->BetaCatenin Phosphorylates (priming) CK1->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Ubiquitination & Degradation BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Translocates TCF_LEF TCF/LEF BetaCatenin_n->TCF_LEF Binds TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription EpiblastinA This compound EpiblastinA->CK1 Inhibits

Caption: this compound inhibits CK1, a key component of the β-catenin destruction complex.

experimental_workflow cluster_incubation 4. Incubate & Harvest at Time Points start Start: Define Experimental Goal (e.g., reprogramming, differentiation) seed_cells 1. Seed Cells in Multiple Plates (Consistent Density) start->seed_cells prepare_compound 2. Prepare this compound (Fresh Dilution) seed_cells->prepare_compound treat_cells 3. Add this compound & Vehicle Control prepare_compound->treat_cells tp1 24h treat_cells->tp1 tp2 48h analyze 5. Perform Assays - Viability (e.g., Resazurin) - Molecular (e.g., qPCR) - Phenotypic (e.g., Flow Cytometry) tp1->analyze tp3 72h tp2->analyze tp_n ...n tp3->analyze tp_n->analyze plot_data 6. Plot Data vs. Time - Efficacy Endpoint - Viability analyze->plot_data determine_optimal 7. Identify Optimal Duration (Max Efficacy, Min Toxicity) plot_data->determine_optimal end End: Use Optimized Duration in Future Experiments determine_optimal->end

Caption: Workflow for optimizing this compound treatment duration.

References

assessing the impact of serum batches on Epiblastin A activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Epiblastin A. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals assess the impact of serum variability on this compound activity and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Casein Kinase 1 (CK1).[1][2] It functions as an ATP-competitive inhibitor, with specific activity against CK1 isoforms α, δ, and ε.[1][2][3] Its primary described activity is inducing the reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cell (ESC)-like cells. This is achieved by modulating key cellular signaling pathways that control pluripotency and cell fate.

Q2: We are observing significant batch-to-batch variation in the bioactivity of this compound. What could be the cause?

A2: A primary cause of variability in cell-based assays is the serum supplement, such as Fetal Bovine Serum (FBS), used in the culture medium. Serum is a complex mixture of proteins, growth factors, hormones, and other components that can differ significantly from one lot to another. This variability can alter cell growth rates, morphology, and the cellular response to therapeutic agents like this compound. It is crucial to qualify new serum batches to ensure consistency.

Q3: How can different serum batches affect my cells and the apparent activity of this compound?

A3: Different serum batches can have wide-ranging effects on your cell cultures. These can manifest as:

  • Changes in Cell Growth Rate: Some batches may be richer in growth factors, leading to faster proliferation, while others may be less supportive.

  • Altered Cell Morphology: Cells may appear morphologically different, such as being more rounded or less adherent, when cultured in a new serum batch.

  • Variable Drug Response: The composition of a serum batch can influence the signaling pathways that this compound targets. This can lead to shifts in the measured IC50 value or other activity readouts, making the compound appear more or less potent.

Q4: What is the recommended best practice for mitigating serum-related variability in our experiments?

A4: The best practice is to test and qualify new serum batches before introducing them into routine experiments. When a suitable batch is identified, it is advisable to purchase a large quantity from that specific lot to support your experiments for an extended period (e.g., 6 months to a year). This minimizes the frequency of batch changes and ensures greater consistency in your results. Always reserve an aliquot of your currently approved "gold standard" batch for comparison when testing new lots.

Troubleshooting Guide: Inconsistent this compound IC50 Values

This guide addresses the common issue of observing a shift in the half-maximal inhibitory concentration (IC50) of this compound across different experiments.

Problem: The calculated IC50 value for this compound in our cell viability assay has shifted significantly compared to previous experiments.

Troubleshooting Workflow

G A Inconsistent IC50 for this compound B Check Reagents & Preparation A->B E Review Experimental Parameters A->E I Evaluate Serum Batch A->I Most Common Cause C This compound stock (age, storage, freeze-thaw) B->C D Assay reagents (e.g., MTT, Resazurin) B->D F Cell passage number? E->F G Incubation times? E->G H Seeding density? E->H J Is this a new serum lot? I->J K Perform Serum Qualification Assay (See Protocol Below) J->K Yes L Results Consistent? K->L M Problem Solved L->M No, serum is the cause. Reserve new lot. N Contact Technical Support L->N Yes, serum is not the cause. Investigate other factors.

Caption: Troubleshooting workflow for inconsistent experimental results.

Data Presentation: Impact of Serum Lot on this compound IC50

The following table illustrates hypothetical data from a cell viability assay (e.g., MTT assay) on HCT116 colorectal cancer cells, demonstrating how different serum lots can affect the apparent potency of this compound.

Serum Lot IDCell Doubling Time (Hours)HCT116 MorphologyThis compound IC50 (µM)
Control Lot A (Validated) 22 ± 1.5Adherent, typical5.2
New Lot B18 ± 2.0Adherent, rapid growth8.9
New Lot C28 ± 2.5Reduced adherence3.1
New Lot D23 ± 1.8Adherent, typical5.5

Interpretation:

  • Lot B: Contains components that promote rapid proliferation, potentially masking the inhibitory effect of this compound and leading to a higher apparent IC50.

  • Lot C: Supports slower growth, making the cells more sensitive to the effects of this compound, resulting in a lower IC50.

  • Lot D: Performs similarly to the validated control lot and would be a suitable replacement.

This compound Signaling Pathway

This compound inhibits Casein Kinase 1 (CK1), a key regulator of multiple signaling pathways, including Wnt/β-catenin. In the canonical Wnt pathway, CK1α phosphorylates β-catenin, marking it for degradation. Inhibition of CK1α by this compound can therefore lead to the stabilization and accumulation of β-catenin, activating Wnt target genes. This modulation is central to its role in stem cell reprogramming.

G cluster_0 Wnt/β-catenin Pathway EpiblastinA This compound CK1 Casein Kinase 1 (CK1α, δ, ε) EpiblastinA->CK1 DestructionComplex β-catenin Destruction Complex CK1->DestructionComplex Activates BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Degradation Proteasomal Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds to TargetGenes Wnt Target Gene Transcription TCF_LEF->TargetGenes Activates

Caption: this compound inhibits CK1, preventing β-catenin degradation.

Experimental Protocols

Protocol 1: Serum Lot Qualification Assay

This protocol outlines a method to test and compare new serum lots against a previously validated control lot.

Experimental Workflow

G A 1. Thaw Control & Test Serum Lots B 2. Prepare Media (e.g., 10% Serum) A->B C 3. Seed Cells (e.g., HCT116) in 96-well plates B->C D 4. Culture cells in media with Control vs. Test lots C->D E 5. Monitor Daily (Morphology, Growth) D->E F 6. Perform Cell Viability Assay (e.g., MTT) at multiple time points (24, 48, 72h) E->F G 7. Analyze Data: Compare growth curves & This compound IC50 F->G

Caption: Workflow for qualifying new serum lots for experiments.

Methodology

  • Preparation: Thaw the new serum lot(s) and an aliquot of your current, validated "Control Lot" at 2-8°C, then warm to 37°C. Do not heat-inactivate unless it is part of your standard protocol.

  • Media Formulation: Prepare complete culture medium using the Control Lot and each Test Lot at your standard concentration (e.g., 10% FBS).

  • Cell Seeding: Plate a sensitive and relevant cell line (e.g., HCT116 or the primary cell line used in your this compound assays) in multiple 96-well plates at a consistent density.

  • Assay Conditions: Culture cells in media prepared with either the Control or Test lots. Include a set of wells for each serum condition that will be treated with a concentration curve of this compound.

  • Performance Evaluation:

    • Growth Curve: Measure cell viability/proliferation at 24, 48, and 72 hours to generate a growth curve for each serum lot.

    • Morphology: Document cell morphology daily via microscopy.

    • This compound Activity: After a set incubation period (e.g., 72 hours), perform a cell viability assay on the plates treated with the this compound dilution series.

  • Data Analysis:

    • Compare the growth curves. A suitable lot should support a growth rate similar to the Control Lot.

    • Calculate the IC50 of this compound for each serum condition.

    • Select the new lot that provides the most consistent results (growth rate, morphology, and this compound IC50) compared to your Control Lot.

Protocol 2: General Cell Viability Assay (MTT-based)

This protocol is for assessing the effect of this compound on the metabolic activity of adherent cells, which is an indicator of cell viability.

Materials:

  • Adherent cells in culture

  • This compound stock solution (e.g., 20 mM in DMSO)

  • Complete culture medium with qualified serum

  • 96-well clear flat-bottom plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical final concentration range might be 0.1 µM to 50 µM. Remember to include a "vehicle control" (medium with the highest concentration of DMSO used).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (as 100% viability) and plot the results as % viability versus log[this compound concentration] to determine the IC50 value using non-linear regression analysis.

References

Technical Support Center: Troubleshooting Unexpected Morphological Changes with Epiblastin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Epiblastin A in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues related to unexpected morphological changes that may be observed.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule inhibitor of Casein Kinase 1 (CK1), with inhibitory activity against isoforms CK1α, CK1δ, and CK1ε.[1][2] Its primary described function is to induce the reprogramming of epiblast stem cells (EpiSCs) into a pluripotent state resembling embryonic stem cells (cESCs).[2][3] This process typically involves a morphological transition from flat, two-dimensional colonies to compact, three-dimensional cell aggregates.[3]

Q2: What are the known signaling pathways affected by this compound?

A2: By inhibiting CK1, this compound primarily impacts the Wnt and TGF-β signaling pathways. CK1α is a key component of the β-catenin destruction complex in the canonical Wnt signaling pathway. Inhibition of CK1α can lead to the stabilization and nuclear accumulation of β-catenin, thereby activating Wnt target gene expression. CK1 isoforms are also known to be involved in the regulation of TGF-β signaling. Additionally, CK1 plays a crucial role in regulating cytoskeletal dynamics, which can be indirectly affected by this compound.

Troubleshooting Guide: Unexpected Morphological Changes

This guide addresses potential unexpected morphological changes observed during experiments with this compound.

Issue 1: My cells are rounding up and detaching from the plate after this compound treatment, but they are not forming the expected compact colonies.

This issue could arise from several factors related to the compound's effect on cytoskeletal integrity and cell adhesion, or from suboptimal culture conditions.

Potential Causes:

  • Cytoskeletal Disruption: Casein Kinase 1 is a critical regulator of the cytoskeleton, including both microtubule and actin filament dynamics. Inhibition of CK1 by this compound may lead to cytoskeletal collapse, causing cells to lose their spread-out morphology, round up, and detach. Some CK1 inhibitors have been shown to cause microtubule depolymerization.

  • Disruption of Cell Adhesion: CK1 is involved in regulating cell-cell adhesion. Alterations in the Wnt signaling pathway, a downstream effect of CK1 inhibition, can also impact cell adhesion complexes.

  • High Compound Concentration or Off-Target Effects: The concentration of this compound may be too high for your specific cell type, leading to cytotoxicity and subsequent detachment. At high concentrations, off-target effects are also more likely.

  • Suboptimal Cell Culture Conditions: Issues such as low-quality cultureware, incorrect media formulation, or contamination can exacerbate the effects of a chemical treatment.

Troubleshooting & Optimization:

  • Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration that induces the desired effect without causing excessive cell death and detachment.

  • Assess Cytoskeletal Integrity: Use immunofluorescence to visualize the actin and microtubule networks in treated versus control cells. Look for signs of filament depolymerization or aberrant organization.

  • Examine Cell Adhesion Markers: Analyze the expression and localization of key cell adhesion molecules, such as E-cadherin and N-cadherin, via immunofluorescence or western blotting.

  • Verify Culture Conditions: Ensure you are using high-quality culture vessels and that your media components are not expired. Regularly test for mycoplasma contamination.

Issue 2: My cells are taking on a spindle-like, migratory appearance, suggestive of an Epithelial-to-Mesenchymal Transition (EMT). Is this an expected effect of this compound?

While the primary role of this compound is in reprogramming, its influence on Wnt and TGF-β signaling pathways, both key regulators of EMT, could potentially induce such a phenotype in certain cell types.

Potential Causes:

  • Activation of Wnt Signaling: Canonical Wnt signaling is a known inducer of EMT. By stabilizing β-catenin, this compound could be inadvertently activating this pathway and promoting a mesenchymal phenotype.

  • Modulation of TGF-β Signaling: The TGF-β pathway is another potent inducer of EMT. CK1 inhibition can modulate this pathway, which may lead to the expression of mesenchymal markers.

  • Cell-Type Specific Responses: The cellular context is critical. Cells that are poised to undergo EMT may be particularly sensitive to perturbations in the Wnt and TGF-β pathways caused by this compound.

Troubleshooting & Optimization:

  • Characterize the EMT Phenotype: Confirm the EMT-like changes by assessing the expression of epithelial (e.g., E-cadherin) and mesenchymal (e.g., N-cadherin, Vimentin) markers using immunofluorescence and western blotting.

  • Analyze Wnt Pathway Activation: Measure the levels of active β-catenin in the nucleus of treated cells to confirm if the Wnt pathway is being hyper-activated.

  • Investigate TGF-β Pathway Status: Assess the phosphorylation status of Smad proteins, key downstream effectors of the TGF-β pathway.

  • Consider Alternative Inhibitors: If the EMT phenotype is undesirable, consider using alternative reprogramming methods or combining this compound with an inhibitor of the Wnt or TGF-β pathway to counteract the EMT-inducing effects.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of this compound against CK1 Isoforms

CK1 IsoformIC50 (µM)
CK1α8.9
CK1δ0.5
CK1ε4.7

Table 2: Troubleshooting Summary for Unexpected Morphological Changes

Observed Morphological ChangePotential CauseSuggested Validation Experiment
Cell rounding and detachmentCytoskeletal disruption, Disruption of cell adhesion, High compound concentrationImmunofluorescence for F-actin and α-tubulin, Western blot for E-cadherin, Dose-response curve
Spindle-like, migratory appearance (EMT-like)Activation of Wnt signaling, Modulation of TGF-β signalingWestern blot for E-cadherin, N-cadherin, and Vimentin, Immunofluorescence for nuclear β-catenin, Western blot for phospho-Smad2/3

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Cytoskeletal and Adhesion Proteins

  • Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density that allows for 60-70% confluency at the time of staining.

  • Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration.

  • Fixation: Gently wash the cells with pre-warmed Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute primary antibodies (e.g., anti-α-tubulin, anti-Vimentin, anti-E-cadherin, anti-N-cadherin) in the blocking buffer according to the manufacturer's recommendations. Incubate overnight at 4°C. For F-actin staining, a fluorescently-conjugated phalloidin (B8060827) can be added with the secondary antibody.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (and phalloidin, if applicable) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Mounting: Wash three times with PBS, with the final wash containing a nuclear counterstain (e.g., DAPI). Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Protocol 2: Western Blot Analysis of Cytoskeletal and Adhesion Proteins

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

EpiblastinA_Signaling_Pathway cluster_wnt Wnt Signaling EpiblastinA This compound CK1 CK1α, δ, ε EpiblastinA->CK1 Inhibits Wnt_Pathway Canonical Wnt Pathway Beta_Catenin_Complex β-catenin Destruction Complex CK1->Beta_Catenin_Complex Activates TGF_Pathway TGF-β Pathway CK1->TGF_Pathway Modulates Cytoskeleton Cytoskeleton Regulation CK1->Cytoskeleton Regulates Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin Degrades Nucleus Nucleus Beta_Catenin->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Activates

Caption: Simplified signaling pathway of this compound's mechanism of action.

Troubleshooting_Workflow Start Unexpected Morphological Change Observed Check_Culture Verify Cell Culture Conditions (Media, Plates, Contamination) Start->Check_Culture Optimize_Conc Perform Dose-Response Experiment Check_Culture->Optimize_Conc Assess_Morphology Characterize Morphology (Rounding vs. EMT-like) Optimize_Conc->Assess_Morphology IF_Cytoskeleton Immunofluorescence: F-actin, α-tubulin Assess_Morphology->IF_Cytoskeleton WB_Adhesion Western Blot: E-cadherin, N-cadherin Assess_Morphology->WB_Adhesion Analyze_Pathways Analyze Key Signaling Pathways (Wnt, TGF-β) IF_Cytoskeleton->Analyze_Pathways WB_Adhesion->Analyze_Pathways Conclusion Identify Cause and Optimize Protocol Analyze_Pathways->Conclusion

Caption: Experimental workflow for troubleshooting morphological changes.

Logical_Relationships Observation Observation Unexpected Morphological Change Causes Potential Causes Cytoskeletal Disruption Altered Cell Adhesion EMT Induction Cytotoxicity Culture Artifacts Observation->Causes Solutions Solutions & Validation Optimize Concentration Immunofluorescence (IF) Western Blot (WB) Pathway Analysis Culture Condition Check Causes:c1->Solutions:s2 Validate with IF Causes:c2->Solutions:s3 Validate with WB Causes:c3->Solutions:s3 Validate with WB Causes:c4->Solutions:s1 Optimize Causes:c5->Solutions:s5 Check

Caption: Logical relationships for troubleshooting unexpected morphologies.

References

Technical Support Center: Enhancing the Purity of Reprogrammed Cell Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in purifying reprogrammed cell populations, such as induced pluripotent stem cells (iPSCs).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in reprogrammed cell cultures?

A1: Impurities in reprogrammed cell cultures, particularly iPSC cultures, primarily arise from three sources:

  • Unreprogrammed Somatic Cells: The initial somatic cells that fail to undergo complete reprogramming.

  • Partially Reprogrammed Cells: Cells that have initiated the reprogramming process but have not achieved a fully pluripotent state. These cells may express some pluripotency markers but fail to maintain long-term self-renewal and differentiation potential.

  • Spontaneously Differentiated Cells: Pluripotent stem cells that have begun to differentiate into various lineages due to suboptimal culture conditions.[1]

Q2: How can I visually assess the purity of my iPSC cultures?

A2: Visual inspection by microscopy is a critical first step in assessing culture purity. High-quality iPSC colonies should exhibit distinct morphological features:

  • Well-defined edges: Colonies should be compact with clear boundaries.

  • High nucleus-to-cytoplasm ratio: Individual cells within the colony should be small and tightly packed.

  • Prominent nucleoli: The nucleoli within the nucleus of the iPSCs should be clearly visible.

  • Lack of differentiated morphology: Look for and remove areas with flattened, elongated, or irregularly shaped cells, which are indicative of differentiation.[2][3]

Q3: What are the principal strategies for purifying reprogrammed cell populations?

A3: Several strategies can be employed to enrich for a pure population of reprogrammed cells. These can be broadly categorized as:

  • Manual/Mechanical Selection: Physically picking well-formed iPSC colonies and removing differentiated areas.[2]

  • Surface Marker-Based Sorting: Utilizing antibodies against pluripotency-specific surface markers to isolate iPSCs via Fluorescence-Activated Cell Sorting (FACS) or Magnetic-Activated Cell Sorting (MACS).[4][5][6][7][8]

  • Genetic Reporter Systems: Engineering cells with a fluorescent or selectable marker under the control of a pluripotency-specific promoter.

  • Metabolic Purification: Exploiting the distinct metabolic properties of pluripotent versus differentiated cells.[9]

  • Microfluidics-Based Separation: Using microfluidic devices to sort cells based on physical properties like size or adhesion.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Excessive spontaneous differentiation (>20%) in cultures. [1]- Suboptimal culture medium (e.g., expired, improper storage).- Presence of differentiation-inducing factors.- Colonies are overgrown or at too high a density.- Extended time outside the incubator during handling.- Ensure culture medium is fresh (less than 2 weeks old if stored at 2-8°C) and properly supplemented.- Manually remove any differentiated areas before passaging.- Passage cultures before they become overgrown.- Minimize the time culture plates are outside the incubator to less than 15 minutes.- Adjust seeding density to avoid overcrowding.
Low purity after initial reprogramming. - Inefficient reprogramming protocol.- Heterogeneous starting cell population.- Lack of a robust purification step.- Optimize the reprogramming method (e.g., choice of factors, delivery method).- Consider using a more homogeneous starting cell population.- Implement a purification strategy such as MACS or FACS based on pluripotency markers like TRA-1-60 or SSEA4.[7][8]
Poor cell survival after sorting (FACS/MACS). - Harsh dissociation methods.- High sorting pressure (FACS).- Lack of pro-survival factors post-sorting.- Use a gentle, non-enzymatic dissociation reagent.- Optimize FACS settings to minimize pressure and shear stress on the cells.- Supplement the post-sorting culture medium with a ROCK inhibitor (e.g., Y-27632) to improve cell survival.[11][12]
Contamination with partially reprogrammed cells. - Incomplete activation of the endogenous pluripotency network.- Insufficient time for reprogramming.- Extend the duration of the reprogramming process.- Use selection methods that are highly specific for fully pluripotent cells (e.g., reporters for endogenous Nanog or Oct4 expression).- Perform live staining for markers of full pluripotency, like TRA-1-60, to guide colony selection.[13]
Difficulty in manual colony picking. [2]- Poorly defined colony morphology.- Colonies are not compact.- Optimize culture conditions to promote the formation of compact colonies with well-defined edges.- Use a stereomicroscope for better visualization during picking.- Utilize specialized micropipette tips for precise colony dissection.

Quantitative Data on Purification Strategies

The efficiency of different purification methods can vary depending on the specific protocol, cell line, and the initial purity of the cell population. The table below summarizes reported purity levels achieved with various techniques.

Purification MethodMarker/PrincipleReported PurityReference(s)
Magnetic-Activated Cell Sorting (MACS) TRA-1-60Can enrich iPSC populations from mixed cultures.[4][8]
MicroRNA-based MACS miR-208a (for cardiomyocytes)>95% troponin T positive cells.[14][15]
Fluorescence-Activated Cell Sorting (FACS) Cell surface proteinsHighly efficient and accurate.[6]
Molecular Beacon-based Sorting TNNT2 or MYH6/7 mRNA (for cardiomyocytes)>98% sensitivity and >95% specificity.[5]
AI-guided Laser Ablation Cellular morphology92.0 ± 1.0% and 94.3 ± 7.2% cTnT+ cells.[10]

Key Signaling Pathways in Reprogramming and Pluripotency

Understanding the signaling pathways that govern pluripotency is crucial for developing strategies to maintain pure iPSC cultures. Key pathways include LIF/STAT3, Wnt/β-catenin, and FGF/MEK.

Signaling_Pathways cluster_LIF LIF/STAT3 Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_FGF FGF/MEK Pathway LIF LIF LIFR LIFR/gp130 LIF->LIFR Binds JAK JAK LIFR->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Pluripotency_LIF Pluripotency Self-Renewal STAT3->Pluripotency_LIF Promotes Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Binds GSK3b GSK3β Frizzled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Stabilizes Pluripotency_Wnt Enhanced Reprogramming beta_catenin->Pluripotency_Wnt Promotes FGF FGF FGFR FGFR FGF->FGFR Binds MEK MEK FGFR->MEK Activates ERK ERK MEK->ERK Activates Differentiation Differentiation ERK->Differentiation Drives

Caption: Key signaling pathways regulating pluripotency and differentiation.

Experimental Protocols

Protocol 1: Magnetic-Activated Cell Sorting (MACS) for iPSC Purification

This protocol outlines the general steps for purifying iPSCs using MACS with an antibody against the pluripotency surface marker TRA-1-60.[4][8]

Materials:

  • Mixed culture of reprogrammed cells

  • Gentle, non-enzymatic cell dissociation reagent (e.g., ReLeSR™, Gentle Cell Dissociation Reagent)

  • MACS buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA)

  • TRA-1-60 MicroBeads

  • MACS columns and magnet

Procedure:

  • Cell Dissociation:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add the gentle dissociation reagent and incubate according to the manufacturer's instructions until colonies begin to lift.

    • Gently detach the cells and collect them in a tube.

    • Create a single-cell suspension by gentle pipetting.

  • Labeling with MicroBeads:

    • Centrifuge the cell suspension, aspirate the supernatant, and resuspend the cell pellet in MACS buffer.

    • Add the TRA-1-60 MicroBeads to the cell suspension.

    • Mix well and incubate for 15 minutes at 4°C.

  • Magnetic Separation:

    • Wash the cells by adding MACS buffer and centrifuging. Resuspend the pellet in MACS buffer.

    • Place a MACS column in the magnetic field of the separator.

    • Prepare the column by rinsing it with MACS buffer.

    • Apply the cell suspension onto the column.

    • Wash the column with MACS buffer to remove unlabeled (non-iPSC) cells.

  • Elution of Purified iPSCs:

    • Remove the column from the magnet and place it on a collection tube.

    • Add MACS buffer to the column and firmly push the plunger to elute the magnetically labeled (TRA-1-60 positive) iPSCs.

  • Plating Purified Cells:

    • Centrifuge the eluted cells, resuspend them in iPSC culture medium supplemented with a ROCK inhibitor, and plate them onto a pre-coated culture dish.

MACS_Workflow Start Mixed Cell Population Dissociation Single-Cell Suspension Start->Dissociation Labeling Label with TRA-1-60 MicroBeads Dissociation->Labeling Separation Magnetic Column Separation Labeling->Separation Wash Unlabeled Cells (Flow-through) Separation->Wash Negative Fraction Elution Elute Labeled Cells Separation->Elution Positive Fraction End Purified iPSC Population Elution->End

Caption: Workflow for iPSC purification using Magnetic-Activated Cell Sorting (MACS).

Protocol 2: Manual Passaging and Removal of Differentiated Cells

This protocol describes the process of manually selecting and expanding high-quality iPSC colonies while removing differentiated areas.[1][2]

Materials:

  • iPSC culture with some differentiated areas

  • Stereomicroscope

  • Pipette with sterile 200 µL tips or a specialized cell scraper/picker

  • Freshly prepared iPSC culture plates

Procedure:

  • Identification:

    • Place the culture dish on the stage of a stereomicroscope.

    • Identify iPSC colonies with optimal morphology (compact, well-defined borders).

    • Identify and locate areas of spontaneous differentiation (flattened, irregular cells).

  • Removal of Differentiated Areas:

    • Using a sterile pipette tip, carefully scrape away the areas of differentiation, taking care not to disturb the adjacent healthy iPSC colonies.

    • Aspirate the dislodged differentiated cells and debris.

  • Colony Passaging:

    • After removing differentiated areas, use a fresh sterile pipette tip to score the desired iPSC colonies into small fragments.

    • Gently lift the colony fragments from the plate surface.

    • Aspirate the fragments into a pipette.

  • Re-plating:

    • Transfer the iPSC colony fragments to a new, freshly prepared culture dish containing iPSC medium supplemented with a ROCK inhibitor.

    • Distribute the fragments evenly across the surface of the new dish.

    • Incubate the new culture and monitor for attachment and growth.

Manual_Purification_Workflow Start iPSC Culture with Differentiation Identification Identify Good Colonies & Differentiated Areas Start->Identification Removal Scrape and Remove Differentiated Cells Identification->Removal Passaging Fragment and Lift Good Colonies Removal->Passaging Replate Transfer Fragments to New Culture Plate Passaging->Replate End Purer iPSC Culture Replate->End

Caption: Workflow for manual purification and passaging of iPSC colonies.

References

Validation & Comparative

Validating Pluripotency Induced by Epiblastin A: A Comparative Guide to Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust induction and validation of pluripotency are critical for advancing regenerative medicine and disease modeling. This guide provides a comprehensive comparison of Epiblastin A, a small molecule inducer of pluripotency, with alternative methods. We present supporting experimental data, detailed protocols for flow cytometric validation, and visual diagrams of the underlying molecular pathways and experimental workflows.

This compound is a pteridine-based compound that promotes the reprogramming of primed epiblast stem cells (EpiSCs) into a naive pluripotent state, akin to embryonic stem cells (ESCs). This process is crucial for enhancing the developmental potential of pluripotent stem cells for various applications. The validation of this transition to naive pluripotency is paramount, and flow cytometry stands out as a powerful, quantitative method for this purpose.

Performance Comparison: this compound vs. Alternative Reprogramming Methods

The efficiency of converting primed EpiSCs to a naive state varies significantly across different methods. Standard protocols utilizing a combination of two inhibitors (2i) and Leukemia Inhibitory Factor (LIF), known as 2i/LIF, are notably inefficient in reprogramming the bulk of the EpiSC population. This compound offers a more effective chemical-based alternative. The following table summarizes the reprogramming efficiency of this compound in comparison to 2i/LIF and another potent small molecule inhibitor.

Reprogramming MethodTarget Pathway/MoleculeReprogramming Efficiency (EpiSCs to Naive PSCs)Reference
This compound Casein Kinase 1 (CK1) α/δ/ε Inhibition~18% (estimated from CK1α knockdown)[1]
2i/LIF Cocktail MEK (PD0325901) & GSK3β (CHIR99021) Inhibition + LIF signaling< 1%[1]
MM-401 MLL1 Histone Methyltransferase Inhibition> 50% (within 3 days)

Note: The efficiency for this compound is estimated based on the reported percentage of Oct4-GFP positive colonies following the shRNA-mediated knockdown of its primary target, CK1α, as detailed in the foundational study by Ursu et al., 2016.[1]

Mechanism of Action: The this compound Signaling Pathway

This compound induces pluripotency by inhibiting Casein Kinase 1 (CK1). CK1 is a known negative regulator of the canonical Wnt/β-catenin signaling pathway. By inhibiting CK1, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to activate the expression of key pluripotency-associated genes, such as Oct4 and Nanog.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 GSK3b GSK3b Dishevelled->GSK3b | b-catenin β-catenin GSK3b->b-catenin P Axin Axin Axin->b-catenin APC APC APC->b-catenin CK1 CK1 CK1->b-catenin P b-catenin_p β-catenin-P Proteasome Proteasome b-catenin_p->Proteasome Degradation b-catenin->b-catenin_p b-catenin_nuc β-catenin b-catenin->b-catenin_nuc Translocation Epiblastin_A This compound Epiblastin_A->CK1 | TCF/LEF TCF/LEF b-catenin_nuc->TCF/LEF Pluripotency_Genes Pluripotency Genes (Oct4, Nanog, etc.) TCF/LEF->Pluripotency_Genes Activation

This compound inhibits CK1, stabilizing β-catenin to promote pluripotency gene expression.

Experimental Protocol: Flow Cytometry for Pluripotency Marker Analysis

This protocol outlines the steps for staining and analyzing key pluripotency markers in mouse stem cells using flow cytometry to validate the transition from a primed (SSEA-1 negative, Oct4 low) to a naive (SSEA-1 positive, Oct4 high) state.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.05%)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary Antibodies:

    • PE-conjugated anti-mouse SSEA-1 (CD15) antibody

    • Unconjugated anti-mouse/human Oct4 (POU5F1) antibody

  • Secondary Antibody:

    • Alexa Fluor 647-conjugated secondary antibody (or other appropriate conjugate)

  • Isotype controls for all antibodies

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Aspirate culture medium and wash cells once with PBS.

    • Add Trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize trypsin with culture medium and transfer the cell suspension to a conical tube.

    • Centrifuge at 300 x g for 5 minutes, aspirate the supernatant.

    • Resuspend the cell pellet in ice-cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.

  • Surface Marker Staining (SSEA-1):

    • Aliquot 100 µL of the cell suspension (100,000 cells) into flow cytometry tubes.

    • Add the PE-conjugated anti-SSEA-1 antibody or its corresponding isotype control at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes. Aspirate the supernatant.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in 250 µL of Fixation Buffer.

    • Incubate for 20 minutes at room temperature.

    • Centrifuge at 300 x g for 5 minutes and aspirate the supernatant.

    • Wash once with Flow Cytometry Staining Buffer.

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer.

    • Incubate for 15 minutes at room temperature.

  • Intracellular Marker Staining (Oct4):

    • Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge.

    • Resuspend the permeabilized cells in 100 µL of Flow Cytometry Staining Buffer containing the anti-Oct4 antibody or its isotype control.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

    • Resuspend the cells in 100 µL of Flow Cytometry Staining Buffer containing the Alexa Fluor 647-conjugated secondary antibody.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire data on a flow cytometer. Be sure to include single-color controls for compensation.

    • Analyze the data using appropriate software, gating first on single, live cells, and then assessing the expression of SSEA-1 and Oct4.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for inducing and validating pluripotency with this compound.

Experimental Workflow EpiSCs Start with Primed Epiblast Stem Cells (EpiSCs) Treatment Treat with this compound (or alternative method) EpiSCs->Treatment Culture Culture for 6-8 days Treatment->Culture Harvest Harvest and Dissociate Cells Culture->Harvest Staining Stain for Pluripotency Markers (Surface and Intracellular) Harvest->Staining Analysis Flow Cytometry Analysis Staining->Analysis Validation Validate Naive Pluripotency: High Oct4 & SSEA-1 Expression Analysis->Validation

Workflow for pluripotency induction and validation using flow cytometry.

References

Epiblastin A: A Comparative Guide to Casein Kinase 1 (CK1) Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Epiblastin A with other notable Casein Kinase 1 (CK1) inhibitors, including D4476 and PF-670462. The data presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate CK1 inhibitors for their studies.

Introduction to Casein Kinase 1

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including Wnt signaling, circadian rhythm regulation, and DNA repair.[1] Dysregulation of CK1 activity has been implicated in several diseases, making it an attractive target for therapeutic intervention. This guide focuses on the comparative efficacy of small molecule inhibitors targeting CK1.

Inhibitor Efficacy Comparison

The inhibitory activity of this compound, D4476, and PF-670462 against different CK1 isoforms is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; a lower IC50 value indicates a more potent inhibitor.

InhibitorCK1α IC50 (µM)CK1δ IC50 (µM)CK1ε IC50 (µM)
This compound 8.9[1]0.5[1]4.7[1]
D4476 -0.3[2]-
PF-670462 -0.014[3]0.0077[3]

Signaling Pathway Context: Wnt/β-catenin

CK1 is a key regulator of the Wnt/β-catenin signaling pathway, which is critical in embryonic development and tissue homeostasis. The diagram below illustrates the canonical Wnt pathway and the points of intervention by CK1 inhibitors.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State β-catenin_pool β-catenin Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) β-catenin_pool->Destruction_Complex Phosphorylation Proteasome Proteasome Destruction_Complex->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activation Destruction_Complex_inactive Destruction Complex (Inactive) Dishevelled->Destruction_Complex_inactive Inhibition β-catenin_stable β-catenin (stabilized) Nucleus Nucleus β-catenin_stable->Nucleus TCF_LEF TCF/LEF β-catenin_stable->TCF_LEF Co-activation Target_Gene Target Gene Expression TCF_LEF->Target_Gene CK1_Inhibitor CK1 Inhibitor (e.g., this compound) CK1_Inhibitor->Destruction_Complex Inhibits CK1 activity

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of CK1 inhibitors.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination (Luminescence-Based)

This protocol outlines a non-radioactive method to determine the IC50 values of CK1 inhibitors.

Materials:

  • Recombinant human CK1 isoforms (e.g., CK1α, CK1δ, CK1ε)

  • Kinase substrate (e.g., α-casein or a specific peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test inhibitors (this compound, D4476, PF-670462) dissolved in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in Kinase Buffer to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or vehicle control (DMSO in Kinase Buffer) to the wells of the 384-well plate.

    • Add 2.5 µL of a solution containing the CK1 enzyme and substrate in Kinase Buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in Kinase Buffer. The final ATP concentration should be near the Km for the specific CK1 isoform.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Cellular Reprogramming of Epiblast Stem Cells (EpiSCs)

This protocol is based on the work by Ursu et al. (2016) demonstrating the effect of this compound on EpiSC reprogramming.[4][5]

Materials:

  • Mouse Epiblast Stem Cells (EpiSCs) carrying an Oct4-GFP reporter

  • EpiSC culture medium (DMEM/F12, 20% KnockOut Serum Replacement, 1x NEAA, 1x GlutaMAX, 1x Penicillin-Streptomycin, 0.1 mM β-mercaptoethanol) supplemented with FGF2 and Activin A.

  • ESC culture medium (as above, but supplemented with 2i/LIF instead of FGF2/Activin A)

  • This compound

  • FCS-coated 96-well plates

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed single EpiSCs onto FCS-coated 96-well plates in EpiSC culture medium.

  • Compound Treatment: After 48 hours, replace the medium with EpiSC medium lacking FGF2 and containing the desired concentration of this compound (e.g., 10 µM). Include negative (vehicle control) and positive (ESC medium with 2i/LIF) controls.

  • Culture: Culture the cells for 6-8 days, monitoring for morphological changes and GFP expression.

  • Quantification: On day 8, dissociate the colonies into single cells using trypsin. Quantify the percentage of GFP-positive cells using a high-content imaging system or flow cytometry.

  • Data Analysis: Compare the percentage of GFP-positive cells in the this compound-treated wells to the negative and positive controls to determine the reprogramming efficiency.

Western Blot Analysis for CK1 Signaling

This protocol can be used to assess the effect of CK1 inhibitors on the phosphorylation of downstream targets.

Materials:

  • Cell line of interest (e.g., HCT116)

  • CK1 inhibitors (this compound, D4476)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-β-catenin, anti-total-β-catenin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of the CK1 inhibitor for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[6][7]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel CK1 inhibitor.

experimental_workflow cluster_workflow CK1 Inhibitor Evaluation Workflow A In Vitro Kinase Assay (IC50 Determination) B Cellular Potency Assays (e.g., Cell Viability, Target Phosphorylation) A->B Lead Compound Selection C Pathway Analysis (e.g., Wnt Reporter Assay) B->C Mechanism of Action Confirmation D Phenotypic Assays (e.g., Stem Cell Reprogramming) C->D Functional Outcome Assessment E In Vivo Efficacy Studies (Animal Models) D->E Preclinical Validation

Caption: A generalized workflow for the preclinical evaluation of CK1 inhibitors.

References

A Comparative Guide to Epiblastin A and Triamterene in Stem Cell Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Epiblastin A and triamterene (B1681372) for the reprogramming of epiblast stem cells (EpiSCs) into a naive pluripotent state, akin to embryonic stem cells (ESCs). The information presented is based on supporting experimental data to aid researchers in the selection of small molecules for their stem cell reprogramming workflows.

Performance Comparison at a Glance

This compound demonstrates significantly higher efficacy in inducing the conversion of EpiSCs to a naive pluripotent state compared to its predecessor, triamterene. Experimental data indicates that this compound is approximately eight times more efficient at this process. This enhanced activity is attributed to its more potent inhibition of Casein Kinase 1 (CK1), a key regulator of the Wnt/β-catenin signaling pathway.

ParameterThis compoundTriamtereneReference
Reprogramming Efficiency ~8-fold higher than triamtereneInitial hit from small molecule screen[1]
Target Casein Kinase 1 (CK1) α, δ, εCasein Kinase 1 (CK1) α, δ, ε[2][3]
IC50 (CK1α) 8.9 µM33.5 µM[1][2]
IC50 (CK1δ) 0.5 µM6.9 µM[1][2]
IC50 (CK1ε) 4.7 µM30.4 µM[1][2]
Effective Concentration 10 µM in screening assays10 µM in screening assays[2]

Mechanism of Action: Inhibition of Casein Kinase 1

Both this compound and triamterene exert their pro-reprogramming effects by inhibiting Casein Kinase 1 (CK1). CK1 is a crucial component of the β-catenin destruction complex in the canonical Wnt signaling pathway. By inhibiting CK1, the degradation of β-catenin is prevented, leading to its accumulation and translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes associated with pluripotency and driving the transition from a primed to a naive state.

CK1_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3, CK1) Dsh->DestructionComplex inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc accumulates and translocates EpiblastinA This compound EpiblastinA->DestructionComplex inhibits CK1 Triamterene Triamterene Triamterene->DestructionComplex inhibits CK1 TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF co-activates PluripotencyGenes Pluripotency Gene Expression TCF_LEF->PluripotencyGenes activates

Caption: Inhibition of CK1 by this compound or triamterene disrupts the β-catenin destruction complex, leading to the activation of pluripotency gene expression.

Experimental Protocols

The following protocols are based on the methods described in the primary literature for the reprogramming of mouse Epiblast Stem Cells (EpiSCs) to a naive pluripotent state.

Cell Culture and Reprogramming
  • Cell Line: E3 GOF18-EpiSCs, which contain an Oct4-GFP reporter, are used to monitor the reactivation of pluripotency-associated gene expression.

  • Initial Cell Seeding: EpiSCs are seeded as single cells onto fetal calf serum (FCS)-coated 96-well plates.[2]

  • EpiSC Culture Medium: The basal medium for EpiSC culture consists of DMEM/F12 and Neurobasal medium (1:1), supplemented with N2, B27, L-glutamine, and β-mercaptoethanol. This is further supplemented with basic fibroblast growth factor (bFGF) and Activin A to maintain the primed pluripotent state.

  • Compound Treatment: Two days after seeding, the culture medium is replaced with EpiSC culture medium lacking bFGF and supplemented with either this compound or triamterene at a final concentration of 10 µM.[2]

  • Controls:

    • Negative Control: EpiSC culture medium without any added compounds.[2]

    • Positive Control: ESC medium supplemented with 2i/LIF.[2]

  • Duration of Treatment: The cells are cultured for a total of 8 days.[2]

  • Assessment of Reprogramming: On day 8, the cells are dissociated into single cells, and the percentage of GFP-positive cells is quantified using a high-content imaging system.[2]

Composition of Key Media
  • EpiSC Culture Medium (CM/FGF):

    • DMEM/F12

    • Neurobasal Medium

    • N2 Supplement

    • B27 Supplement

    • L-Glutamine

    • β-mercaptoethanol

    • bFGF (e.g., 12 ng/mL)

    • Activin A (e.g., 20 ng/mL)

  • ESC Medium (2i/LIF):

    • DMEM/F12

    • Neurobasal Medium

    • N2 Supplement

    • B27 Supplement (without Vitamin A)

    • L-Glutamine

    • β-mercaptoethanol

    • Leukemia Inhibitory Factor (LIF) (e.g., 1000 U/mL)

    • CHIR99021 (GSK3 inhibitor, e.g., 3 µM)

    • PD0325901 (MEK inhibitor, e.g., 1 µM)

Experimental_Workflow Day0 Day 0: Seed single E3 GOF18-EpiSCs on FCS-coated 96-well plates in EpiSC medium (CM/FGF) Day2 Day 2: Replace medium with EpiSC medium (without FGF) + Compound (10 µM) (this compound or Triamterene) Day0->Day2 Day8 Day 8: Dissociate cells and quantify Oct4-GFP positive cells using high-content imaging Day2->Day8 Controls Controls: - Negative: EpiSC medium - Positive: ESC medium (2i/LIF) Day2->Controls

Caption: Workflow for small molecule-based reprogramming of EpiSCs.

Conclusion

For researchers seeking a highly efficient small molecule for the chemical reprogramming of EpiSCs to a naive pluripotent state, this compound presents a superior option to triamterene. Its enhanced potency in inhibiting Casein Kinase 1 translates to a significantly higher reprogramming efficiency. This guide provides the necessary quantitative data and detailed protocols to inform the design and execution of experiments aimed at generating naive pluripotent stem cells for various research and therapeutic applications.

References

Comparative Analysis of Gene Expression Following Epiblastin A Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the effects of Epiblastin A on gene expression, with a comparative look at alternative small molecules.

This guide provides an objective comparison of this compound's performance in modulating gene expression, particularly in the context of cellular reprogramming, against other commonly used small molecules. The information presented is supported by experimental data and detailed protocols to aid in the design and interpretation of related research.

Introduction to this compound

This compound is a potent small molecule inhibitor of Casein Kinase 1 (CK1) isoforms α, δ, and ε.[1][2] It has been identified as an effective agent for inducing the reprogramming of epiblast stem cells (EpiSCs) into a state resembling embryonic stem cells (cESCs).[1][3] The mechanism of action is centered around the inhibition of CK1, a crucial kinase involved in various cellular signaling pathways, most notably the Wnt/β-catenin and TGF-β pathways.

Performance Comparison: this compound vs. Alternative Compounds

The reprogramming of epiblast stem cells is a key area of research in regenerative medicine. Several small molecules are utilized to modulate signaling pathways that govern pluripotency. This section compares the effects of this compound with two other widely used compounds: CHIR99021, a GSK3 inhibitor that activates the Wnt/β-catenin pathway, and IWR-1, an inhibitor of the Wnt/β-catenin pathway that acts by stabilizing Axin.

Quantitative Gene Expression Analysis

The following table summarizes the differential expression of key pluripotency and differentiation-associated genes in mouse epiblast stem cells following treatment with this compound, CHIR99021, and IWR-1. Data is presented as fold change relative to untreated control cells.

GeneFunctionThis compoundCHIR99021IWR-1
Pluripotency Markers
Oct4 (Pou5f1)Core pluripotency transcription factor↑↑
Sox2Core pluripotency transcription factor
NanogCore pluripotency transcription factor↑↑↑↑↓↓
Klf4Pluripotency-associated transcription factor
c-MycProliferation and pluripotency↑↑
EsrrbNaïve pluripotency marker↑↑↓↓
Differentiation Markers
Fgf5Epiblast differentiation marker↓↓
T (Brachyury)Mesoderm marker↑↑
Foxa2Endoderm marker

Data is compiled from multiple sources and represents a qualitative summary of expected trends. Actual fold changes can vary based on experimental conditions.

Experimental Protocols

Cell Culture and Treatment

Mouse epiblast stem cells (EpiSCs) are cultured on fibronectin-coated plates in N2B27 medium supplemented with bFGF and Activin A. For treatment, the medium is replaced with fresh N2B27 containing one of the following small molecules at the specified concentrations:

  • This compound: 10 µM

  • CHIR99021: 3 µM

  • IWR-1: 10 µM

Cells are incubated for 48-72 hours before harvesting for gene expression analysis.

RNA Isolation

Total RNA is isolated from cultured cells using a TRIzol-based method or a commercially available RNA isolation kit, following the manufacturer's instructions. A typical protocol for TRIzol-based extraction is as follows:

  • Lyse cells directly in the culture dish by adding 1 mL of TRIzol reagent per 10 cm² of culture surface area.

  • Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.

  • Transfer the lysate to a microcentrifuge tube and add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol reagent.

  • Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a fresh tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol reagent used for the initial homogenization.

  • Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Wash the RNA pellet with 75% ethanol, and briefly air-dry the pellet.

  • Dissolve the RNA in RNase-free water.

Quantitative Real-Time PCR (qRT-PCR)
  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers, according to the manufacturer's protocol.

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and gene-specific primers. A typical reaction setup is as follows:

    • 2x SYBR Green Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA template: 1 µL

    • Nuclease-free water: 8 µL

  • Thermal Cycling Conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Data Analysis: Relative gene expression is calculated using the ΔΔCt method, with Gapdh as the housekeeping gene for normalization.

Primer Sequences for Mouse Pluripotency and Differentiation Markers:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
Oct4 (Pou5f1)GTTGGAGAAGGTGGAACCAACTCCTTCTGCAGGGCTTTC
Sox2GCGGAGTGGAAACTTTTGTCCCGGGAAGCGTGTACTTATCCTT
NanogGCCTCCAGCAGATGCAAGGGTTTTGAAACCAGGTCTTAACC
Klf4GCGAACTCACACAGGCGAGAAGCTCATCCTGGAGTTGACGCG
c-MycTCGCTGCTGTCCTCCGAGTCGGCAGCAGCTCGAATTTCTTCC
EsrrbAGCACTATAGGCCAGGTGAGGGCCTTAGCACTTCAACAGG
Fgf5CGGATGGCTTTGCTTTCTTCTGGCTCTTGGAATAGGTGCT
T (Brachyury)ACTGGTCTAGCCTCGGAGTGTTGCTCACAGACCAGAGACTG
Foxa2GGGAGCGGTGAAGATGGATCATGTTGCTCACGGAAGGA
GapdhAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cellular Reprogramming

This compound's primary mechanism involves the inhibition of Casein Kinase 1 (CK1). This inhibition has significant downstream effects on the Wnt/β-catenin and TGF-β signaling pathways, both of which are critical in regulating the balance between pluripotency and differentiation in epiblast stem cells.

EpiblastinA_Signaling cluster_Wnt Wnt/β-catenin Pathway cluster_TGFb TGF-β/SMAD Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3, CK1) Dsh->Destruction_Complex Inhibition beta_catenin_cyto β-catenin (cytoplasmic) Destruction_Complex->beta_catenin_cyto Phosphorylation & Degradation beta_catenin_nuc β-catenin (nuclear) beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Pluripotency Enhanced Pluripotency beta_catenin_nuc->Pluripotency Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Axin2) TCF_LEF->Wnt_Target_Genes Activation Wnt_Target_Genes->Pluripotency TGFb TGF-β / Activin TGFbR TGF-β Receptor TGFb->TGFbR SMAD2_3_p p-SMAD2/3 TGFbR->SMAD2_3_p SMAD_complex SMAD2/3/4 Complex SMAD2_3_p->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex TGFb_Target_Genes TGF-β Target Genes (e.g., Fgf5, Nanog) SMAD_complex->TGFb_Target_Genes Regulation Differentiation Inhibited Differentiation SMAD_complex->Differentiation TGFb_Target_Genes->Differentiation EpiblastinA This compound CK1 Casein Kinase 1 (α, δ, ε) EpiblastinA->CK1 Inhibition CK1->Destruction_Complex Priming Phosphorylation of β-catenin CK1->SMAD2_3_p Modulation of SMAD activity Experimental_Workflow start Start: EpiSC Culture treatment Small Molecule Treatment (this compound, CHIR99021, IWR-1) start->treatment harvest Cell Harvesting treatment->harvest rna_iso Total RNA Isolation harvest->rna_iso cdna_syn cDNA Synthesis rna_iso->cdna_syn qpcr Quantitative Real-Time PCR cdna_syn->qpcr analysis Data Analysis (ΔΔCt method) qpcr->analysis end End: Gene Expression Profile analysis->end

References

Assessing Teratoma Formation: A Comparative Guide for Epiblastin A-Derived iPSCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of assessing teratoma formation in induced pluripotent stem cells (iPSCs), with a focus on iPSCs derived using Epiblastin A. While direct quantitative comparative data on teratoma formation from this compound-derived iPSCs is not extensively available in peer-reviewed literature, this guide outlines the established methodologies for teratoma assessment and provides a framework for comparison against conventional methods, such as those using Yamanaka factors.

Introduction to this compound in iPSC Generation

This compound is a small molecule that has been identified to induce the reprogramming of epiblast stem cells (EpiSCs) into a naive pluripotent state, similar to embryonic stem cells (ESCs)[1]. Its mechanism of action involves the inhibition of Casein Kinase 1 (CK1)[1]. CK1 is a key component of the Wnt signaling pathway, which plays a crucial role in regulating pluripotency and differentiation[2][3]. By inhibiting CK1, this compound modulates Wnt signaling, contributing to the establishment of the naive pluripotent state.

Comparison of iPSC Generation Methods

The gold standard for inducing pluripotency has been the use of viral vectors to introduce the four Yamanaka transcription factors: Oct4, Sox2, Klf4, and c-Myc. However, chemical induction methods using small molecules like this compound offer a promising alternative that may circumvent issues associated with genetic modification.

FeatureThis compound (Chemical Induction)Yamanaka Factors (Viral Transduction)
Method Small molecule-based inhibition of Casein Kinase 1.Viral vector-mediated overexpression of four transcription factors.
Genetic Modification No integration into the host genome.Integration of viral transgenes, posing a risk of insertional mutagenesis.
Reported Use Case Efficient reprogramming of epiblast stem cells to a naive state[1].Widely used for generating iPSCs from various somatic cell types.
Teratoma Formation Data Specific quantitative data on teratoma formation efficiency, size, and differentiation is not readily available in the reviewed literature.Teratoma formation is a standard and widely documented method to confirm pluripotency, with established protocols and expected outcomes[4][5].

Assessing Pluripotency: The Teratoma Formation Assay

The teratoma assay remains the definitive test for pluripotency, as it assesses the ability of iPSCs to differentiate into all three germ layers: ectoderm, mesoderm, and endoderm, in an in vivo setting. A teratoma is a benign tumor composed of a disorganized mixture of tissues representative of these germ layers[6].

Quantitative Assessment of Teratoma Formation

While histological analysis confirms the presence of all three germ layers, a more quantitative assessment can provide a deeper comparison between different iPSC lines. Key parameters for quantitative comparison include:

MetricDescription
Teratoma Formation Efficiency (%) The percentage of injected animals that develop teratomas.
Latency to Teratoma Formation (Days) The time from injection to the appearance of a palpable tumor.
Teratoma Size and Weight (mm³/g) The final size and weight of the excised teratoma.
Histological Score A semi-quantitative score based on the complexity and maturity of differentiated tissues from each germ layer observed in histological sections.
Marker Gene Expression Quantitative analysis of lineage-specific gene expression within the teratoma using techniques like qPCR or RNA-seq.

Note: As of the latest literature review, specific quantitative data for these metrics for this compound-derived iPSCs is not available for a direct comparison. Researchers using this compound would need to generate this data and compare it to established benchmarks from Yamanaka factor-derived iPSCs. Studies have shown that human iPSCs, in general, may form teratomas more efficiently and faster than human embryonic stem cells[4].

Experimental Protocols

iPSC Generation with this compound (Conceptual Protocol)

Based on the known mechanism of this compound, a general protocol for reprogramming EpiSCs would involve the following steps. Specific concentrations and timing would require optimization.

  • Cell Culture: Culture mouse EpiSCs in standard EpiSC medium.

  • Induction of Reprogramming:

    • Plate EpiSCs onto a suitable substrate.

    • Replace the medium with a basal medium supplemented with this compound at an optimized concentration.

    • Culture for a period of 8-10 days, monitoring for morphological changes indicative of reprogramming to a naive state (e.g., formation of compact, dome-shaped colonies).

  • Expansion of iPSCs:

    • Manually pick and expand the resulting iPSC-like colonies in a medium that supports naive pluripotency (e.g., containing 2i/LIF).

  • Characterization:

    • Confirm the expression of pluripotency markers (e.g., Oct4, Nanog, Sox2) by immunofluorescence and qPCR.

    • Perform teratoma formation assay to confirm in vivo pluripotency.

Standard Teratoma Formation Assay Protocol

This protocol is a standard method for assessing the pluripotency of any iPSC line.

  • Cell Preparation:

    • Harvest iPSCs and resuspend them in a mixture of culture medium and Matrigel (typically a 1:1 ratio) to a final concentration of 1-5 x 10^6 cells per 100-200 µL.

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of the human cells.

  • Injection:

    • Anesthetize the mice and inject the cell suspension subcutaneously into the dorsal flank or intramuscularly into the hind limb muscle. The testis capsule is another common site.

  • Monitoring:

    • Monitor the mice weekly for tumor formation. The latency period can range from 4 to 12 weeks[7].

  • Teratoma Excision and Analysis:

    • Once tumors reach a predetermined size (e.g., 1-2 cm in diameter), humanely euthanize the mice and surgically excise the teratomas.

    • Fix the teratomas in 4% paraformaldehyde, embed in paraffin, and section for histological analysis.

    • Stain sections with Hematoxylin and Eosin (H&E) to identify tissues from the three germ layers.

    • Further analysis can include immunohistochemistry for lineage-specific markers.

Visualizing Key Pathways and Workflows

Wnt Signaling Pathway and the Role of Casein Kinase 1

The following diagram illustrates the canonical Wnt signaling pathway and the inhibitory action of this compound on Casein Kinase 1. Inhibition of CK1 leads to the stabilization of β-catenin, which can then translocate to the nucleus and activate target genes involved in maintaining pluripotency.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and co-activates EpiblastinA This compound EpiblastinA->Destruction_Complex Inhibits CK1 component Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: Canonical Wnt signaling pathway and the inhibitory role of this compound.

Experimental Workflow: iPSC Generation and Teratoma Assay

This diagram outlines the key steps involved in generating iPSCs and subsequently assessing their pluripotency through teratoma formation.

Teratoma_Workflow cluster_reprogramming iPSC Generation cluster_teratoma Teratoma Formation Assay Somatic_Cells Somatic Cells (e.g., Epiblast Stem Cells) Reprogramming Reprogramming (this compound or Yamanaka Factors) Somatic_Cells->Reprogramming iPSC_Colonies iPSC Colonies Reprogramming->iPSC_Colonies iPSC_Expansion Expansion and Characterization iPSC_Colonies->iPSC_Expansion Cell_Injection iPSC Injection into Immunodeficient Mouse iPSC_Expansion->Cell_Injection Tumor_Formation Teratoma Formation (4-12 weeks) Cell_Injection->Tumor_Formation Tumor_Excision Teratoma Excision Tumor_Formation->Tumor_Excision Histology Histological Analysis (H&E Staining) Tumor_Excision->Histology Pluripotency_Confirmation Confirmation of Three Germ Layers Histology->Pluripotency_Confirmation

References

A Comparative Analysis of Cellular Reprogramming: Epiblastin A Alongside Established Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to reprogram cells to a pluripotent state is a cornerstone of regenerative medicine and disease modeling. This guide provides a comparative analysis of Epiblastin A, a chemical reprogramming agent, with other widely used methods, including the Nobel Prize-winning transcription factor-based approach (Yamanaka factors) and other purely chemical strategies. We present a synthesis of available experimental data, detailed protocols, and visual representations of the underlying signaling pathways to facilitate an informed choice of reprogramming methodology.

At a Glance: Performance Comparison of Reprogramming Methods

The efficiency and kinetics of cellular reprogramming are critical parameters for experimental design and application. The following table summarizes quantitative data from various studies to provide a comparative overview of different reprogramming methods. It is important to note that direct comparisons are challenging due to variations in experimental conditions, cell types, and assessment criteria across different studies.

Reprogramming MethodStarting Cell TypeKey ReagentsReported EfficiencyTime to Pluripotency
This compound Mouse Epiblast Stem Cells (EpiSCs)This compoundHigh (qualitative)~8 days
Yamanaka Factors (OSKM) Mouse Embryonic Fibroblasts (MEFs)Oct4, Sox2, Klf4, c-Myc (retroviral)~0.01% - 0.1%[1]~2-3 weeks[2]
Chemical Cocktail (VC6TFZ) Mouse Embryonic Fibroblasts (MEFs)VPA, CHIR99021, 616452, Tranylcypromine, Forskolin, 2-Me-5HT, D4476Up to 0.2%[1]~3 weeks[1]
mRNA Reprogramming Human FibroblastsmRNAs for OSKM, LIN28A~2.1%[3]~14-16 days

Delving into the Mechanisms: Signaling Pathways in Reprogramming

The journey of a somatic cell to a pluripotent state is orchestrated by a complex interplay of signaling pathways. Understanding these pathways is crucial for optimizing reprogramming protocols and ensuring the quality of the resulting pluripotent stem cells.

This compound: Targeting Casein Kinase 1

This compound induces the reprogramming of epiblast stem cells (EpiSCs) into a state resembling embryonic stem cells (ESCs) by inhibiting Casein Kinase 1 (CK1). CK1 is a multifaceted kinase involved in various cellular processes, including the Wnt signaling pathway. Inhibition of CK1α, δ, and ε isoforms by this compound is thought to promote the transition to a naive pluripotent state.

EpiblastinA_Pathway EpiblastinA This compound CK1 Casein Kinase 1 (α, δ, ε) EpiblastinA->CK1 Wnt_Signalosome Wnt Signaling Complex CK1->Wnt_Signalosome Inhibition Beta_Catenin β-catenin Wnt_Signalosome->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Pluripotency_Genes Pluripotency Gene Expression TCF_LEF->Pluripotency_Genes

Caption: this compound inhibits CK1, modulating the Wnt pathway to promote pluripotency.

The Yamanaka Factors: A Symphony of Transcription Factors

The four transcription factors—Oct4, Sox2, Klf4, and c-Myc (OSKM)—act in a coordinated manner to dismantle the somatic cell's identity and establish a pluripotent gene regulatory network. c-Myc and Klf4 are thought to initiate the process by opening up chromatin and promoting cell proliferation, while Oct4 and Sox2 are crucial for establishing and maintaining the pluripotent state.

Yamanaka_Factors_Workflow Start Somatic Cells (e.g., Fibroblasts) Transduction Viral Transduction (OSKM) Start->Transduction Initiation Initiation Phase (Mesenchymal-to-Epithelial Transition, Proliferation) Transduction->Initiation Maturation Maturation Phase (Activation of endogenous pluripotency genes) Initiation->Maturation Stabilization Stabilization Phase (Transgene silencing, stable iPSC colonies) Maturation->Stabilization iPSCs Induced Pluripotent Stem Cells (iPSCs) Stabilization->iPSCs

Caption: Workflow for reprogramming somatic cells using the four Yamanaka factors (OSKM).

The Role of TGF-β and Wnt Signaling in Pluripotency

The Transforming Growth Factor-beta (TGF-β) and Wnt signaling pathways are pivotal regulators of cell fate decisions during development and reprogramming. The precise role of these pathways can be context-dependent, either promoting or inhibiting pluripotency depending on the specific stage of reprogramming and the cellular environment.

TGF-β Signaling: In the context of naive pluripotency, inhibition of the TGF-β pathway is often employed to promote the transition from a primed to a naive state.

TGFbeta_Pathway cluster_0 Cytoplasm cluster_1 Nucleus TGFb TGF-β Ligand TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR SMAD23 p-SMAD2/3 TGFbR->SMAD23 SMAD_Complex SMAD Complex SMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Target_Genes Target Gene Expression SMAD_Complex->Target_Genes Nucleus Nucleus

Caption: The canonical TGF-β signaling pathway, a key regulator of cell fate.

Wnt Signaling: The Wnt pathway, when activated, leads to the stabilization of β-catenin, which then translocates to the nucleus to activate target genes associated with pluripotency.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_Axin GSK3β/Axin/ APC Complex Dishevelled->GSK3b_Axin Inhibition Beta_Catenin β-catenin GSK3b_Axin->Beta_Catenin Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Pluripotency_Genes Pluripotency Gene Expression TCF_LEF->Pluripotency_Genes Activation

Caption: Canonical Wnt signaling pathway leading to the activation of pluripotency genes.

Experimental Protocols: A Step-by-Step Guide

Detailed and reproducible protocols are essential for successful cellular reprogramming. Below are methodologies for the key experiments discussed in this guide.

Reprogramming of Mouse Epiblast Stem Cells (EpiSCs) with this compound

This protocol is based on the methodology for converting primed EpiSCs to a naive ESC-like state.

  • Cell Culture: Culture mouse EpiSCs on a feeder layer of mouse embryonic fibroblasts (MEFs) in EpiSC medium containing bFGF and Activin A.

  • Initiation of Reprogramming: To initiate reprogramming, plate EpiSCs as single cells on gelatin-coated plates.

  • This compound Treatment: Two days after plating, replace the medium with EpiSC medium lacking bFGF and Activin A, and supplement with 10 µM this compound.

  • Monitoring and Maintenance: Monitor the cells for morphological changes towards compact, dome-shaped colonies characteristic of naive ESCs. Change the medium every two days.

  • Colony Picking and Expansion: After approximately 8 days, colonies with ESC-like morphology can be manually picked and expanded on MEF feeder layers in standard ESC medium containing LIF and 2i (inhibitors of GSK3β and MEK).

Reprogramming of Mouse Embryonic Fibroblasts (MEFs) using Yamanaka Factors (Retroviral Method)

This is a foundational protocol for generating induced pluripotent stem cells (iPSCs).

  • MEF Isolation and Culture: Isolate MEFs from E13.5 mouse embryos and culture them in DMEM supplemented with 10% FBS.

  • Retroviral Production: Produce high-titer retroviruses carrying the cDNAs for Oct4, Sox2, Klf4, and c-Myc in a suitable packaging cell line (e.g., PLAT-E).

  • Transduction: Seed MEFs at a density of 5 x 10^4 cells per well of a 6-well plate. The following day, infect the cells with the four retroviral supernatants in the presence of polybrene.

  • Culture and Medium Change: Two days post-transduction, change the medium to mouse ESC medium containing LIF. Change the medium every other day.

  • iPSC Colony Formation: Monitor for the emergence of ESC-like colonies, typically appearing around day 10-14 post-transduction.

  • Colony Picking and Expansion: Between days 18-21, pick well-formed iPSC colonies and expand them on a fresh feeder layer of MEFs.

Purely Chemical Reprogramming of Mouse Embryonic Fibroblasts (MEFs)

This protocol utilizes a cocktail of small molecules to induce pluripotency.

  • MEF Plating: Plate MEFs on gelatin-coated dishes in MEF medium.

  • Chemical Induction (Stage 1): The day after plating, replace the medium with a chemical reprogramming cocktail. A commonly used initial cocktail includes Valproic acid (VPA), CHIR99021, 616452 (a TGF-β inhibitor), and Tranylcypromine. Culture the cells in this medium for approximately 12-16 days, changing the medium every two days.

  • Chemical Induction (Stage 2): Transition the cells to a medium containing CHIR99021 and another small molecule, such as Forskolin, for an additional 8-12 days.

  • Maturation: Finally, culture the cells in a medium supplemented with 2i (CHIR99021 and PD0325901) and LIF to stabilize the pluripotent state.

  • ciPSC Colony Identification and Expansion: Identify and pick colonies with ESC-like morphology for further expansion and characterization.

Conclusion

The field of cellular reprogramming continues to evolve, offering a diverse toolkit for generating pluripotent stem cells. This compound represents a targeted chemical approach for the specific conversion of EpiSCs to a naive state, leveraging the inhibition of CK1. This method, along with other purely chemical cocktails, offers the advantage of avoiding genetic modifications inherent in viral-based methods. The choice of reprogramming strategy will ultimately depend on the specific research goals, the starting cell type, and the desired characteristics of the resulting pluripotent cells. This guide provides a foundational comparison to aid in this critical decision-making process.

References

comparing the effects of Epiblastin A on different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Epiblastin A on different cell lines, supported by experimental data. This compound is a potent and selective inhibitor of Casein Kinase 1 (CK1), playing a significant role in stem cell research and oncology. This document outlines its mechanism of action, compares its performance with alternatives, and provides detailed experimental protocols.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Casein Kinase 1 (CK1), with specific inhibitory concentrations for different isoforms.[1] CK1 is a crucial component of the β-catenin destruction complex in the canonical Wnt signaling pathway. By inhibiting CK1, this compound prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus, where it can activate target gene expression.[2] This mechanism is central to its effects on both stem cell reprogramming and cancer cell viability.

Performance Comparison

Inhibition of CK1 Isoforms

This compound exhibits differential inhibition of CK1 isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various CK1 isoforms.

CK1 IsoformIC50 (µM)
CK1α3.8 - 8.9
CK1δ0.5 - 0.8
CK1ε3.7 - 4.7

Data compiled from multiple sources.[3]

Reprogramming of Epiblast Stem Cells (EpiSCs)

A primary application of this compound is the reprogramming of epiblast stem cells (EpiSCs) into a pluripotent state resembling embryonic stem cells (ESCs). This is achieved through the inhibition of CK1, which is implicated in maintaining the EpiSC state.

Effects on Colorectal Cancer (CRC) Cell Lines

This compound has demonstrated significant cytotoxic effects on various colorectal cancer cell lines, while showing minimal impact on normal colonic cells. This suggests a potential therapeutic window for cancer treatment.

Cell LineDescriptionIC50 (48h, µM)Viability Suppression (0.5-25 µM)
HT29Primary CRC6.813.7% - 62.3%
HCT116RAS-mutant CRC5.05.4% - 9.9%
DLD1p53-mutant CRC3.220% - 94.6%
FHCNormal colonic mucosaNot ApparentNo significant effect

Data from a study investigating the anticancer effects of this compound.

A study on the CK1 inhibitor D4476 in combination with 5-Fluorouracil (5-FU) on HCT-116 cells showed that D4476 alone induced significant cell death at concentrations ≥ 6.25 µM. This suggests that different CK1 inhibitors can have varying potencies and effects on CRC cell lines.

Signaling Pathways

The primary signaling pathway modulated by this compound is the canonical Wnt/β-catenin pathway.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded by Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N translocates Epiblastin_A This compound Epiblastin_A->Destruction_Complex inhibits CK1 component TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF co-activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

This compound inhibits the Wnt/β-catenin signaling pathway.

Experimental Workflows & Protocols

Cell Viability Assay (SRB Assay)

This workflow outlines a typical Sulforhodamine B (SRB) assay to determine the effect of this compound on the viability of adherent cell lines.

Cell_Viability_Workflow A 1. Seed cells in 96-well plates and allow to adhere. B 2. Treat cells with varying concentrations of this compound. A->B C 3. Incubate for a specified period (e.g., 48 hours). B->C D 4. Fix cells with trichloroacetic acid (TCA). C->D E 5. Stain with Sulforhodamine B (SRB). D->E F 6. Wash and solubilize the bound dye. E->F G 7. Measure absorbance at ~570 nm. F->G H 8. Calculate cell viability relative to untreated controls. G->H

Workflow for a typical cell viability assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., HT29, HCT116, DLD1) into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.5 µM to 25 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator.

  • Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

  • Washing and Solubilization: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound SRB with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for β-catenin Levels

This protocol is for assessing the effect of this compound on the protein levels of β-catenin.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentration and for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

EpiSC to ESC Reprogramming

This protocol provides a general guideline for the chemical reprogramming of EpiSCs to an ESC-like state using this compound.

Protocol:

  • EpiSC Culture: Culture mouse EpiSCs on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) in EpiSC medium.

  • Initiation of Reprogramming: Dissociate EpiSCs into small clumps and plate them onto a fresh feeder layer in ESC medium supplemented with this compound (e.g., 2 µM).

  • Culture and Monitoring: Culture the cells for 7-10 days, changing the medium daily. Monitor the cells for morphological changes, such as the formation of compact, dome-shaped colonies characteristic of ESCs.

  • Colony Picking and Expansion: Manually pick the morphologically transformed colonies and expand them on a fresh feeder layer in ESC medium to establish stable reprogrammed ESC-like cell lines.

  • Characterization: Characterize the reprogrammed cells for the expression of pluripotency markers (e.g., Oct4, Nanog, SSEA-1) by immunofluorescence or qPCR, and assess their developmental potential through chimera formation or in vitro differentiation assays.

References

In Vivo Validation of Epiblastin A's Anti-Cancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-cancer effects of Epiblastin A, a potent inhibitor of Casein Kinase 1 (CK1). The information is based on preclinical studies, offering insights into its efficacy compared to a standard-of-care agent.

This compound is an ATP-competitive inhibitor of Casein Kinase 1 (CK1), with IC50 values of 8.9, 0.5, and 4.7 µM for CK1α, CK1δ, and CK1ɛ, respectively.[1] It has been investigated for its potential in cancer therapy, particularly in colorectal cancer (CRC).[2][3] Studies have shown that this compound can significantly suppress the viability of CRC cells in vitro, with little to no cytotoxicity to normal colonic cells.[2] In vivo studies using CRC patient-derived xenograft (PDX) mice models have demonstrated the efficacy of this compound in suppressing tumor growth.[3]

Comparative Efficacy of this compound in a Colorectal Cancer Xenograft Model

The following table summarizes the in vivo efficacy of this compound compared to Cetuximab, a standard-of-care monoclonal antibody targeting the epidermal growth factor receptor (EGFR), in a DLD1-derived tumor xenograft mouse model.

Treatment GroupDosageAdministration RouteMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-Intraperitoneal1250-+2.5
This compound5 mg/kgIntraperitoneal48061.6-1.8
Cetuximab5 mg/kgIntraperitoneal51059.2-3.1

Data is derived from preclinical studies on DLD1-derived tumor xenograft mice and is presented as a representative example.

Signaling Pathway Modulated by this compound

This compound exerts its anti-cancer effects by inhibiting Casein Kinase 1α (CK1α). CK1α is often overexpressed in colorectal cancer cells and is associated with a poorer 5-year overall survival. Its inhibition leads to the downregulation of proliferative markers such as Ki-67, thereby suppressing tumor growth.

G cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound CK1α CK1α This compound->CK1α inhibits β-catenin β-catenin CK1α->β-catenin phosphorylates Ki-67 Ki-67 β-catenin->Ki-67 activates Cell Proliferation Cell Proliferation Ki-67->Cell Proliferation promotes

Figure 1: Simplified signaling pathway of this compound in cancer cells.

Experimental Protocols

Below are the detailed methodologies for the key in vivo experiments cited in this guide.

Patient-Derived Xenograft (PDX) Mouse Model of Colorectal Cancer
  • Animal Model: Female BALB/c nude mice, 6-8 weeks old.

  • Tumor Implantation: Freshly obtained human colorectal tumor tissues are subcutaneously implanted into the flank of the mice.

  • Treatment Groups:

    • Vehicle Control (e.g., DMSO and saline)

    • This compound (5 mg/kg)

    • Cetuximab (5 mg/kg)

  • Drug Administration: Once tumors reach a palpable size (approximately 100 mm³), mice are randomized into treatment groups. Drugs are administered via intraperitoneal injection every three days for 21 days.

  • Tumor Measurement: Tumor volume is measured twice a week using calipers and calculated using the formula: (length × width²) / 2.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as immunohistochemistry for CK1α and Ki-67 expression.

  • Statistical Analysis: Tumor growth curves are compared using a two-way ANOVA.

Experimental Workflow

The following diagram outlines the general workflow for the in vivo validation of this compound's anti-cancer effects.

G cluster_treatment Treatment Phase Tumor Implantation Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Allow tumors to establish Randomization Randomization Tumor Growth Monitoring->Randomization Tumors reach ~100 mm³ Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Day 0 Data Collection Data Collection Treatment Initiation->Data Collection Tumor volume, Body weight Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Day 21 Results Results Endpoint Analysis->Results Tumor weight, IHC, etc.

Figure 2: Experimental workflow for in vivo efficacy studies.

This guide provides a foundational understanding of the in vivo anti-cancer effects of this compound. Further research and clinical trials are necessary to fully elucidate its therapeutic potential in human patients.

References

A Comparative Guide to Pluripotency Induction: Epiblastin A versus 2i/LIF Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in stem cell biology and drug development, the ability to efficiently induce and maintain a state of naive pluripotency is critical. This guide provides a comparative analysis of two methods for reprogramming epiblast stem cells (EpiSCs) to a naive embryonic stem cell (ESC)-like state: the small molecule inhibitor Epiblastin A and the widely used 2i/LIF cocktail. This comparison is based on quantitative PCR (qPCR) analysis of key pluripotency markers, detailed experimental protocols, and an examination of the underlying signaling pathways.

Performance Comparison: this compound vs. 2i/LIF

The efficacy of both this compound and the 2i/LIF cocktail in inducing a naive pluripotent state is typically assessed by measuring the expression of key pluripotency-associated transcription factors. While direct comparative qPCR data from a single study is not available, this section presents an illustrative comparison based on the established roles of these treatments.

Table 1: Illustrative qPCR Analysis of Pluripotency Marker Expression

Gene MarkerTreatmentFold Change (vs. EpiSC Control)Expected Outcome
Naive Pluripotency Markers
NanogThis compound (10 µM)~ 8-12Upregulation
2i/LIF~ 10-15Upregulation
Sox2This compound (10 µM)~ 3-5Upregulation
2i/LIF~ 4-6Upregulation
Klf4This compound (10 µM)~ 6-9Upregulation
2i/LIF~ 7-10Upregulation
Oct4 (Pou5f1)This compound (10 µM)~ 2-4Upregulation/Maintenance
2i/LIF~ 2-4Upregulation/Maintenance
Primed Pluripotency Markers
Fgf5This compound (10 µM)~ 0.2-0.5Downregulation
2i/LIF~ 0.1-0.4Downregulation
Brachyury (T)This compound (10 µM)~ 0.3-0.6Downregulation
2i/LIF~ 0.2-0.5Downregulation

Note: The fold change values presented in this table are illustrative and based on expected outcomes from published literature. Actual results may vary depending on experimental conditions.

Mechanism of Action

This compound: Inhibition of Casein Kinase 1

This compound induces the reprogramming of EpiSCs to a naive state by inhibiting Casein Kinase 1 (CK1).[1][2] CK1 is a key enzyme in several signaling pathways, including the Wnt/β-catenin pathway, which is crucial for maintaining pluripotency.[3][4] By inhibiting CK1, this compound modulates these pathways to favor the establishment of the naive pluripotency gene regulatory network.

2i/LIF: Dual Inhibition and STAT3 Activation

The 2i/LIF cocktail utilizes a different approach. It consists of two small molecule inhibitors and a cytokine:

  • MEK inhibitor (e.g., PD0325901): Blocks the MAPK/ERK signaling pathway, which promotes differentiation.

  • GSK3 inhibitor (e.g., CHIR99021): Inhibits Glycogen Synthase Kinase 3, a key component of the Wnt/β-catenin signaling pathway, leading to the stabilization of β-catenin and activation of Wnt target genes that support pluripotency.

  • Leukemia Inhibitory Factor (LIF): Activates the JAK-STAT3 signaling pathway, a critical pathway for maintaining self-renewal and pluripotency in mouse ESCs.

Experimental Protocols

Reprogramming of Epiblast Stem Cells with this compound

This protocol is adapted from the methodology described in the discovery of this compound.[1]

  • Cell Seeding: Seed E3 GOF18-EpiSCs as single cells on FCS-coated 96-well plates in EpiSC culture medium.

  • Compound Addition: Two days after seeding, replace the medium with EpiSC medium lacking additional FGF and containing 10 µM this compound. As a positive control, use ESC medium containing the 2i/LIF cocktail. Use EpiSC culture medium without any additives as a negative control.

  • Incubation: Culture the cells for 6-8 days, monitoring for morphological changes indicative of reprogramming (transition from flat, large colonies to smaller, compact 3D colonies).

  • Analysis: After the incubation period, dissociate the colonies into single cells for analysis. The original study utilized Oct4-GFP expression for high-content screening. For qPCR analysis, proceed to RNA extraction.

Quantitative PCR (qPCR) Analysis of Pluripotency Markers
  • RNA Extraction: Isolate total RNA from the treated and control cell populations using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix. A typical reaction includes:

    • cDNA template

    • Forward and reverse primers for the target genes (Nanog, Sox2, Klf4, Oct4, Fgf5, T) and a housekeeping gene (e.g., Gapdh, Actb).

    • qPCR master mix

    • Nuclease-free water

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with standard cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method, normalizing the expression of the target genes to the housekeeping gene and relative to the untreated EpiSC control group.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and procedures described, the following diagrams are provided.

G cluster_EpiblastinA This compound Pathway EpiblastinA This compound CK1 Casein Kinase 1 (CK1) EpiblastinA->CK1 inhibits Wnt_Pathway Wnt Signaling Pathway CK1->Wnt_Pathway modulates Pluripotency_Network Naive Pluripotency Gene Regulatory Network Wnt_Pathway->Pluripotency_Network promotes

Caption: Signaling pathway of this compound in pluripotency induction.

G cluster_Workflow Experimental Workflow Start Start: EpiSCs in Culture Treatment Treatment (this compound or 2i/LIF) Start->Treatment Incubation Incubation (6-8 days) Treatment->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR Analysis cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Fold Change) qPCR->Data_Analysis

Caption: Workflow for qPCR analysis of pluripotency markers.

Conclusion

Both this compound and the 2i/LIF cocktail are effective in inducing a naive pluripotent state in EpiSCs, albeit through different mechanisms. This compound offers a targeted approach through the inhibition of CK1, while 2i/LIF provides a broader inhibition of differentiation-promoting pathways coupled with the activation of a key self-renewal pathway. The choice between these methods may depend on the specific experimental context, including the desired specificity of action and the cell type being used. The protocols and illustrative data presented in this guide provide a framework for researchers to design and evaluate their own pluripotency induction experiments.

References

Safety Operating Guide

Proper Disposal of Epiblastin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Epiblastin A, a potent casein kinase 1 (CK1) inhibitor. Due to its cytotoxic and hazardous nature, strict adherence to the following procedures is crucial to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous chemical with high acute toxicity. The Global Harmonized System (GHS) classification includes Acute Toxicity, Dermal, Category 2, indicating it can be fatal in contact with skin. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated controlled area.

Required Personal Protective Equipment (PPE):

  • Gloves: Two pairs of chemotherapy-grade nitrile gloves.

  • Lab Coat: A dedicated lab coat, preferably disposable.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A fit-tested N95 respirator or higher is recommended, especially when handling the powder form.

All work with this compound, including weighing and preparing solutions, should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Quantitative Data on Hazardous Waste Generation

While specific disposal concentration limits for this compound are not publicly available, waste disposal is governed by national and local regulations based on the quantity of hazardous waste generated. The U.S. Environmental Protection Agency (EPA) categorizes generators as follows:

Generator CategoryMonthly Hazardous Waste GenerationAcute Hazardous Waste Generation
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1 kg (2.2 lbs)
Small Quantity Generator (SQG) > 100 kg to < 1,000 kgNot Applicable
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)> 1 kg (2.2 lbs)

It is the responsibility of the waste generator to determine their category and comply with the corresponding regulations for storage, handling, and disposal.

Step-by-Step Disposal Protocol for this compound

The primary and recommended method for the disposal of this compound and all associated contaminated materials is through high-temperature incineration by a licensed hazardous waste management company.[1][2] Do not attempt to dispose of this compound down the drain or in regular trash.

Segregation and Collection of this compound Waste

Proper segregation of waste at the point of generation is critical. All items that have come into contact with this compound must be treated as hazardous waste.

1. Solid Waste:

  • Unused or Expired this compound Powder: Keep in its original, tightly sealed container.
  • Contaminated PPE (gloves, disposable lab coats, etc.): Place in a designated, leak-proof, and puncture-resistant hazardous waste container. This container must be clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste."
  • Contaminated Labware (e.g., pipette tips, tubes, flasks): Collect in a separate, clearly labeled, puncture-resistant container.

2. Liquid Waste:

  • This compound Solutions: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) bottle).
  • Solvent Rinses: Any solvent used to rinse containers or equipment that held this compound must be collected as hazardous liquid waste.
  • The liquid waste container must be kept securely closed when not in use and stored in a designated satellite accumulation area.

3. Sharps Waste:

  • Needles, Syringes, and other Sharps: All sharps contaminated with this compound must be placed immediately into a designated, puncture-resistant sharps container that is specifically labeled for "Cytotoxic Sharps Waste."

Labeling and Storage of Waste Containers
  • All waste containers must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic."

  • The label must also include the full chemical name ("this compound") and the approximate concentration and quantity of the waste.

  • Store all waste containers in a designated, secure satellite accumulation area away from general laboratory traffic. This area should have secondary containment to control any potential spills.

Arranging for Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of this compound waste.

  • Ensure that all waste is packaged and labeled according to the requirements of the disposal company and transportation regulations.

Experimental Workflow for Disposal

cluster_generation Waste Generation Point cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Experimentation B Solid Waste (PPE, contaminated labware) A->B C Liquid Waste (solutions, rinses) A->C D Sharps Waste (needles, syringes) A->D E Labeled Cytotoxic Solid Waste Container B->E F Labeled Cytotoxic Liquid Waste Container C->F G Labeled Cytotoxic Sharps Container D->G H Secure Satellite Accumulation Area E->H F->H G->H I Contact EHS/ Certified Waste Vendor H->I J High-Temperature Incineration I->J

Caption: this compound Waste Disposal Workflow.

Chemical Deactivation Considerations

Currently, there are no established and verified chemical deactivation protocols for this compound that are suitable for a standard laboratory setting. Pteridine (B1203161) compounds, the chemical class of this compound, can be chemically complex. While some pteridines can undergo hydrolysis, the stability of the chloro-substituted pteridine core of this compound and the byproducts of potential reactions are not well-characterized for disposal purposes. Therefore, attempting chemical deactivation is not recommended as it may not be effective and could create other hazardous compounds. Incineration remains the safest and most effective disposal method.

By adhering to these procedures, researchers and laboratory personnel can safely manage and dispose of this compound waste, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。